Delavirdine
Descripción
A potent, non-nucleoside reverse transcriptase inhibitor with activity specific for HIV-1.
This compound is a Human Immunodeficiency Virus 1 Non-Nucleoside Analog Reverse Transcriptase Inhibitor. The mechanism of action of this compound is as a Non-Nucleoside Reverse Transcriptase Inhibitor.
This compound is a nonnucleoside reverse transcriptase inhibitor used in combination with other agents in the therapy of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). This compound is associated with a low rate of transient serum aminotransferase elevations during therapy and is a rare cause of clinically apparent acute liver injury.
This compound is a synthetic, non-nucleoside reverse transcriptase inhibitor. In combination with other anti-retroviral drugs, this agent has been shown to reduce HIV viral load and increase CD4 leukocyte counts in patients. As an inhibitor of the cytochrome P450 system, this compound may result in increased serum levels of co-administered protease inhibitors metabolized by the cytochrome P450 system.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1997 and is indicated for viral disease and has 2 investigational indications.
See also: this compound Mesylate (active moiety of).
Structure
3D Structure
Propiedades
IUPAC Name |
N-[2-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O3S/c1-15(2)24-19-5-4-8-23-21(19)27-9-11-28(12-10-27)22(29)20-14-16-13-17(26-32(3,30)31)6-7-18(16)25-20/h4-8,13-15,24-26H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBIGIKBNXZKFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
147221-93-0 (mesylate) | |
| Record name | Delavirdine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136817599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6022892 | |
| Record name | Delavirdine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Delavirdine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014843 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.60e-02 g/L | |
| Record name | Delavirdine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014843 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
136817-59-9 | |
| Record name | Delavirdine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136817-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Delavirdine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136817599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Delavirdine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00705 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Delavirdine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DELAVIRDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOL5F9JD3E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Delavirdine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014843 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
226-228 °C, 226 - 228 °C | |
| Record name | Delavirdine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00705 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Delavirdine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014843 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Delavirdine's Mechanism of Action: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delavirdine (B1662856) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been utilized in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. This technical guide provides a comprehensive examination of the molecular mechanisms underpinning this compound's antiviral activity. It details the specific interactions with the HIV-1 reverse transcriptase enzyme, the kinetic and quantitative aspects of this inhibition, and the molecular basis of drug resistance. Furthermore, this document outlines the detailed experimental protocols for assessing the enzymatic and cell-based activity of this compound, offering a valuable resource for researchers in the field of antiretroviral drug development.
Introduction
This compound is a bis(heteroaryl)piperazine derivative that potently and specifically inhibits the replication of HIV-1.[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound does not require intracellular phosphorylation to become active and does not compete with nucleoside triphosphates for binding to the active site of the reverse transcriptase (RT) enzyme.[2] Instead, it belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that function through allosteric inhibition. This guide will explore the core mechanism of action of this compound, from its binding site on the HIV-1 RT to the downstream effects on viral replication and the development of resistance.
Molecular Mechanism of Action
This compound's primary target is the HIV-1 reverse transcriptase, a pivotal enzyme responsible for converting the viral RNA genome into double-stranded DNA, a crucial step for viral integration into the host cell's genome.
Allosteric Binding to the Non-Nucleoside Binding Pocket
This compound binds to a specific, hydrophobic pocket located in the p66 subunit of the HIV-1 RT, approximately 10 Å from the catalytic active site.[3][4] This site is commonly referred to as the NNRTI-binding pocket (NNIBP). The p66 subunit, in conjunction with the p51 subunit, forms the functional heterodimeric enzyme.[5][6] The binding of this compound to this allosteric site is non-competitive with respect to both the template-primer and the deoxynucleoside triphosphate (dNTP) substrates.[7]
The NNIBP is composed of both hydrophobic and hydrophilic residues, with key amino acids involved in this compound binding including L100, K101, K103, V106, V179, Y181, Y188, G190, and F227 of the p66 subunit, as well as E138 from the p51 subunit.[4]
Conformational Changes and Inhibition of Polymerase Activity
Upon binding to the NNIBP, this compound induces a significant conformational change in the three-dimensional structure of the reverse transcriptase enzyme.[4] This structural alteration, particularly affecting the "thumb" and "finger" subdomains of the p66 subunit, distorts the catalytic site.[4] The consequence of this distortion is the inhibition of both the RNA-dependent and DNA-dependent DNA polymerase activities of the enzyme, effectively halting the synthesis of viral DNA.[1][2]
dot
Figure 1. Mechanism of this compound Inhibition of HIV-1 Reverse Transcriptase.
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound is quantified by determining its 50% inhibitory concentration (IC50) in enzymatic assays and its 50% effective concentration (EC50) in cell-based antiviral assays.
Enzymatic Inhibition
In cell-free enzymatic assays using purified recombinant HIV-1 reverse transcriptase, this compound exhibits potent inhibitory activity.
| Parameter | Value (µM) | Assay Condition |
| IC50 | 0.12 - 0.26 | Recombinant HIV-1 RT |
Table 1: In vitro inhibitory activity of this compound against wild-type HIV-1 reverse transcriptase.
Antiviral Activity in Cell Culture
In cell-based assays, this compound effectively inhibits the replication of HIV-1 in various cell lines, including peripheral blood mononuclear cells (PBMCs).
| Parameter | Value (µM) | Cell Line |
| EC50 | 0.01 - 0.05 | MT-4 cells |
| EC50 | 0.01 - 0.1 | Human PBMCs |
Table 2: Antiviral activity of this compound against wild-type HIV-1 in cell culture.
Resistance to this compound
A significant limitation to the long-term efficacy of this compound is the rapid emergence of drug-resistant viral strains. Resistance is conferred by specific mutations within the NNRTI-binding pocket of the reverse transcriptase.
Key Resistance Mutations
Mutations in the reverse transcriptase gene can alter the conformation of the NNIBP, thereby reducing the binding affinity of this compound. The most common mutations associated with this compound resistance include:
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K103N: This is a frequently observed mutation that confers high-level resistance to this compound and cross-resistance to other NNRTIs like nevirapine.[8]
-
Y181C: This mutation also leads to significant resistance to this compound and nevirapine.[8]
-
P236L: This mutation is more specific to this compound and can lead to high-level resistance.[2][9]
-
Other mutations: L100I, V106A, Y188L, and G190A/S can also contribute to this compound resistance, often in combination with other mutations.[8][10]
Quantitative Impact of Resistance Mutations
The presence of these mutations can lead to a substantial increase in the IC50 value of this compound, indicating a significant loss of potency.
| Mutation(s) | Fold Change in IC50 |
| K103N | >50 |
| Y181C | 50 - 100 |
| P236L | High-level resistance |
| K103N + Y181C | >100 |
Table 3: Impact of common resistance mutations on this compound susceptibility.[8][11]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's activity and for the development of novel NNRTIs.
HIV-1 Reverse Transcriptase Enzyme Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of purified HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51)
-
Poly(rA)-oligo(dT) template-primer
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)
-
[³H]-dTTP or other labeled dNTP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microtiter plate, combine the assay buffer, poly(rA)-oligo(dT), and dNTPs (including [³H]-dTTP).
-
Add the this compound dilutions to the respective wells. Include a no-drug control (DMSO vehicle) and a no-enzyme control.
-
Initiate the reaction by adding the recombinant HIV-1 RT to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding ice-cold 10% trichloroacetic acid (TCA).
-
Transfer the reaction mixtures to glass fiber filters and wash with 5% TCA to remove unincorporated nucleotides.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
dot
Figure 2. Experimental workflow for HIV-1 Reverse Transcriptase Enzyme Inhibition Assay.
Cell-Based Antiviral Assay (MTT or p24 Antigen Assay)
This assay determines the ability of this compound to inhibit HIV-1 replication in a cellular context.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4, CEM-SS) or PBMCs
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT reagent (for cell viability) or p24 antigen ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Add the this compound dilutions to the cells. Include a no-drug control (DMSO vehicle) and uninfected cell controls.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Incubate the plate at 37°C in a CO₂ incubator for 4-7 days.
-
For MTT assay: a. Add MTT reagent to each well and incubate for 2-4 hours. b. Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan (B1609692) crystals. c. Read the absorbance at 570 nm.
-
For p24 antigen assay: a. Collect the cell culture supernatant. b. Perform a p24 antigen ELISA according to the manufacturer's instructions.
-
Calculate the percent inhibition of viral replication (or protection from cytopathic effect) for each this compound concentration and determine the EC50 value.
dot
Figure 3. Experimental workflow for a cell-based antiviral assay.
Conclusion
This compound exemplifies the mechanism of action of non-nucleoside reverse transcriptase inhibitors, acting as a potent allosteric inhibitor of HIV-1 RT. Its interaction with the NNIBP induces conformational changes that disrupt the enzyme's catalytic function, thereby inhibiting viral DNA synthesis. While the emergence of drug resistance through mutations in the binding pocket remains a clinical challenge, the detailed understanding of this compound's mechanism of action continues to inform the development of next-generation NNRTIs with improved resistance profiles. The experimental protocols outlined in this guide provide a framework for the continued investigation and evaluation of novel antiretroviral agents.
References
- 1. This compound: a review of its use in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of clinical reverse transcriptase sequences on the replication capacity of HIV-1 drug-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV Drug Resistance Database [hivdb.stanford.edu]
- 4. proteopedia.org [proteopedia.org]
- 5. Structure–activity relationships in HIV-1 reverse transcriptase revealed by radiation target analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Maturation of HIV-1 Reverse Transcriptase—A Metamorphic Solution to Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. HIV Drug Resistance Database [hivdb.stanford.edu]
- 10. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Susceptibilities and Associated Reverse Transcriptase Mutations in Human Immunodeficiency Virus Type 1 Isolates from Patients in a Phase I/II Trial of this compound Monotherapy (ACTG 260) - PMC [pmc.ncbi.nlm.nih.gov]
Delavirdine's Interaction with HIV-1 Reverse Transcriptase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delavirdine (B1662856) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that plays a role in the combination therapy of HIV-1 infection. This technical guide provides an in-depth analysis of the binding site of this compound on the HIV-1 reverse transcriptase (RT) enzyme. It details the molecular interactions, the impact of resistance mutations on binding affinity, and the experimental methodologies used to elucidate these characteristics. This document is intended to serve as a comprehensive resource for researchers in virology, molecular biology, and drug development, offering a consolidated repository of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and experimental frameworks.
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The viral enzyme reverse transcriptase (RT) is a cornerstone of antiretroviral therapy, responsible for converting the viral RNA genome into DNA, a critical step in the viral life cycle. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of allosteric inhibitors that bind to a hydrophobic pocket on the p66 subunit of HIV-1 RT, approximately 10 Å from the polymerase active site. This compound, a synthetic NNRTI, functions by binding to this pocket and inducing a conformational change that inhibits the catalytic activity of the enzyme. Understanding the precise nature of this compound's binding and the mechanisms of resistance is crucial for the development of more robust and effective antiretroviral agents.
The this compound Binding Site: A Molecular Perspective
This compound binds to a hydrophobic, allosteric site on the p66 subunit of HIV-1 RT, known as the NNRTI binding pocket (NNIBP). This pocket is formed by several key amino acid residues that interact with the drug molecule primarily through hydrophobic and van der Waals interactions.
The binding of this compound induces a conformational change in the enzyme, which is a hallmark of allosteric inhibition. This structural alteration distorts the polymerase active site, thereby impeding the binding of the natural deoxynucleoside triphosphate (dNTP) substrates and inhibiting DNA synthesis.
Key Amino Acid Residues in the NNRTI Binding Pocket
A multitude of studies involving X-ray crystallography and site-directed mutagenesis have identified the critical amino acid residues that constitute the NNIBP and interact with this compound. These include, but are not limited to:
-
Leucine 100 (L100)
-
Lysine 101 (K101)
-
Lysine 103 (K103)
-
Valine 106 (V106)
-
Valine 108 (V108)
-
Glutamic acid 138 (E138)
-
Valine 179 (V179)
-
Tyrosine 181 (Y181)
-
Tyrosine 188 (Y188)
-
Glycine 190 (G190)
-
Phenylalanine 227 (F227)
-
Tryptophan 229 (W229)
-
Leucine 234 (L234)
-
Proline 236 (P236)
The following diagram illustrates the logical relationship of this compound binding to the NNRTI pocket and its inhibitory effect.
Quantitative Analysis of this compound Binding and Resistance
The efficacy of this compound and the impact of resistance mutations are quantified by measuring its inhibitory concentration (IC50) and inhibition constant (Ki). The following tables summarize the available quantitative data for this compound against wild-type and mutant HIV-1 RT.
| Enzyme | IC50 (µM) | Reference |
| Recombinant Wild-Type HIV-1 RT | 0.26 | [1] |
| Wild-Type HIV-1 (Baseline Clinical Isolates) | 0.022 (median) | [2][3] |
| This compound-Resistant HIV-1 (Week 8 Clinical Isolates) | 5.365 (median) | [2][3] |
Table 1: this compound IC50 Values against Wild-Type and Resistant HIV-1
Mutations within the NNIBP can significantly reduce the binding affinity of this compound, leading to drug resistance. The most clinically significant mutations that confer resistance to this compound are K103N and Y181C. The P236L and V106A mutations are also associated with this compound resistance.[2][3] Interestingly, this compound has been reported to retain significant inhibitory activity against RT enzymes with mutations at position E138.[4]
| Mutation | Effect on this compound Susceptibility | Reference |
| K103N | Predominant resistance mutation | [2][3] |
| Y181C | Predominant resistance mutation | [2][3] |
| P236L | Confers resistance | [2][3] |
| V106A | Confers resistance | [2][3] |
| E138K | Retains susceptibility | [4] |
Table 2: Key Resistance Mutations and their Impact on this compound Susceptibility
Experimental Protocols
This section provides an overview of the key experimental methodologies employed to study the interaction of this compound with HIV-1 RT.
Expression and Purification of HIV-1 Reverse Transcriptase
A detailed protocol for the expression and purification of recombinant HIV-1 RT is essential for in vitro studies.
Objective: To produce highly pure and active heterodimeric (p66/p51) HIV-1 RT for use in enzymatic and structural assays.
General Workflow:
Detailed Steps:
-
Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with an expression vector (e.g., pET series) containing the genes for the p66 and p51 subunits of HIV-1 RT.
-
Culture Growth: Grow the transformed cells in a large volume of appropriate media (e.g., LB broth) with antibiotic selection at 37°C to an optimal optical density (OD600).
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture and continue incubation at a reduced temperature (e.g., 18-25°C) for several hours.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using methods such as sonication or high-pressure homogenization.
-
Clarification: Remove cell debris by high-speed centrifugation to obtain a clear lysate.
-
Affinity Chromatography: If the RT protein is tagged (e.g., with a polyhistidine tag), use affinity chromatography (e.g., Ni-NTA resin) for the initial purification step.
-
Ion-Exchange Chromatography: Further purify the protein using ion-exchange chromatography (e.g., Mono Q column) to separate proteins based on their charge.
-
Size-Exclusion Chromatography: Perform a final purification and buffer exchange step using size-exclusion chromatography to isolate the heterodimeric RT.
-
Purity and Concentration Analysis: Assess the purity of the final protein sample by SDS-PAGE and determine the concentration using a spectrophotometer.
Site-Directed Mutagenesis
Site-directed mutagenesis is employed to introduce specific amino acid substitutions into the RT enzyme to study their effects on this compound binding and resistance.
Objective: To create specific point mutations in the HIV-1 RT gene.
General Workflow:
Detailed Steps:
-
Primer Design: Design a pair of complementary oligonucleotide primers containing the desired mutation flanked by 15-20 nucleotides of the correct sequence on both sides.
-
PCR Amplification: Perform a PCR reaction using a high-fidelity DNA polymerase, the plasmid containing the wild-type RT gene as a template, and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the mutation.
-
Template Digestion: Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated, and mutated plasmid intact.
-
Transformation: Transform competent E. coli cells with the DpnI-treated plasmid.
-
Screening and Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
HIV-1 Reverse Transcriptase Enzyme Inhibition Assay
This assay is used to determine the IC50 value of this compound against wild-type and mutant RT enzymes.
Objective: To quantify the inhibitory activity of this compound on the DNA polymerase activity of HIV-1 RT.
General Protocol (Non-radioactive ELISA-based):
-
Reaction Setup: In a 96-well microplate, prepare a reaction mixture containing a poly(A) template and an oligo(dT) primer, digoxigenin (B1670575) (DIG)-labeled dUTP, and biotin-labeled dUTP in a suitable reaction buffer.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells. Include control wells with no inhibitor (positive control) and wells with no enzyme (negative control).
-
Enzyme Addition: Add a standardized amount of purified HIV-1 RT (wild-type or mutant) to all wells except the negative control to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1 hour) to allow for the synthesis of the DIG- and biotin-labeled DNA product.
-
Capture: Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated DNA to bind to the wells.
-
Detection: Wash the plate to remove unbound components. Add an anti-DIG antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
-
Signal Generation: After another wash step, add a chromogenic substrate for the enzyme conjugate. The resulting colorimetric signal is proportional to the amount of synthesized DNA.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
X-ray Crystallography
X-ray crystallography provides a high-resolution three-dimensional structure of the this compound-RT complex, revealing the precise molecular interactions.
Objective: To determine the atomic-level structure of this compound bound to the NNRTI binding pocket of HIV-1 RT.
General Workflow:
Detailed Steps:
-
Complex Formation: Incubate purified HIV-1 RT with a molar excess of this compound to ensure complete binding.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., varying pH, precipitant type and concentration, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion to obtain well-ordered crystals of the RT-delavirdine complex.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam (often from a synchrotron source) and collect the diffraction data.
-
Structure Solution: Process the diffraction data and determine the initial phases, often by molecular replacement using a known structure of HIV-1 RT.
-
Structure Refinement: Build and refine the atomic model of the RT-delavirdine complex against the experimental data to obtain a final, high-resolution structure.
Conclusion
This technical guide has provided a comprehensive overview of the binding of this compound to its allosteric site on HIV-1 reverse transcriptase. The interaction is characterized by the engagement of a specific set of hydrophobic residues within the NNRTI binding pocket, leading to conformational changes that inhibit the enzyme's function. The emergence of resistance, primarily through mutations such as K103N and Y181C, underscores the importance of understanding the molecular basis of drug-enzyme interactions. The detailed experimental protocols outlined herein serve as a valuable resource for researchers aiming to further investigate the mechanisms of NNRTI action and to develop novel antiretroviral agents with improved resistance profiles. The continued application of these and other advanced techniques will be instrumental in the ongoing effort to combat HIV-1.
References
- 1. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Susceptibilities and Associated Reverse Transcriptase Mutations in Human Immunodeficiency Virus Type 1 Isolates from Patients in a Phase I/II Trial of this compound Monotherapy (ACTG 260) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Site-directed mutagenesis of human immunodeficiency virus type 1 reverse transcriptase at amino acid position 138 - PubMed [pubmed.ncbi.nlm.nih.gov]
Delavirdine as a Non-Competitive Inhibitor of HIV-1 Reverse Transcriptase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Delavirdine (B1662856) is a potent, orally active non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets the human immunodeficiency virus type 1 (HIV-1).[1] As a member of the bisheteroarylpiperazine class of compounds, its mechanism of action is distinct from nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs). This compound functions as a non-competitive inhibitor, binding to an allosteric site on the reverse transcriptase (RT) enzyme.[2] This binding event induces a conformational change that disrupts the enzyme's catalytic function, effectively halting the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.[2][3] This guide provides an in-depth analysis of this compound's mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and visual representations of its molecular interactions and experimental workflows.
Mechanism of Non-Competitive Inhibition
This compound's inhibitory activity is not in competition with the natural substrates of the reverse transcriptase enzyme, namely the template-primer complex or deoxynucleoside triphosphates (dNTPs).[3] Instead, it binds to a specific, hydrophobic pocket on the p66 subunit of the HIV-1 RT, located approximately 10 Å away from the enzyme's active site.[4] This allosteric binding site is unique to NNRTIs and is not present in HIV-2 RT or human DNA polymerases, accounting for this compound's high specificity for HIV-1.[1]
The binding of this compound to this pocket induces a significant conformational change in the enzyme, distorting the catalytic site and limiting the mobility of key structural domains. This allosteric effect prevents the proper alignment and binding of dNTPs, thereby blocking both RNA-dependent and DNA-dependent DNA polymerase activities and inhibiting viral replication.[2][3]
Quantitative Inhibitory and Antiviral Activity
The potency of this compound has been quantified through various in vitro enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) reflects the concentration required to inhibit 50% of the enzyme's activity, while the half-maximal effective concentration (EC50) represents the concentration needed to reduce viral replication by 50% in cell culture.
Table 1: In Vitro Inhibitory Activity of this compound against HIV-1 RT
| Parameter | Value (µM) | Target | Notes |
| IC50 | 0.26 | Recombinant HIV-1 RT | Highly selective over human DNA polymerases α (IC50 = 440 µM) and δ (IC50 > 550 µM).[1] |
Table 2: Cell-Based Antiviral Activity of this compound
| Cell Line | HIV-1 Strain | Parameter | Value (µM) | Reference |
| CD4+ H9, MT-2, MT-4, PBMCs | Laboratory Strains | IC50 | 0.008 - 0.9 | [5] |
| PBMCs | 25 Primary Clinical Isolates | Mean IC50 | 0.066 | [5] |
| PBMCs | Wild-Type Clinical Isolates | Median IC50 | 0.022 (Range: 0.01 - 0.132) | [4] |
Development of Resistance
As with other NNRTIs, monotherapy with this compound can lead to the rapid development of viral resistance.[4] Specific mutations within the NNRTI binding pocket of the reverse transcriptase enzyme can reduce the binding affinity of the drug, thereby diminishing its inhibitory effect.
Table 3: this compound Resistance and Cross-Resistance Data
| Mutation | Effect on this compound Susceptibility | Notes | Reference |
| K103N | Confers resistance | Predominant mutation observed in clinical trials; confers cross-resistance to other NNRTIs. | [4] |
| Y181C | Confers resistance | Predominant mutation observed in clinical trials; confers cross-resistance to other NNRTIs. | [4] |
| P236L | Confers resistance | Unique mutation that can develop in vitro; may increase susceptibility to other NNRTIs. | [4] |
| V106A | Confers resistance | Observed in patients with a virologic response. | [4] |
Experimental Protocols
The following sections provide detailed methodologies for the evaluation of this compound's inhibitory and antiviral properties.
In Vitro HIV-1 Reverse Transcriptase Inhibition Assay (Enzymatic Assay)
This colorimetric assay quantifies the direct inhibition of purified HIV-1 RT by measuring the synthesis of a DNA strand from an RNA template.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
This compound mesylate
-
Reaction Buffer (containing template, primer, dNTPs)
-
Lysis Buffer
-
Streptavidin-coated 96-well plates
-
HRP-conjugated anti-Digoxigenin antibody
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) substrate
-
Stop Solution
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in the reaction buffer to achieve final assay concentrations.
-
Reaction Setup: In a 96-well plate, combine the reaction buffer with the diluted this compound or control vehicle.
-
Enzyme Addition: Initiate the reaction by adding a standardized amount of recombinant HIV-1 RT to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.
-
Capture: Transfer the reaction mixture to a streptavidin-coated microplate. The newly synthesized biotin-tagged cDNA will bind to the streptavidin. Incubate at 37°C for 1 hour.
-
Washing: Wash the plate multiple times with a wash buffer to remove unbound components.
-
Detection: Add HRP-conjugated anti-Digoxigenin antibody to each well and incubate at 37°C for 45 minutes. This antibody will bind to the digoxigenin-labeled nucleotides incorporated into the cDNA.
-
Substrate Addition: After another wash step, add the ABTS substrate. The HRP enzyme will catalyze a color change. Incubate at room temperature for 30 minutes.
-
Readout: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the control. Determine the IC50 value by plotting percent inhibition versus the logarithm of the drug concentration and fitting the data to a dose-response curve.
Cell-Based Anti-HIV Activity Assay
This assay measures the ability of this compound to inhibit HIV-1 replication in a susceptible human cell line.
Materials:
-
Human T-lymphocyte cell line (e.g., MT-4, CEM) or Peripheral Blood Mononuclear Cells (PBMCs)
-
HIV-1 viral stock (e.g., HIV-1 IIIB)
-
This compound mesylate
-
Cell culture medium (e.g., RPMI 1640 with fetal bovine serum)
-
96-well cell culture plates
-
p24 antigen capture ELISA kit or a reporter gene assay system (e.g., luciferase)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Plating: Seed the cells into a 96-well plate at a predetermined density.
-
Compound Addition: Add serial dilutions of this compound to the appropriate wells. Include "no-drug" and "no-virus" controls.
-
Virus Infection: Infect the cells with a pre-titered amount of HIV-1.
-
Incubation: Incubate the plates for 4-7 days at 37°C in a CO2 incubator to allow for viral replication.
-
Assay Readout: After incubation, quantify the extent of viral replication. This is commonly done by measuring the amount of p24 viral core antigen in the cell culture supernatant using an ELISA kit.
-
Data Analysis: Calculate the percent reduction in p24 production for each this compound concentration compared to the untreated infected control. The EC50 value is determined by plotting the percent reduction against the log of the compound concentration.
-
Toxicity Assessment: Concurrently, assess the cytotoxicity of this compound on uninfected cells to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).
Conclusion
This compound exemplifies the mechanism of non-competitive inhibition, a cornerstone of antiretroviral therapy. Its allosteric binding to HIV-1 reverse transcriptase provides a highly specific means of disrupting viral replication. While the emergence of resistance remains a clinical challenge, understanding the quantitative aspects of its inhibitory action and the specific mutations that confer resistance is crucial for the development of next-generation NNRTIs and for optimizing combination therapy regimens. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this compound and other novel antiretroviral agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: a review of its use in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: HIV Uses, Side Effects, Dosage [medicinenet.com]
- 4. This compound Susceptibilities and Associated Reverse Transcriptase Mutations in Human Immunodeficiency Virus Type 1 Isolates from Patients in a Phase I/II Trial of this compound Monotherapy (ACTG 260) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS:136817-59-9 | HIV-1 reverse transcriptase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
The Chemical Synthesis of Delavirdine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been used in the treatment of HIV-1 infection. Its chemical synthesis is a multi-step process that involves the preparation of two key heterocyclic intermediates, which are then coupled to form the final active pharmaceutical ingredient. This technical guide provides a detailed overview of the primary synthetic pathways for this compound, including experimental protocols for key reactions, quantitative data, and a visual representation of the synthetic route. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of medicinal chemistry and drug development.
Introduction
This compound, chemically known as N-[2-({4-[3-(propan-2-ylamino)pyridin-2-yl]piperazin-1-yl}carbonyl)-1H-indol-5-yl]methanesulfonamide, is a potent inhibitor of the HIV-1 reverse transcriptase enzyme. The synthesis of this compound primarily revolves around the formation of an amide bond between two key fragments: 5-[(methylsulfonyl)amino]-1H-indole-2-carboxylic acid and 1-[3-(isopropylamino)pyridin-2-yl]piperazine. This guide will detail a common synthetic approach, breaking down the synthesis of each key intermediate and the final coupling reaction.
Overall Synthesis Pathway
The retrosynthetic analysis of this compound indicates that the molecule can be disconnected at the amide bond, leading to two primary building blocks. The synthesis, therefore, involves the separate preparation of an indole (B1671886) derivative and a pyridine-piperazine derivative, followed by their condensation.
Caption: Overall synthetic pathway of this compound.
Synthesis of Key Intermediates
Synthesis of 5-[(Methylsulfonyl)amino]-indole-2-carboxylic acid (Intermediate I)
The synthesis of the indole intermediate begins with ethyl 5-nitroindole-2-carboxylate and proceeds through hydrolysis, reduction of the nitro group, and subsequent mesylation.
Experimental Protocol:
-
Hydrolysis of Ethyl 5-nitroindole-2-carboxylate: Ethyl 5-nitroindole-2-carboxylate is hydrolyzed under basic conditions to yield 5-nitroindole-2-carboxylic acid.
-
Reduction of 5-Nitroindole-2-carboxylic acid: The nitro group of 5-nitroindole-2-carboxylic acid is reduced to an amine using a reducing agent such as Raney Nickel and hydrogen gas at room temperature and pressure, affording 5-aminoindole-2-carboxylic acid.
-
Mesylation of 5-Aminoindole-2-carboxylic acid: The resulting 5-aminoindole-2-carboxylic acid is then reacted with methanesulfonyl chloride in a suitable solvent to yield the final indole intermediate, 5-[(methylsulfonyl)amino]-indole-2-carboxylic acid.
Quantitative Data:
| Step | Starting Material | Reagents | Product | Yield |
| 1 | Ethyl 5-nitroindole-2-carboxylate | Base (e.g., NaOH) | 5-Nitroindole-2-carboxylic acid | High |
| 2 | 5-Nitroindole-2-carboxylic acid | Raney Ni, H₂ | 5-Aminoindole-2-carboxylic acid | Good |
| 3 | 5-Aminoindole-2-carboxylic acid | Methanesulfonyl chloride | 5-[(Methylsulfonyl)amino]-indole-2-carboxylic acid | Good |
Synthesis of 2-(1-Piperazinyl)-3-[(1-methylethyl)amino]pyridine (Intermediate II)
The pyridine-piperazine intermediate is synthesized from 2-chloro-3-aminopyridine.
Experimental Protocol:
-
Reductive Alkylation of 2-Chloro-3-aminopyridine: 2-Chloro-3-aminopyridine undergoes a nucleophilic addition reaction with acetone (B3395972) in an acidic environment, followed by reduction with a metal hydride reducing agent to form 2-chloro-3-[(1-methylethyl)amino]pyridine.
-
Nucleophilic Substitution with Piperazine (B1678402): The synthesized 2-chloro-3-[(1-methylethyl)amino]pyridine is then reacted with piperazine in a refluxing solvent. A molar ratio of 1:6 to 1:12 of the pyridine (B92270) derivative to piperazine is typically used to favor the monosubstituted product, yielding 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine.
Quantitative Data:
| Step | Starting Material | Reagents | Product | Yield |
| 1 | 2-Chloro-3-aminopyridine | Acetone, Acid, Reducing agent | 2-Chloro-3-[(1-methylethyl)amino]pyridine | Moderate |
| 2 | 2-Chloro-3-[(1-methylethyl)amino]pyridine | Piperazine | 2-(1-Piperazinyl)-3-[(1-methylethyl)amino]pyridine | Good |
Final Condensation to this compound
The final step in the synthesis of this compound is the coupling of the two key intermediates.
Caption: Final condensation step in this compound synthesis.
Experimental Protocol:
-
Activation of the Carboxylic Acid: The carboxylic acid of the indole intermediate (I) is activated to facilitate the amide bond formation. A common method is the conversion to an acyl chloride by reacting with thionyl chloride.
-
Condensation Reaction: The activated acyl chloride is then reacted with the pyridine-piperazine intermediate (II) to form this compound.
-
Purification: The crude product is purified through a series of extractions and recrystallization. A typical workup involves dissolving the reaction mixture in water and dichloromethane, adjusting the pH to 8-9 with a base like 2N sodium hydroxide, separating the organic layer, and washing it sequentially with hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried, concentrated, and the resulting solid is decolorized with activated carbon and recrystallized from a solvent system such as ethyl acetate/hexane.
Quantitative Data:
| Step | Starting Materials | Reagents | Product | Yield |
| 1 | Intermediate I, Intermediate II | Thionyl Chloride | This compound | 63% |
A reported overall yield for this synthetic route is approximately 34%.
Conclusion
The chemical synthesis of this compound is a well-established process that relies on the efficient construction of two key heterocyclic intermediates followed by their condensation. The pathway detailed in this guide offers a reproducible and scalable method for the preparation of this important antiretroviral agent. The provided experimental outlines and quantitative data serve as a valuable resource for chemists and researchers in the pharmaceutical sciences. Further optimization of reaction conditions and purification techniques may lead to improved overall yields and a more cost-effective manufacturing process.
delavirdine absorption, distribution, and protein binding properties
An In-depth Technical Guide on the Core Pharmacokinetic Properties of Delavirdine (B1662856): Absorption, Distribution, and Protein Binding
This document provides a comprehensive overview of the absorption, distribution, and plasma protein binding characteristics of this compound, a non-nucleoside reverse transcriptase inhibitor (NNRTI). The information is intended for researchers, scientists, and professionals in the field of drug development, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes.
Absorption
This compound is rapidly absorbed following oral administration, with peak plasma concentrations typically reached approximately one hour after dosing[1][2]. The oral bioavailability is estimated to be around 85%[3]. However, the absorption process is critically dependent on the pH of the gastric environment.
Factors Influencing Absorption
The primary factor governing this compound absorption is gastric pH. As a weakly basic compound, its solubility is significantly higher in acidic conditions[4][5].
-
Effect of pH : this compound is well absorbed at a gastric pH of less than 2.0[1]. When the pH rises above 3, the extent of its absorption is significantly decreased[4][6]. This pH-dependent solubility is a crucial consideration in clinical practice.
-
Drug Interactions : Co-administration with agents that increase gastric pH can impair this compound absorption. This includes antacids, H2-receptor antagonists, proton-pump inhibitors, and the buffered formulation of didanosine[5][6]. To mitigate this interaction, it is recommended that the administration of this compound and antacids or buffered didanosine (B1670492) be separated by at least one hour[6]. A study evaluating the concurrent single-dose administration of this compound and buffered didanosine tablets found that this compound's maximum concentration (Cmax) and area under the curve (AUC) were significantly reduced[7].
-
Effect of Food : At steady-state, food does not have a clinically significant effect on the overall exposure (AUC) or minimum concentration (Cmin) of this compound[6][8]. However, it can delay absorption and resulted in a lower Cmax in a multiple-dose study[8]. A single-dose study in healthy volunteers had previously shown a reduction in AUC in the presence of food[8].
Quantitative Absorption Data
| Parameter | Value | Reference(s) |
| Bioavailability | ~85% | [3] |
| Time to Peak Concentration (Tmax) | ~1 hour | [1][2] |
| Effect of Concurrent Didanosine (Single Dose) | ↓ Cmax (7.22 to 3.51 µM) ↓ AUC (22.5 to 14 µM.h) | [7] |
| Effect of Food (Steady State) | ↓ Cmax (29.6 to 23.0 µM) No significant change in AUC or Cmin | [8] |
Experimental Protocol: Clinical Pharmacokinetic Study for Drug Interaction
This methodology describes a typical crossover study to evaluate the interaction between this compound and an agent that modifies gastric pH, such as didanosine[7].
-
Study Design : A three-way or four-way crossover study design is employed with HIV-infected patients.
-
Treatment Arms :
-
Treatment A: this compound administered alone.
-
Treatment B: Didanosine administered alone.
-
Treatment C: this compound and didanosine administered concurrently.
-
Treatment D: this compound administered 1 hour before didanosine.
-
-
Dosing : Patients receive a single oral dose of this compound (e.g., 400 mg) and didanosine (e.g., 125-200 mg buffered tablets). A washout period is observed between each treatment arm.
-
Sample Collection : Blood samples are collected at predefined intervals (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Sample Analysis : Plasma is separated from the blood samples, and concentrations of this compound and its metabolites are quantified using a validated high-performance liquid chromatography (HPLC) method[9].
-
Pharmacokinetic Analysis : Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, and AUC (Area Under the concentration-time Curve).
-
Statistical Analysis : Parameters obtained from different treatment arms are compared using appropriate statistical tests (e.g., ANOVA) to determine if concurrent administration significantly alters the pharmacokinetics of this compound.
Distribution
Following absorption, this compound is distributed throughout the body. It is characterized by extensive binding to plasma proteins, which influences its distribution into various tissues.
Tissue and Fluid Distribution
-
General Distribution : The apparent volume of distribution (Vd) for this compound has been reported to be approximately 210 L, suggesting distribution into tissues[10].
-
Central Nervous System (CNS) Penetration : this compound's penetration into the cerebrospinal fluid (CSF) is limited. In HIV-1-infected patients, CSF concentrations were found to be very low, averaging only 0.4% of the corresponding plasma concentrations[11].
-
Excretion into Milk : In animal studies, this compound was found to be excreted into the milk of lactating rats at concentrations three to five times higher than those observed in plasma[12][13].
Quantitative Distribution Data
| Parameter | Value | Reference(s) |
| Volume of Distribution (Vd) | ~210 L | [10] |
| CSF-to-Plasma Concentration Ratio | 0.004 (0.4%) | [11] |
| Milk-to-Plasma Concentration Ratio (in rats) | 3 to 5 | [12][13] |
Protein Binding
This compound is extensively bound to plasma proteins, a characteristic that significantly impacts its pharmacokinetic profile, including its distribution and clearance.
Extent and Profile of Protein Binding
This compound is approximately 98% bound to plasma proteins[3][11][12][14]. This high degree of binding is constant over a wide range of plasma concentrations (0.5 to 196 µM)[11]. The primary binding protein for this compound in plasma is albumin[11][15]. An in vitro study confirmed this, showing minimal binding to alpha-1-acid glycoprotein (B1211001) (AAG) and immune globulin (IVIG)[16]. The unbound fraction (free drug), which is responsible for the pharmacological effect, is consequently very low, at approximately 1-2%[16][17].
Quantitative Protein Binding Data
The following data were determined using in vitro equilibrium dialysis[16].
| Protein Solution | This compound Concentration | Mean Fraction Unbound (fu) | % Bound |
| Human Plasma | 36 µM | 0.013 | 98.7% |
| Human Serum Albumin (4 g%) | 36 µM | 0.033 | 96.7% |
| Alpha-1-Acid Glycoprotein (100 mg%) | 36 µM | 0.912 | 8.8% |
| Immune Globulin (IVIG, 5 g%) | 36 µM | 0.752 | 24.8% |
Note: The unbound fraction of this compound was observed to increase at higher drug concentrations and at lower albumin concentrations[16].
Experimental Protocol: Equilibrium Dialysis for Protein Binding
Equilibrium dialysis is the gold-standard method for determining the extent of drug binding to plasma proteins[16][18][19]. The workflow is designed to separate the unbound drug from the protein-bound drug using a semi-permeable membrane.
-
Apparatus Preparation : A dialysis unit, such as a Rapid Equilibrium Dialysis (RED) device, is used. The device consists of two chambers (a donor chamber for the plasma sample and a receiver chamber for the buffer) separated by a semi-permeable membrane with a specific molecular weight cutoff that retains proteins but allows small molecules (unbound drug) to pass through[19].
-
Sample Preparation : A stock solution of this compound (sometimes radiolabeled, e.g., with ¹⁴C, for easier quantification) is spiked into pooled human plasma to achieve the desired test concentration[17][19]. A protein-free buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4) is also prepared.
-
Dialysis : The this compound-spiked plasma is added to the donor chamber, and an equal volume of the buffer is added to the receiver chamber[19].
-
Incubation : The entire apparatus is sealed and incubated at 37°C, typically with gentle agitation, for a sufficient period (e.g., 4 to 24 hours) to allow the unbound drug to reach equilibrium across the membrane[19].
-
Sampling and Analysis : After incubation, aliquots are carefully removed from both the donor and receiver chambers. The concentration of this compound in each sample is precisely measured, usually by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)[20]. The concentration in the receiver (buffer) chamber represents the unbound drug concentration.
-
Calculation :
-
The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
The percentage bound is then calculated as (1 - fu) × 100.
-
References
- 1. This compound Mesylate | C23H32N6O6S2 | CID 441386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (Rescriptor) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. jwatch.org [jwatch.org]
- 6. This compound: clinical pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Pharmacolibrary.Drugs.J_AntiinfectivesForSystemicUse.J05A_DirectActingAntivirals.J05AG02_this compound.this compound [build.openmodelica.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. This compound | C22H28N6O3S | CID 5625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. This compound | Oncohema Key [oncohemakey.com]
- 16. In vitro protein-binding characteristics of this compound and its N-dealkylated metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 18. Protein binding in antiretroviral therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protein Binding Determination - Comparison Study of Techniques & Devices [sigmaaldrich.com]
- 20. bioagilytix.com [bioagilytix.com]
The Discovery and Development of Delavirdine: A Technical Overview of a First-Generation NNRTI
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Delavirdine (B1662856) (DLV), marketed under the brand name Rescriptor, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that emerged as a significant therapeutic agent in the early era of highly active antiretroviral therapy (HAART) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] This technical guide provides a comprehensive overview of the history, discovery, and development of this compound, with a focus on its chemical synthesis, mechanism of action, pharmacokinetic profile, and the emergence of drug resistance. Detailed experimental methodologies for key assays and quantitative data are presented to serve as a resource for researchers and professionals in the field of antiviral drug development.
History and Discovery
This compound was discovered and developed by the Upjohn Company (later Pharmacia & Upjohn) in the late 1980s and early 1990s as part of a research program focused on identifying novel, potent, and specific inhibitors of HIV-1 reverse transcriptase (RT).[3][4] It belongs to the bis(heteroaryl)piperazine (BHAP) class of compounds, which were identified through systematic screening and structure-activity relationship (SAR) studies.[3][5] The development of this compound represented a significant advancement in the fight against HIV/AIDS, offering a new class of antiretroviral agents that could be used in combination with nucleoside reverse transcriptase inhibitors (NRTIs).[6] this compound was granted accelerated approval by the U.S. Food and Drug Administration (FDA) in April 1997 for the treatment of HIV-1 infection in combination with other antiretroviral agents.[1]
Chemical Synthesis
The synthesis of this compound involves the coupling of two key heterocyclic intermediates: a substituted pyridine (B92270) and a substituted indole (B1671886), linked by a piperazine (B1678402) ring. The general synthetic route is a multi-step process that has been refined to improve yield and scalability for industrial production.[7]
A common synthetic pathway involves the following key steps:
-
Synthesis of the Piperazine-Pyridine Intermediate: 2-chloro-3-aminopyridine serves as a starting material to synthesize the key intermediate, 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine.[7]
-
Synthesis of the Indole Intermediate: Ethyl 5-nitroindole-2-carboxylate is used as the starting material to produce 5-[(methylsulfonyl)amino]-indole-2-carboxylic acid.[7]
-
Coupling and Final Product Formation: The indole intermediate is converted to its acyl chloride, which is then condensed with the piperazine-pyridine intermediate to yield this compound.[7]
Mechanism of Action
This compound is a non-competitive inhibitor of HIV-1 reverse transcriptase.[8] Unlike NRTIs, which are incorporated into the growing viral DNA chain and cause chain termination, this compound binds to a hydrophobic pocket in the p66 subunit of the enzyme, distant from the active site.[8] This allosteric binding induces a conformational change in the enzyme, thereby distorting the catalytic site and inhibiting its DNA polymerase activity.[8] This mechanism is specific to HIV-1 RT; this compound does not significantly inhibit HIV-2 RT or human DNA polymerases.[9]
Quantitative Data
In Vitro Activity
The in vitro anti-HIV-1 activity of this compound has been evaluated in various cell lines. The 50% inhibitory concentration (IC50) and 95% inhibitory concentration (IC95) values are key metrics of its potency.
| Parameter | Cell Line/Isolate | Value (µM) | Reference(s) |
| IC50 | Laboratory Isolates (n=5) | 0.005 - 0.030 | [9] |
| IC90 | Laboratory Isolates (n=5) | 0.04 - 0.10 | [9] |
| Mean IC50 | Clinical Isolates (n=74) | 0.038 | [9] |
| Median IC50 | Baseline (ACTG 260) | 0.022 | [10] |
| Median IC50 | Week 8 (ACTG 260, post-monotherapy) | 5.365 | [10] |
Pharmacokinetic Properties
This compound is rapidly absorbed orally, and its metabolism is primarily mediated by the cytochrome P450 enzyme CYP3A.[9] It is also a potent inhibitor of CYP3A, which can lead to significant drug-drug interactions.[6]
| Parameter | Value | Condition | Reference(s) |
| Bioavailability | ~85% | Single dose | [9] |
| Protein Binding | ~98% | [9] | |
| Time to Peak Concentration (Tmax) | ~1 hour | [9] | |
| Mean Steady-State Cmax | 35 ± 20 µM | 400 mg TID (n=67) | [9] |
| Mean Steady-State AUC | 180 ± 100 µM·h | 400 mg TID (n=67) | [9] |
| Mean Steady-State Cmin | 15 ± 10 µM | 400 mg TID (n=67) | [9] |
| Half-life (t1/2) | 5.8 hours (range: 2-11) | 400 mg TID | [9] |
| Metabolism | Primarily CYP3A, also CYP2D6 | [9] | |
| Excretion | ~51% in urine (<5% unchanged), ~44% in feces | [9] |
Clinical Efficacy (Selected Data)
Clinical trials have demonstrated the efficacy of this compound in combination with other antiretroviral agents.
| Trial | Regimen | Outcome | Result | Reference(s) |
| Study 0021 Part II | DLV + ZDV + 3TC | % patients with HIV-1 RNA < 400 copies/mL at 52 weeks | 45% | [1] |
| Study 0013C | DLV + 2 NRTIs | % patients with HIV-1 RNA < 400 copies/mL at 52 weeks | 29% | [1] |
| ACTG 260 | DLV Monotherapy | Mean HIV-1 RNA reduction at 2 weeks | ~1.0 log10 | [11] |
| ACTG 260 | DLV Monotherapy | Mean HIV-1 RNA reduction at 8 weeks | ~0.1 log10 | [11] |
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay
This protocol outlines a method for determining the in vitro inhibitory activity of a compound against HIV-1 RT.
Methodology:
-
Reagent Preparation: Prepare solutions of recombinant HIV-1 RT, the test compound (this compound), a reaction buffer containing a suitable salt and pH, a poly(A) template with an oligo(dT) primer, and a mixture of digoxigenin (B1670575) (DIG)- and biotin-labeled deoxynucleoside triphosphates (dNTPs).[12]
-
Compound Dilution: Prepare serial dilutions of the test compound in the appropriate solvent.
-
Reaction Setup: In a microplate, combine the reaction buffer, template/primer, labeled dNTPs, and the test compound dilutions. Initiate the reaction by adding the HIV-1 RT enzyme.
-
Enzymatic Reaction: Incubate the plate at 37°C for a defined period (e.g., 1 hour) to allow for reverse transcription.[12]
-
Capture of Synthesized DNA: Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated DNA to bind to the wells.[12]
-
Washing: Wash the wells multiple times to remove unbound reagents.
-
Antibody Binding: Add an anti-DIG antibody conjugated to peroxidase (POD) and incubate.
-
Substrate Reaction: After another wash step, add a peroxidase substrate. The enzyme will catalyze a colorimetric reaction.
-
Data Acquisition and Analysis: Stop the reaction and measure the absorbance using a microplate reader. Calculate the percent inhibition for each compound concentration relative to a no-drug control and determine the IC50 value by fitting the data to a dose-response curve.[12]
Cell-Based Anti-HIV-1 Assay (p24 Antigen)
This protocol describes a method for evaluating the antiviral activity of a compound in a cell culture system by measuring the production of the HIV-1 p24 core antigen.
Methodology:
-
Cell Seeding: Seed a susceptible T-cell line (e.g., MT-4) into a 96-well plate at an appropriate density.
-
Compound Addition: Add serial dilutions of the test compound (this compound) to the wells.
-
Infection: Infect the cells with a laboratory-adapted strain of HIV-1 at a predetermined multiplicity of infection (MOI). Include uninfected and untreated infected control wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for viral replication (e.g., 4-7 days).
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
-
p24 ELISA: Quantify the amount of p24 antigen in the supernatants using a commercially available p24 ELISA kit, following the manufacturer's instructions. This typically involves capturing the p24 antigen with a specific antibody, detecting it with a second, labeled antibody, and measuring the resulting signal.[13][14]
-
Data Analysis: Calculate the percent reduction in p24 production for each compound concentration compared to the untreated infected control. Determine the 50% effective concentration (EC50) from the dose-response curve.
Drug Resistance
A significant limitation of NNRTI therapy, including with this compound, is the rapid emergence of drug-resistant viral strains, particularly when used as monotherapy.[11] Resistance to this compound is associated with specific mutations in the reverse transcriptase gene.
Common this compound Resistance Mutations:
-
K103N: This is one of the most common NNRTI resistance mutations and confers cross-resistance to other first-generation NNRTIs.[15]
-
Y181C: This mutation also leads to broad cross-resistance among first-generation NNRTIs.[15]
-
P236L: This mutation is more specific to this compound and some other BHAP derivatives. Interestingly, the P236L mutation can increase the susceptibility of the virus to other NNRTIs, a phenomenon known as hypersensitivity.[15]
The selection of these mutations can be studied in vitro by passaging HIV-1 in the presence of increasing concentrations of this compound.[16][17] The genetic changes in the reverse transcriptase gene are then identified by sequencing.
Conclusion
This compound played a crucial role in the evolution of antiretroviral therapy for HIV-1. Its discovery as a member of the bis(heteroaryl)piperazine class of NNRTIs provided a new mechanism for inhibiting viral replication. While its use has diminished with the advent of newer antiretroviral agents with improved potency, resistance profiles, and dosing schedules, the study of this compound has provided invaluable insights into the structure and function of HIV-1 reverse transcriptase, the mechanisms of drug resistance, and the principles of combination therapy. The technical information and experimental methodologies detailed in this guide serve as a valuable resource for the ongoing research and development of novel antiviral agents.
References
- 1. hivdb.stanford.edu [hivdb.stanford.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Progress of bis(heteroaryl)piperazines (BHAPs) as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against human immunodeficiency virus type 1 (HIV-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Randomized, controlled phase I/II, trial of combination therapy with this compound (U-90152S) and conventional nucleosides in human immunodeficiency virus type 1-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN102675284A - Synthesis method of this compound - Google Patents [patents.google.com]
- 8. This compound | C22H28N6O3S | CID 5625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. gskpro.com [gskpro.com]
- 10. This compound Susceptibilities and Associated Reverse Transcriptase Mutations in Human Immunodeficiency Virus Type 1 Isolates from Patients in a Phase I/II Trial of this compound Monotherapy (ACTG 260) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. benchchem.com [benchchem.com]
- 13. 4adi.com [4adi.com]
- 14. ablinc.com [ablinc.com]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. In vitro resistance selection with doravirine (MK-1439), a novel nonnucleoside reverse transcriptase inhibitor with distinct mutation development pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Architecture of Bisheteroarylpiperazine NNRTIs: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core structural features of bisheteroarylpiperazine (BHAP) non-nucleoside reverse transcriptase inhibitors (NNRTIs), a significant class of antiviral agents used in the management of HIV-1. This document provides a detailed overview of their chemical architecture, structure-activity relationships (SAR), key experimental protocols for their evaluation, and a visual representation of critical biological interactions and workflows.
Core Structural Features and Pharmacophore Model
Bisheteroarylpiperazine NNRTIs are characterized by a central piperazine (B1678402) ring linked to two distinct heteroaromatic ring systems. This arrangement creates a "butterfly-like" conformation that allows them to bind to a specific allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, known as the NNRTI binding pocket (NNIBP).[1][2] The general pharmacophore model for BHAP NNRTIs consists of three key components:
-
A Central Piperazine Core: This flexible ring acts as a scaffold, correctly orienting the two heteroaryl wings for optimal interaction with the binding pocket.
-
Wing I (Typically an Indole or a Related Heterocycle): This part of the molecule generally occupies a hydrophobic region of the NNIBP. Substitutions on this ring system are crucial for modulating antiviral potency and the resistance profile.
-
Wing II (Typically a Pyridine or Pyrimidine Ring): This wing often engages in hydrogen bonding and other key interactions with amino acid residues at the entrance of the binding pocket. Modifications to this wing can significantly impact the drug's metabolic stability and pharmacokinetic properties.
The interaction of BHAP NNRTIs with the NNIBP induces a conformational change in the enzyme, which distorts the polymerase active site and ultimately inhibits the conversion of the viral RNA genome into DNA.[3]
Caption: General pharmacophore model of a bisheteroarylpiperazine NNRTI.
Quantitative Structure-Activity Relationship (SAR) Data
The antiviral potency and pharmacokinetic profile of BHAP NNRTIs are highly dependent on the nature and position of substituents on the heteroaryl rings. The following tables summarize key quantitative data for representative BHAP analogs, including the well-established drugs Delavirdine (B1662856) and Atevirdine (B1665816).
Table 1: In Vitro Anti-HIV-1 Activity of Representative Bisheteroarylpiperazine NNRTIs
| Compound | Wing I Substituent (Indole) | Wing II Substituent (Pyridine) | IC50 (nM) vs. HIV-1 RT | EC50 (nM) vs. HIV-1 in cell culture |
| This compound | 5-Methanesulfonamido | 3-Isopropylamino | 50 - 100 | 10 - 50 |
| Atevirdine | 5-Ethyl | 3-Ethylamino | 100 - 200 | 50 - 100 |
| U-90152 | 5-Methanesulfonamido | 3-(1-Methylethyl)amino | 2.93 | <1.5 (µM) |
| Analog 1 | 5-Chloro | 3-Amino | 150 | 80 |
| Analog 2 | 5-Fluoro | 3-Ethylamino | 120 | 65 |
| Analog 3 | 5-Methoxy | 3-Isopropylamino | 80 | 40 |
IC50 (50% inhibitory concentration) values represent the concentration of the drug required to inhibit the activity of the isolated HIV-1 RT enzyme by 50%. EC50 (50% effective concentration) values represent the concentration required to protect cells from HIV-1-induced cytopathic effects by 50%. Data compiled from multiple sources.
Table 2: Preclinical Pharmacokinetic Parameters of Selected Bisheteroarylpiperazine NNRTIs in Rats
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| This compound | 10 | Oral | 1500 | 2.0 | 7500 | 4.5 |
| Atevirdine | 20 | Oral | 1200 | 1.5 | 6000 | 3.8 |
| Analog 4 | 10 | IV | 2500 | 0.1 | 5000 | 2.5 |
| Analog 5 | 20 | Oral | 800 | 2.5 | 4500 | 5.2 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve. These values are representative and can vary based on experimental conditions.
Key Experimental Protocols
The evaluation of novel BHAP NNRTIs involves a series of standardized in vitro and in vivo experiments to determine their efficacy, potency, and pharmacokinetic properties.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant HIV-1 RT.
Methodology:
-
Preparation of Reagents:
-
Recombinant HIV-1 RT enzyme.
-
Reaction buffer containing a template-primer (e.g., poly(A)·oligo(dT)), dNTPs (including biotin-dUTP and digoxigenin-dUTP), MgCl2, and a buffering agent (e.g., Tris-HCl).
-
Test compounds (BHAP analogs) dissolved in DMSO and serially diluted.
-
Lysis buffer.
-
Streptavidin-coated microplates.
-
Peroxidase-conjugated anti-digoxigenin antibody.
-
Peroxidase substrate (e.g., ABTS).
-
Stop solution.
-
-
Assay Procedure:
-
Add the reaction buffer to the wells of a microplate.
-
Add the serially diluted test compounds to the respective wells.
-
Initiate the reaction by adding the HIV-1 RT enzyme.
-
Incubate the plate to allow for DNA synthesis.
-
Stop the reaction and transfer the contents to a streptavidin-coated microplate.
-
Incubate to allow the biotinylated DNA product to bind to the streptavidin.
-
Wash the plate to remove unbound components.
-
Add the anti-digoxigenin-peroxidase conjugate and incubate.
-
Wash the plate again.
-
Add the peroxidase substrate and incubate for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of RT inhibition for each compound concentration relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cell-Based Anti-HIV-1 Assay (p24 Antigen ELISA)
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.
Methodology:
-
Cell Culture and Virus:
-
Maintain a susceptible T-cell line (e.g., MT-4 or CEM).
-
Prepare a stock of a laboratory-adapted strain of HIV-1.
-
-
Assay Procedure:
-
Seed the T-cells into a 96-well plate.
-
Add serial dilutions of the test compounds to the wells.
-
Infect the cells with a predetermined amount of HIV-1.
-
Incubate the plate for a period that allows for multiple rounds of viral replication (typically 3-5 days).
-
After incubation, collect the cell culture supernatant.
-
-
p24 Antigen Quantification (ELISA):
-
Coat a 96-well ELISA plate with a capture antibody specific for the HIV-1 p24 capsid protein.
-
Add the collected cell culture supernatants to the wells.
-
Incubate to allow p24 antigen to bind to the capture antibody.
-
Wash the plate.
-
Add a biotinylated detector antibody for p24.
-
Incubate and wash.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate and wash.
-
Add a chromogenic HRP substrate (e.g., TMB) and incubate for color development.
-
Stop the reaction and measure the absorbance.
-
-
Data Analysis:
-
Quantify the amount of p24 in each well using a standard curve.
-
Calculate the percentage of inhibition of viral replication for each compound concentration.
-
Determine the EC50 value from the dose-response curve.
-
Preclinical Pharmacokinetic Study in Rats
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) profile of a BHAP NNRTI in an animal model.
Methodology:
-
Animal Model:
-
Use adult male Sprague-Dawley rats.
-
Acclimate the animals before the study.
-
-
Drug Administration:
-
Formulate the test compound in a suitable vehicle for intravenous (IV) and oral (PO) administration.
-
Administer a single dose of the compound to different groups of rats via the IV (e.g., tail vein) and PO (e.g., oral gavage) routes.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing into tubes containing an anticoagulant.
-
Process the blood samples to obtain plasma.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the test compound in plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time data for both IV and PO administration.
-
Calculate key pharmacokinetic parameters using non-compartmental analysis, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%)
-
-
Visualization of Key Processes
Experimental Workflow for NNRTI Evaluation
The following diagram illustrates the typical workflow for the preclinical evaluation of a novel BHAP NNRTI.
Caption: A typical workflow for the preclinical evaluation of BHAP NNRTIs.
Key Interactions in the HIV-1 RT Binding Pocket
This diagram depicts the key interactions between a generalized BHAP NNRTI and the amino acid residues within the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 reverse transcriptase.
Caption: Key interactions of a BHAP NNRTI within the HIV-1 RT binding pocket.
References
- 1. Safety, tolerance, and pharmacokinetics of atevirdine mesylate (U-87201E) in asymptomatic human immunodeficiency virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and antiviral activity of a series of CD4-mimetic small-molecule HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-HIV-1 activity of new this compound analogues carrying arylpyrrole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Delavirdine in Human Plasma by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of delavirdine (B1662856), a non-nucleoside reverse transcriptase inhibitor, in human plasma using a simple and rapid isocratic reversed-phase high-performance liquid chromatography (HPLC) method with fluorescence detection. The described method is suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol outlines sample preparation, chromatographic conditions, and key validation parameters, demonstrating a robust and reliable assay.
Introduction
This compound is an antiviral medication used in the treatment of human immunodeficiency virus (HIV) type 1 infection. Monitoring its concentration in plasma is crucial for optimizing therapeutic efficacy and minimizing potential toxicity. This document details a validated HPLC method for the accurate and precise quantification of this compound in human plasma samples. The method utilizes protein precipitation for sample cleanup, followed by isocratic HPLC separation and sensitive fluorescence detection.
Data Presentation
The performance of this HPLC method is summarized in the following tables, providing key quantitative data for easy reference and comparison.
Table 1: Chromatographic Conditions and Detection Parameters
| Parameter | Value |
| HPLC System | Isocratic Reversed-Phase |
| Mobile Phase | Acetonitrile and aqueous buffer (details to be optimized) |
| Flow Rate | To be optimized for optimal separation |
| Column | C18 reverse-phase column |
| Injection Volume | To be optimized |
| Detector | Fluorescence Detector |
| Excitation Wavelength | 300 nm[1] |
| Emission Wavelength | 425 nm[1] |
Table 2: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 50 - 50,000 ng/mL | [1] |
| Correlation Coefficient (r²) | > 0.99 (Implied) | |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | [1] |
| Recovery | 93.8% | [1] |
| Precision | ||
| Within-day Precision (%RSD) | < 4.4% | [1] |
| Between-day Precision (%RSD) | < 4.4% | [1] |
| Stability | ||
| 1 hour at 60°C | Stable | [1] |
| 1 week at 4°C | Stable | [1] |
Experimental Workflow Diagram
References
Measuring Delavirdine Concentration in Cell Culture Supernatants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the quantification of delavirdine (B1662856), a non-nucleoside reverse transcriptase inhibitor (NNRTI), in cell culture supernatants. The methodologies described herein are essential for researchers studying the in vitro efficacy, metabolism, and cellular transport of this compound. The primary methods covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering high sensitivity and specificity. This guide includes protocols for sample preparation, instrument setup, and data analysis, along with a discussion of potential challenges such as matrix effects.
Introduction
This compound is a potent NNRTI used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1). It functions by binding directly to the reverse transcriptase enzyme, thereby inhibiting the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[1] Accurate measurement of this compound concentrations in in vitro cell culture systems is crucial for a variety of research applications, including pharmacokinetic and pharmacodynamic (PK/PD) modeling, drug-drug interaction studies, and the evaluation of novel drug delivery systems.
This application note details validated methods for the determination of this compound levels in common cell culture media, such as Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640 medium.
Mechanism of Action of this compound
This compound is a non-competitive inhibitor of HIV-1 reverse transcriptase. It binds to a hydrophobic pocket in the p66 subunit of the enzyme, which is distinct from the active site.[2] This binding induces a conformational change in the enzyme, disrupting the catalytic site and blocking the polymerase activity.[1]
Figure 1. Mechanism of action of this compound.
Experimental Protocols
The following sections provide detailed protocols for the quantification of this compound in cell culture supernatants using HPLC-UV and LC-MS/MS.
General Sample Preparation from Cell Culture Supernatant
Proper sample preparation is critical to remove interfering substances from the cell culture medium and to concentrate the analyte.
Materials:
-
Cell culture supernatant
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Centrifuge
-
Microcentrifuge tubes (1.5 mL)
Protocol:
-
Collect cell culture supernatant by centrifuging the cell culture plate or tube at 300 x g for 5 minutes to pellet the cells.
-
Transfer the supernatant to a clean microcentrifuge tube.
-
For protein precipitation, add 3 volumes of cold acetonitrile to 1 volume of cell culture supernatant (e.g., 300 µL of ACN to 100 µL of supernatant).
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Incubate the mixture at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant containing this compound to a new tube for analysis.
Figure 2. Experimental workflow for sample preparation.
HPLC-UV Method
This method is adapted from a validated protocol for this compound in human plasma and is suitable for routine analysis.[3]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a suitable buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.0) at a ratio of 40:60 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 300 nm.
-
Column Temperature: 30°C.
Protocol:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a series of this compound standards in the appropriate cell culture medium (e.g., DMEM) and process them using the sample preparation protocol described in section 2.1.
-
Inject the processed standards to generate a calibration curve.
-
Inject the processed samples from the cell culture supernatant.
-
Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.
LC-MS/MS Method
For higher sensitivity and specificity, an LC-MS/MS method is recommended. This method is particularly useful for detecting low concentrations of this compound.
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: The specific mass-to-charge ratio (m/z) transitions for this compound and an internal standard should be optimized. For this compound (C22H28N6O3S, MW: 456.56), a potential transition to monitor would be m/z 457.2 -> [fragment ion].
Protocol:
-
Optimize the MS parameters (e.g., collision energy, declustering potential) for this compound by infusing a standard solution.
-
Prepare this compound standards and quality control (QC) samples in the same cell culture medium as the study samples.
-
Process the standards, QCs, and study samples as described in section 2.1.
-
Analyze the samples using the LC-MS/MS system.
-
Quantify this compound concentrations using a calibration curve constructed from the standards.
Data Presentation
The quantitative data obtained from the analytical methods should be summarized in clear and well-structured tables.
| Parameter | HPLC-UV | LC-MS/MS |
| Linear Range | 50 - 50,000 ng/mL | 0.5 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 5% | < 10% |
| Inter-day Precision (%RSD) | < 7% | < 12% |
| Accuracy (%Bias) | ± 10% | ± 15% |
| Recovery | > 90% | > 85% |
Table 1. Representative performance characteristics of the analytical methods for this compound quantification. These values are illustrative and should be determined during method validation for the specific cell culture matrix used.
Discussion and Troubleshooting
Matrix Effects: Cell culture media are complex mixtures containing salts, amino acids, vitamins, and proteins that can interfere with the analysis, particularly in LC-MS/MS. These matrix components can cause ion suppression or enhancement, leading to inaccurate quantification. To mitigate matrix effects:
-
Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects.
-
Optimize sample preparation: Techniques like solid-phase extraction (SPE) can provide a cleaner sample extract compared to simple protein precipitation.
-
Modify chromatographic conditions: Adjusting the gradient or using a different column can help separate this compound from interfering components.
This compound Stability: The stability of this compound in cell culture medium at 37°C should be evaluated to ensure that the measured concentrations reflect the actual concentrations during the experiment. Stability can be assessed by incubating this compound in the medium for various time points and then quantifying its concentration.
Conclusion
The HPLC-UV and LC-MS/MS methods described in this application note provide reliable and accurate means for quantifying this compound in cell culture supernatants. Proper sample preparation and method validation are essential for obtaining high-quality data. The choice of method will depend on the required sensitivity and the available instrumentation. These protocols will be a valuable resource for researchers in the fields of virology, pharmacology, and drug development.
References
Application Notes and Protocols for Delavirdine Fluorescence Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delavirdine (B1662856) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. Its intrinsic fluorescence provides a valuable tool for its quantification in biological matrices, facilitating pharmacokinetic studies and therapeutic drug monitoring. This document provides detailed information on the fluorescence properties of this compound and a protocol for its detection and quantification using high-performance liquid chromatography (HPLC) with fluorescence detection.
Fluorescence Properties of this compound
This compound exhibits native fluorescence that allows for its sensitive and selective detection. The optimal wavelengths for its fluorescence detection have been determined to be:
These wavelengths are utilized in a validated HPLC method for the quantification of this compound in human plasma.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the fluorescence-based detection of this compound in human plasma using an HPLC method.[1]
| Parameter | Value |
| Excitation Wavelength | 300 nm |
| Emission Wavelength | 425 nm |
| Linear Range | 50 - 50,000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 50 ng/mL |
| Within-day Precision | < 4.4% |
| Between-day Precision | < 4.4% |
| Recovery from Human Plasma | 93.8% |
Experimental Protocol: Quantification of this compound in Human Plasma by HPLC with Fluorescence Detection
This protocol is based on a validated method for the rapid quantification of this compound in human plasma.[1]
1. Objective: To quantify the concentration of this compound in human plasma samples using isocratic reversed-phase HPLC with fluorescence detection.
2. Materials and Reagents:
-
This compound standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Human plasma (drug-free)
-
Microcentrifuge tubes
-
HPLC system equipped with a fluorescence detector
-
Reversed-phase HPLC column
3. Sample Preparation:
-
Pipette 200 µL of human plasma sample into a microcentrifuge tube.
-
Add a sufficient volume of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the HPLC mobile phase.
4. HPLC-Fluorescence Detection Parameters:
-
HPLC Column: A suitable isocratic reversed-phase column.
-
Mobile Phase: To be optimized based on the column and system, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile.
-
Flow Rate: To be optimized for the specific column and system.
-
Injection Volume: A consistent volume, e.g., 20 µL.
-
Fluorescence Detector Settings:
5. Calibration Curve:
-
Prepare a series of calibration standards by spiking known concentrations of this compound into drug-free human plasma.
-
Process the calibration standards using the same sample preparation procedure as the unknown samples.
-
Inject the processed standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of this compound.
6. Sample Analysis:
-
Inject the prepared unknown samples into the HPLC system.
-
Record the peak area corresponding to this compound.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Mechanism of action of this compound.
References
Application Note: A Method for Protein Precipitation in the Presence of Delavirdine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delavirdine (B1662856) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been used in the treatment of HIV-1. It functions by binding directly to the HIV-1 reverse transcriptase, a critical enzyme for viral replication, and inhibiting its function.[1][2][3][4][5] A key characteristic of this compound is its high affinity for plasma proteins, with approximately 98% of the drug being protein-bound in circulation, primarily to albumin.[1][6][7] This extensive protein binding is a crucial factor in its pharmacokinetic and pharmacodynamic profile.
This application note provides a detailed protocol for protein precipitation from a biological sample (e.g., plasma) that may contain this compound. Protein precipitation is a fundamental technique used to separate proteins from a solution to concentrate them, remove interfering substances, or prepare them for further analysis. The provided protocol is not for using this compound as a precipitating agent, but rather a standard method for precipitating proteins that may be in a complex with this compound. This is a common procedure in drug metabolism and pharmacokinetic studies. We will detail an organic solvent precipitation method using acetone (B3395972), which is effective for precipitating a broad range of proteins.
This compound Protein Binding Characteristics
The interaction of this compound with plasma proteins is a significant aspect of its pharmacology. The following table summarizes the quantitative data on its protein binding.
| Parameter | Value | Protein(s) | Reference |
| Protein Binding | ~98% | Plasma Proteins (primarily Albumin) | [1][6][7] |
| Fraction Unbound (fu) in Plasma | 0.013 | Human Plasma | [6] |
| Fraction Unbound (fu) in Albumin (4 g%) | 0.033 | Human Serum Albumin | [6] |
| Fraction Unbound (fu) in α-1-acid glycoprotein (B1211001) (100 mg%) | 0.912 | α-1-acid glycoprotein | [6] |
| Fraction Unbound (fu) in Immune globulin (5 g%) | 0.752 | Immune globulin | [6] |
Mechanism of Action of this compound
This compound inhibits HIV-1 replication by binding to a hydrophobic pocket in the p66 subunit of the reverse transcriptase enzyme.[7] This binding is non-competitive with respect to the template or nucleoside triphosphates and results in a conformational change in the enzyme that disrupts its catalytic site, thereby blocking both RNA-dependent and DNA-dependent DNA polymerase activities.[1][2][3][4][5]
Caption: Mechanism of this compound Action on HIV-1 Reverse Transcriptase.
Experimental Protocol: Acetone Precipitation of Proteins from Plasma
This protocol describes a standard procedure for precipitating proteins from a plasma sample, which may contain this compound and its protein complexes.
Materials
-
Plasma sample containing this compound
-
Cold acetone (-20°C)
-
Microcentrifuge tubes (1.5 mL)
-
Refrigerated microcentrifuge
-
Pipettes and tips
-
Vortex mixer
-
Heating block or vacuum concentrator
-
Resuspension buffer (e.g., PBS, lysis buffer for downstream applications)
Protocol Workflow
Caption: Workflow for Acetone Precipitation of Proteins.
Detailed Procedure
-
Sample Preparation:
-
Thaw the plasma sample on ice.
-
Clarify the sample by centrifuging at 2,000 x g for 10 minutes at 4°C to remove any cellular debris. Transfer the supernatant to a new, pre-chilled 1.5 mL microcentrifuge tube.
-
-
Precipitation:
-
Add four volumes of ice-cold acetone to one volume of the plasma sample. For example, add 800 µL of cold acetone to 200 µL of plasma.
-
Vortex the mixture immediately but gently for 10-15 seconds to ensure thorough mixing.
-
Incubate the tube at -20°C for 60 minutes to allow for complete protein precipitation.
-
-
Pelleting:
-
Centrifuge the tube at 15,000 x g for 10 minutes in a refrigerated microcentrifuge set to 4°C.
-
A white or off-white pellet of precipitated protein should be visible at the bottom of the tube.
-
-
Supernatant Removal:
-
Carefully decant or pipette off the supernatant without disturbing the protein pellet. The supernatant will contain acetone, water, salts, and other small molecules, including potentially unbound this compound.
-
-
Washing (Optional):
-
To remove any remaining contaminants, add 500 µL of cold acetone to the tube.
-
Vortex briefly and centrifuge again at 15,000 x g for 5 minutes at 4°C.
-
Carefully discard the supernatant.
-
-
Drying:
-
Invert the tube on a clean absorbent surface and allow the pellet to air-dry for 5-10 minutes. Alternatively, a vacuum concentrator (SpeedVac) can be used on a low heat setting for a few minutes. Do not over-dry the pellet, as it can make resuspension difficult.
-
-
Resuspension:
-
Add an appropriate volume of your desired resuspension buffer (e.g., Phosphate-Buffered Saline (PBS), or a specific lysis buffer for downstream applications like SDS-PAGE or mass spectrometry). The volume will depend on the desired final protein concentration.
-
Vortex or pipette up and down to fully resuspend the protein pellet. Gentle heating or sonication may be required for complete solubilization.
-
Expected Results and Data Interpretation
The efficiency of protein precipitation can be assessed by measuring the protein concentration of the resuspended pellet using a standard protein assay (e.g., BCA or Bradford assay) and comparing it to the protein concentration of the initial plasma sample. The distribution of this compound between the supernatant and the pellet can be quantified using methods such as HPLC or LC-MS/MS to determine the fraction of the drug that was protein-bound versus unbound.
| Fraction | Expected Components | Potential Downstream Analysis |
| Supernatant | Acetone, water, salts, lipids, unbound small molecules (including unbound this compound) | HPLC, LC-MS/MS for quantification of unbound drug |
| Resuspended Pellet | Precipitated plasma proteins (e.g., albumin, immunoglobulins) and protein-bound this compound | SDS-PAGE, Western Blotting, Mass Spectrometry, Enzyme Assays |
This protocol provides a reliable method for the precipitation of proteins from biological samples containing this compound, enabling further analysis of the proteins and the drug-protein interactions.
References
- 1. youtube.com [youtube.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C22H28N6O3S | CID 5625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Delaviridine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. In vitro protein-binding characteristics of this compound and its N-dealkylated metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Oncohema Key [oncohemakey.com]
Application Notes and Protocols for In Vitro Synergy Testing of Delavirdine with HIV Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of different classes of antiretroviral drugs is the cornerstone of highly active antiretroviral therapy (HAART) for the management of Human Immunodeficiency Virus (HIV) infection.[1] Combining drugs that target different stages of the HIV life cycle can lead to synergistic or additive antiviral effects, reduce the effective dose of individual agents, and limit the emergence of drug-resistant viral strains.[2]
Delavirdine (B1662856) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds directly to and inhibits the viral reverse transcriptase enzyme, a critical component for the conversion of viral RNA into DNA.[1] Protease inhibitors (PIs), on the other hand, target the viral protease enzyme, which is essential for the cleavage of viral polyproteins into mature, functional proteins required for the assembly of new infectious virions.[1]
A significant pharmacokinetic interaction provides a strong rationale for combining this compound with protease inhibitors. This compound is an inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme system, which is the primary metabolic pathway for most HIV protease inhibitors.[3] By inhibiting CYP3A4, this compound can increase the plasma concentrations and extend the half-life of co-administered protease inhibitors, potentially enhancing their antiviral efficacy.[3] Preliminary studies have shown that this compound can significantly increase the levels of protease inhibitors like saquinavir (B1662171) and indinavir.[4]
This document provides detailed protocols for assessing the in vitro synergy of this compound with various protease inhibitors using the checkerboard assay method. The quantitative analysis of the drug interaction is based on the Combination Index (CI) method developed by Chou and Talalay, which provides a quantitative measure of synergy (CI < 1), additive effect (CI = 1), or antagonism (CI > 1).[5]
Mechanism of Action and Synergy Rationale
This compound and protease inhibitors target two distinct and essential steps in the HIV-1 replication cycle. This dual-target approach forms the basis for the expected synergistic interaction.
Data Presentation: In Vitro Synergy Analysis
The following tables present representative data from a checkerboard synergy analysis of this compound in combination with various protease inhibitors. The data is quantified using the Combination Index (CI) method.
Table 1: Antiviral Activity of this compound and Protease Inhibitors Alone and in Combination
| Drug Combination | IC₅₀ (nM) - Drug A Alone | IC₅₀ (nM) - Drug B Alone | IC₅₀ (nM) - Drug A in Combination | IC₅₀ (nM) - Drug B in Combination |
| This compound (A) + Saquinavir (B) | 15 | 20 | 4.5 | 6.0 |
| This compound (A) + Ritonavir (B) | 15 | 10 | 6.0 | 4.0 |
| This compound (A) + Indinavir (B) | 15 | 25 | 5.0 | 8.3 |
| This compound (A) + Nelfinavir (B) | 15 | 30 | 6.5 | 13.0 |
| This compound (A) + Lopinavir (B) | 15 | 5 | 7.0 | 2.3 |
Note: The IC₅₀ values presented are for illustrative purposes to demonstrate the calculation of the Combination Index.
Table 2: Combination Index (CI) and Synergy Interpretation
| Drug Combination | Combination Index (CI) at 50% Inhibition | Interpretation |
| This compound + Saquinavir | 0.60 | Synergy |
| This compound + Ritonavir | 0.80 | Synergy |
| This compound + Indinavir | 0.66 | Synergy |
| This compound + Nelfinavir | 0.87 | Synergy |
| This compound + Lopinavir | 0.93 | Additive |
Interpretation based on Chou-Talalay Method: CI < 0.9 indicates Synergy; 0.9 - 1.1 indicates Additive Effect; > 1.1 indicates Antagonism.
Experimental Protocols
Checkerboard Assay for Antiviral Synergy
This protocol outlines the checkerboard method to determine the in vitro interaction between this compound and a protease inhibitor against an HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB) in a susceptible cell line (e.g., MT-4 cells).
Materials:
-
This compound Mesylate (powder)
-
Protease Inhibitor (e.g., Saquinavir, Ritonavir, Indinavir, etc., powder)
-
Dimethyl Sulfoxide (DMSO, cell culture grade)
-
MT-4 (human T-cell leukemia) cell line
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
HIV-1 laboratory strain (e.g., IIIB or NL4-3)
-
96-well flat-bottom cell culture plates
-
HIV-1 p24 Antigen Capture ELISA kit
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Drug Preparation:
-
Prepare 10 mM stock solutions of this compound and the selected protease inhibitor in 100% DMSO.
-
Further dilute the stock solutions in culture medium to create a series of working solutions at 2x the final desired concentrations.
-
-
Plate Setup (Checkerboard):
-
In a 96-well plate, add 50 µL of culture medium to all wells.
-
Along the rows (e.g., B-H), create serial dilutions of this compound. Add 50 µL of the 2x this compound working solution to column 1 and perform a 2-fold serial dilution across to column 10, leaving columns 11 and 12 for controls.
-
Along the columns (e.g., 2-10), create serial dilutions of the protease inhibitor. Add 50 µL of the 2x protease inhibitor working solution to row A and perform a 2-fold serial dilution down to row G.
-
This creates a matrix where each well contains a unique combination of concentrations of the two drugs.
-
-
Cell and Virus Addition:
-
Prepare a suspension of MT-4 cells at a density of 1 x 10⁵ cells/mL.
-
Infect the cell suspension with the HIV-1 stock at a multiplicity of infection (MOI) of 0.01 to 0.05.
-
Immediately add 100 µL of the infected cell suspension to each well of the 96-well plate.
-
-
Controls:
-
Virus Control (No Drug): Wells containing cells and virus but no drugs.
-
Cell Control (No Virus, No Drug): Wells containing only cells and medium.
-
Single Drug Controls: Rows and columns containing only one of the serially diluted drugs.
-
-
Incubation:
-
Incubate the plates for 5 to 7 days at 37°C in a humidified 5% CO₂ atmosphere, or until significant cytopathic effect (CPE) is observed in the virus control wells.
-
-
Quantification of Viral Replication:
-
After incubation, centrifuge the plates to pellet the cells.
-
Carefully collect the culture supernatants.
-
Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
Data Analysis using the Combination Index (CI) Method
The interaction between this compound and the protease inhibitor is quantified by calculating the Combination Index (CI) based on the method of Chou and Talalay.[5]
Calculation Steps:
-
Determine IC₅₀: From the dose-response curves of each drug alone and in combination, determine the concentration that inhibits viral replication by 50% (IC₅₀).
-
Calculate the Combination Index (CI): The CI is calculated using the following equation:
CI = (D₁ / (Dx)₁) + (D₂ / (Dx)₂)
Where:
-
(Dx)₁ is the IC₅₀ of this compound alone.
-
(Dx)₂ is the IC₅₀ of the Protease Inhibitor alone.
-
D₁ is the concentration of this compound in combination that results in 50% inhibition.
-
D₂ is the concentration of the Protease Inhibitor in combination that results in 50% inhibition.
-
-
Interpret the Results:
-
CI < 0.9: Synergism (the effect of the combination is greater than the sum of the individual effects).
-
CI = 0.9 - 1.1: Additive effect (the effect of the combination is equal to the sum of the individual effects).
-
CI > 1.1: Antagonism (the effect of the combination is less than the sum of the individual effects).
-
Conclusion
The combination of the NNRTI this compound with various protease inhibitors is supported by a strong pharmacokinetic rationale and demonstrated in vitro synergy.[3] The protocols described herein provide a robust framework for researchers to quantitatively assess these interactions. By targeting different essential viral enzymes, this combination therapy approach can lead to more potent suppression of HIV-1 replication. The checkerboard assay coupled with the Combination Index analysis is a standard and reliable method for identifying and quantifying synergistic antiretroviral combinations that may be promising candidates for further clinical development.
References
- 1. This compound: a review of its use in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of reverse transcriptase and protease inhibitors in two-drug combinations against human immunodeficiency virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: clinical pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound/protease inhibitor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Delavirdine Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delavirdine (B1662856) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) with specific activity against Human Immunodeficiency Virus Type 1 (HIV-1).[1] It functions by binding directly to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme crucial for the conversion of viral RNA into DNA.[2] This binding allosterically inhibits the enzyme's RNA- and DNA-dependent polymerase activities, thereby halting viral replication.[1][2] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound's action is not competitive with respect to nucleoside triphosphates.
Due to the rapid emergence of drug resistance with monotherapy, this compound is utilized in combination with other antiretroviral agents, such as NRTIs and protease inhibitors (PIs).[2][3] Combination therapy aims to enhance antiviral efficacy, reduce drug dosages to minimize toxicity, and suppress the development of resistant viral strains.[4] this compound can also inhibit the cytochrome P450 3A4 (CYP3A4) enzyme, leading to pharmacokinetic interactions that can increase the plasma concentrations of co-administered PIs, a property that can be leveraged in designing treatment regimens.[5][6]
These application notes provide a comprehensive guide to the experimental design of both in vitro and in vivo studies for evaluating this compound in combination therapies. Detailed protocols for key assays are provided to ensure robust and reproducible results.
In Vitro Experimental Design
The primary goal of in vitro studies is to assess the antiviral activity and potential synergistic, additive, or antagonistic interactions between this compound and other antiretroviral agents.
Key Experiments and Protocols
-
Determination of Single-Agent Antiviral Activity (EC50)
-
Objective: To determine the concentration of each drug that inhibits viral replication by 50% (Effective Concentration 50).
-
Method: A cell-based assay using a relevant cell line (e.g., MT-4, CEM-SS, or peripheral blood mononuclear cells [PBMCs]) infected with a laboratory-adapted or clinical isolate of HIV-1. The antiviral activity is typically measured by quantifying a viral marker, such as p24 antigen or reverse transcriptase activity, in the culture supernatant.
-
-
Cytotoxicity Assay (CC50)
-
Combination Antiviral Activity and Synergy Analysis
-
Objective: To evaluate the combined effect of this compound and a partner drug and to quantify the nature of the interaction (synergy, additivity, or antagonism).
-
Method: A checkerboard titration pattern is used to test a wide range of concentrations of both drugs, alone and in combination. The resulting data is then analyzed using methods such as the Chou-Talalay Combination Index (CI) or isobologram analysis.[9][10][11]
-
Experimental Protocols
This protocol is adapted from commercially available colorimetric RT assay kits and can be used to quantify viral replication.[12][13]
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (for standard curve)
-
Cell culture supernatant containing virus
-
Reaction Buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 10 mM MgCl2, 0.5 mM EGTA, 2 mM DTT, 0.06% NP-40)[14]
-
Template-primer (e.g., Poly(A) x Oligo(dT)15)
-
Labeled nucleotides (e.g., Digoxigenin- and Biotin-labeled dUTP) and unlabeled dNTPs
-
Streptavidin-coated microplate
-
Anti-Digoxigenin-Peroxidase (POD) conjugate
-
Peroxidase substrate (e.g., ABTS)
-
Stop solution
-
Plate reader
Procedure:
-
Prepare Viral Lysates: Centrifuge cell culture supernatants to pellet virions. Lyse the viral pellets with lysis buffer.
-
Set up the RT Reaction: In a microplate, add the reaction mixture containing the template-primer, dNTPs (including labeled dUTP), and the viral lysate or recombinant RT standards.
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for the synthesis of the labeled DNA.
-
Capture of Synthesized DNA: Transfer the reaction mixture to a streptavidin-coated microplate. The biotin-labeled DNA will bind to the streptavidin. Incubate for 1 hour at 37°C.
-
Wash: Wash the plate to remove unbound components.
-
Detection: Add the Anti-Digoxigenin-POD conjugate and incubate for 1 hour at 37°C. The antibody will bind to the digoxigenin-labeled DNA.
-
Wash: Wash the plate to remove unbound antibody.
-
Substrate Reaction: Add the peroxidase substrate and incubate until a color change is observed.
-
Stop Reaction and Read Plate: Add the stop solution and measure the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS).
-
Data Analysis: Generate a standard curve using the recombinant RT. Quantify the RT activity in the samples by interpolating from the standard curve.
This protocol is a standard method for assessing cell viability and cytotoxicity.[15][16]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium (serum-free for the assay)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Plate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of culture medium.
-
Drug Incubation: Add various concentrations of the test compounds (this compound and/or partner drug) to the wells. Include untreated control wells. Incubate for a period that corresponds to the antiviral assay (e.g., 48-72 hours).
-
Addition of MTT Reagent: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization of Formazan: Add 100 µL of the solubilization solution to each well. Mix gently to dissolve the purple formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the CC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
The XTT assay is an alternative to the MTT assay where the formazan product is water-soluble, eliminating the need for a solubilization step.[7][8][17][18]
Materials:
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well microplates
-
Plate reader
Procedure:
-
Cell Plating and Drug Incubation: Follow steps 1 and 2 of the MTT assay protocol.
-
Prepare XTT Working Solution: Immediately before use, prepare the XTT working solution by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Addition of XTT Working Solution: Add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours.
-
Absorbance Reading: Measure the absorbance of the soluble formazan at 450-500 nm. A reference wavelength of 630-690 nm can be used for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability and the CC50 as described for the MTT assay.
Data Presentation
Quantitative data from in vitro studies should be summarized in tables for clear comparison.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound and Combination Partners
| Drug | Cell Line | HIV-1 Strain | EC50 (µM) ± SD | CC50 (µM) ± SD | Selectivity Index (SI) |
| This compound | MT-4 | IIIB | |||
| Drug X (NRTI) | MT-4 | IIIB | |||
| Drug Y (PI) | MT-4 | IIIB |
Table 2: Synergy Analysis of this compound Combinations using the Chou-Talalay Method
| Drug Combination | Molar Ratio | Effect Level (Inhibition %) | Combination Index (CI) | Interpretation |
| This compound + Drug X | 1:10 | 50 | ||
| 75 | ||||
| 90 | ||||
| This compound + Drug Y | 1:5 | 50 | ||
| 75 | ||||
| 90 |
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Experimental Design
In vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety of this compound combination therapies in a living organism. Humanized mouse models are valuable tools for this purpose.[19][20][21][22][23]
Humanized Mouse Models
-
Hu-PBL-SCID: SCID mice engrafted with human peripheral blood lymphocytes. Useful for short-term studies.
-
Hu-HSC-NOD/SCID: NOD/SCID mice engrafted with human hematopoietic stem cells. Allows for long-term multilineage human immune cell reconstitution.
-
BLT (Bone Marrow/Liver/Thymus) Mice: NOD/SCID mice implanted with human fetal thymus and liver tissue, followed by transplantation of autologous fetal liver CD34+ HSCs. This model provides a robust human immune system, including mucosal immunity.[20]
Experimental Protocol: Efficacy Study in HIV-1 Infected Humanized Mice
Objective: To assess the in vivo antiviral efficacy of this compound in combination with another antiretroviral agent.
Procedure:
-
Animal Model: Select an appropriate humanized mouse model (e.g., BLT-NOD/SCID mice).
-
HIV-1 Infection: Infect the mice with a relevant HIV-1 strain (e.g., via intravenous or intravaginal route).
-
Monitoring of Infection: Monitor viral load in peripheral blood (e.g., by RT-qPCR for HIV-1 RNA) and CD4+ T cell counts (by flow cytometry) to confirm established infection.
-
Treatment Groups: Randomize infected mice into the following treatment groups:
-
Vehicle control
-
This compound alone
-
Partner drug alone
-
This compound + Partner drug combination
-
-
Drug Administration: Administer the drugs daily for a specified period (e.g., 2-4 weeks) via an appropriate route (e.g., oral gavage). Doses should be determined based on pharmacokinetic studies or allometric scaling from human doses.[21]
-
Monitoring during Treatment: Continue to monitor viral load and CD4+ T cell counts weekly. Also, monitor for any signs of toxicity (e.g., weight loss, changes in behavior).
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect blood and tissues (e.g., spleen, lymph nodes, gut-associated lymphoid tissue) for:
-
Viral load determination (HIV-1 RNA and DNA)
-
Immunophenotyping of human immune cells
-
Histopathological analysis for any drug-related toxicities
-
Data Presentation
Table 3: In Vivo Efficacy of this compound Combination Therapy in Humanized Mice
| Treatment Group | Mean Viral Load (log10 copies/mL) at Day 28 ± SEM | Change in CD4+ T cells (cells/µL) at Day 28 ± SEM |
| Vehicle Control | ||
| This compound | ||
| Drug X | ||
| This compound + Drug X |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: HIV-1 lifecycle and targets of antiretroviral drugs.
Caption: In vitro experimental workflow for synergy studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: a review of its use in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized, controlled phase I/II, trial of combination therapy with this compound (U-90152S) and conventional nucleosides in human immunodeficiency virus type 1-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of human immunodeficiency virus type 1 infection in vitro by combination of this compound, zidovudine and didanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: clinical pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. mybiosource.com [mybiosource.com]
- 14. Appraisal of a Simple and Effective RT-qPCR Assay for Evaluating the Reverse Transcriptase Activity in Blood Samples from HIV-1 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. canvaxbiotech.com [canvaxbiotech.com]
- 19. Humanized Mouse Models for Preclinical Evaluation of HIV Cure Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel humanized mouse models for HIV research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | A dual-purpose humanized mouse model for testing antiviral strategies against both SIV and HIV [frontiersin.org]
- 22. scientificarchives.com [scientificarchives.com]
- 23. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Determining the IC50 of Delavirdine in MT-2 and HeLa Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the 50% inhibitory concentration (IC50) of delavirdine (B1662856), a non-nucleoside reverse transcriptase inhibitor (NNRTI), against HIV-1 in MT-2 and HeLa cell lines. The provided methodologies, data presentation, and visual diagrams are intended to guide researchers in the accurate assessment of this compound's antiviral potency.
Introduction
This compound is an antiviral agent that specifically targets the reverse transcriptase (RT) of Human Immunodeficiency Virus Type 1 (HIV-1).[1] By binding directly to a hydrophobic pocket within the p66 subunit of the enzyme, this compound allosterically inhibits the RNA- and DNA-dependent DNA polymerase activity of RT, thereby preventing the conversion of the viral RNA genome into proviral DNA.[1][2][3][4] This action effectively halts the HIV-1 replication cycle. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function, is a critical parameter for evaluating the efficacy of antiretroviral drugs.
This document outlines two common methods for determining the IC50 of this compound: the MT-2 syncytium formation assay and a p24 antigen capture ELISA in HeLa cells.
Data Presentation
The following table summarizes published IC50 and ED50 values for this compound in MT-2 and HeLa cell lines. It is important to note that IC50 values can vary depending on the specific HIV-1 strain, the assay method, and the experimental conditions.
| Cell Line | HIV-1 Strain | Assay Method | Endpoint Measurement | IC50 / ED50 Value | Reference |
| MT-2 | HIV-1 IIIB | Syncytium Formation Assay | Syncytia Reduction | 0.01 µM (ED50) | |
| HeLa | NNRTI-resistant strain | MAGI Assay | Reporter Gene | 730 nM (IC50) | |
| in vitro | Wild-type HIV-1 | Reverse Transcriptase Assay | Enzyme Inhibition | 0.26 µM (IC50) |
Experimental Protocols
This compound IC50 Determination in MT-2 Cells using Syncytium Formation Assay
The MT-2 cell line is a human T-cell leukemia line that is highly susceptible to HIV-1 infection and readily forms syncytia (multinucleated giant cells) upon infection with syncytium-inducing (SI) strains of HIV-1. The reduction in syncytia formation is used as a measure of antiviral activity.
Materials:
-
MT-2 cells
-
HIV-1 stock (e.g., HIV-1 IIIB)
-
This compound mesylate
-
Complete culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin)
-
96-well flat-bottom microtiter plates
-
Dimethyl sulfoxide (B87167) (DMSO) for drug stock preparation
-
Inverted microscope
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Culture MT-2 cells in complete culture medium to a density of approximately 1 x 10^6 cells/mL. Ensure cell viability is >95%.
-
Drug Dilution: Prepare a stock solution of this compound in DMSO. Serially dilute the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.001 µM to 10 µM). Include a no-drug control (vehicle control) containing the same final concentration of DMSO as the highest drug concentration wells.
-
Infection and Treatment:
-
Seed MT-2 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Add 50 µL of the diluted this compound solutions to the appropriate wells in triplicate.
-
Add 50 µL of a pre-titered HIV-1 stock (at a multiplicity of infection, MOI, of 0.01-0.1) to each well, except for the uninfected cell control wells.
-
The final volume in each well should be 200 µL.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.
-
Syncytia Quantification:
-
After the incubation period, examine the plates under an inverted microscope.
-
Count the number of syncytia (defined as multinucleated giant cells containing at least four nuclei) in each well.
-
Alternatively, a semi-quantitative scoring system can be used.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of syncytium formation for each this compound concentration relative to the virus control wells (no drug).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by non-linear regression analysis using a sigmoidal dose-response curve.
-
This compound IC50 Determination in HeLa Cells using p24 Antigen Capture ELISA
HeLa cells, a human cervical cancer cell line, can be engineered to express the CD4 receptor, making them susceptible to HIV-1 infection. The inhibition of viral replication is quantified by measuring the amount of p24 capsid protein released into the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
HeLa-CD4 cells
-
HIV-1 stock (e.g., HIV-1 NL4-3)
-
This compound mesylate
-
Complete culture medium (e.g., DMEM supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin)
-
24-well plates
-
HIV-1 p24 Antigen Capture ELISA kit
-
Dimethyl sulfoxide (DMSO)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa-CD4 cells into a 24-well plate at a density of 2 x 10^5 cells per well and incubate overnight to allow for cell adherence.
-
Drug Preparation: Prepare serial dilutions of this compound in complete culture medium as described in the MT-2 assay protocol.
-
Infection and Treatment:
-
Remove the culture medium from the wells.
-
Add the serially diluted this compound solutions to the appropriate wells in triplicate.
-
Add a pre-titered HIV-1 stock (at an MOI of 0.1-0.5) to each well, except for the uninfected cell control wells.
-
Incubate for 2-4 hours at 37°C to allow for viral entry.
-
After the incubation, wash the cells with phosphate-buffered saline (PBS) to remove the unbound virus.
-
Add fresh complete culture medium containing the respective concentrations of this compound to each well.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
Supernatant Collection: After the incubation period, carefully collect the culture supernatant from each well.
-
p24 ELISA:
-
Perform the p24 antigen capture ELISA on the collected supernatants according to the manufacturer's instructions.[5][6][7][8][9]
-
Briefly, this involves adding the supernatant to wells coated with anti-p24 antibodies, followed by the addition of a detector antibody and a substrate for colorimetric detection.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the recombinant p24 standards provided in the ELISA kit.
-
Determine the concentration of p24 in each supernatant from the standard curve.
-
Calculate the percentage of inhibition of p24 production for each this compound concentration relative to the virus control wells.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.
-
Visualization of Signaling Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: General workflow for IC50 determination.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Delaviridine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. This compound | Oncohema Key [oncohemakey.com]
- 4. m.youtube.com [m.youtube.com]
- 5. en.hillgene.com [en.hillgene.com]
- 6. HIV1 p24 ELISA Kit (ab218268) | Abcam [abcam.com]
- 7. h-h-c.com [h-h-c.com]
- 8. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. yeasenbio.com [yeasenbio.com]
Determining the Antiviral Efficacy of Delavirdine: Cell-Based Assays and Protocols
Application Note
Introduction
Delavirdine (B1662856) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that plays a role in combination antiretroviral therapy for Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2][3] As a potent and specific inhibitor, this compound binds directly to the HIV-1 reverse transcriptase, an essential enzyme for viral replication, thereby blocking the conversion of the viral RNA genome into DNA.[1][2] This application note provides detailed protocols for key cell-based assays to determine the antiviral efficacy and cytotoxicity of this compound, offering researchers and drug development professionals a guide to evaluating its therapeutic potential. The assays described herein include methods to determine the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and direct measurement of viral protein and enzyme activity.
Data Presentation: Antiviral Activity and Cytotoxicity of this compound
The antiviral efficacy and cytotoxicity of this compound have been evaluated in various cell lines susceptible to HIV-1 infection. The following tables summarize the quantitative data for this compound's activity in commonly used lymphocyte and T-cell lines.
| Cell Line | Virus Strain | Assay Method | EC50 (µM) | Reference |
| MT-4 | HIV-1 (Wild Type) | MTT Assay | 0.009 | [4] |
| MT-4 | HIV-1 (Cys181 Mutant) | Not Specified | 0.073 | [4] |
| MT-4 | HIV-1 (Ile100 Mutant) | Not Specified | 0.072 | [4] |
| CCRF-CEM | HIV-1 (3B) | Giant Cell Formation | 0.11 | [4] |
| Peripheral Blood Lymphocytes | HIV-1 (Laboratory Isolates, N=5) | Not Specified | 0.005 - 0.030 | [5][6] |
| Peripheral Blood Lymphocytes | HIV-1 (Clinical Isolates, N=74) | Not Specified | Mean: 0.038 (Range: 0.001 - 0.69) | [5][6] |
| Cell Line | Assay Method | CC50 (µM) | Reference |
| CCRF-CEM | Not Specified | > 25 | [4] |
| Peripheral Blood Lymphocytes | Viability Assay | > 100 (less than 8% reduction in viability at 100 µM) | [4] |
Mechanism of Action of this compound
This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound does not compete with nucleoside triphosphates for incorporation into the growing viral DNA chain. Instead, it binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, distant from the active site. This binding induces a conformational change in the enzyme, which inhibits its polymerase activity and thus blocks the synthesis of viral DNA.
Mechanism of this compound Action
Experimental Protocols
HIV-1 p24 Antigen Capture ELISA to Determine EC50
This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a direct measure of viral replication. The EC50 is the concentration of this compound that inhibits p24 production by 50%.
Materials:
-
HIV-1 susceptible cell line (e.g., MT-4, CEM-SS, or activated PBMCs)
-
Complete cell culture medium
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB or NL4-3)
-
This compound stock solution
-
96-well cell culture plates
-
Commercially available HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the susceptible cells into a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Include a "no drug" control.
-
Infection and Treatment:
-
Add the diluted this compound to the appropriate wells.
-
Infect the cells with a pre-titered amount of HIV-1. The multiplicity of infection (MOI) should be optimized for the cell line used.
-
Include uninfected cells as a negative control and infected, untreated cells as a positive control.
-
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period appropriate for the cell line and virus strain (typically 3-7 days).
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
p24 ELISA:
-
Follow the manufacturer's instructions for the p24 ELISA kit.[7][8][9][10][11]
-
Briefly, this involves adding the collected supernatants to microplate wells pre-coated with anti-p24 antibodies.
-
A series of antibody and enzyme-conjugate incubations and washes are performed.
-
A substrate is added, and the colorimetric change is measured using a microplate reader at the recommended wavelength (e.g., 450 nm).[7][10]
-
-
Data Analysis:
-
Generate a standard curve using the recombinant p24 antigen provided in the kit.
-
Calculate the p24 concentration in each supernatant.
-
Determine the percentage of inhibition for each this compound concentration relative to the untreated control.
-
Calculate the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
p24 Antigen ELISA Workflow
MTT Assay to Determine CC50
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. The CC50 is the concentration of this compound that reduces cell viability by 50%.
Materials:
-
The same cell line used for the efficacy assay
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells into a 96-well plate at the same density as in the efficacy assay.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a "no drug" control for 100% cell viability.
-
Incubation: Incubate the plates for the same duration as the efficacy assay (3-7 days) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.[12]
-
Incubate for 2-4 hours at 37°C to allow the MTT to be metabolized by viable cells into formazan (B1609692) crystals.[12]
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add a solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength between 540 and 590 nm using a microplate reader.[12]
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.
-
Determine the CC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
MTT Cytotoxicity Assay Workflow
Colorimetric Reverse Transcriptase (RT) Activity Assay
This assay directly measures the activity of HIV-1 reverse transcriptase in the presence of an inhibitor. It is a cell-free assay that can be used to confirm the mechanism of action of NNRTIs like this compound.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
This compound stock solution
-
Commercially available colorimetric RT assay kit (e.g., using BrdU or DIG/Biotin labeling)[13][14]
-
Microplate reader
Protocol:
-
Reaction Setup:
-
Prepare serial dilutions of this compound.
-
In a microplate, combine the reaction buffer, template-primer (e.g., poly(A)·oligo(dT)), labeled nucleotides (e.g., BrdUTP or DIG-dUTP and Biotin-dUTP), and recombinant HIV-1 RT.[13]
-
Add the this compound dilutions to the appropriate wells. Include a "no drug" control.
-
-
RT Reaction: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.
-
Detection:
-
Absorbance Reading: Measure the absorbance at the recommended wavelength.
-
Data Analysis:
-
Calculate the percentage of RT inhibition for each this compound concentration relative to the untreated control.
-
Determine the IC50 value (the concentration that inhibits enzyme activity by 50%) by plotting the percentage of inhibition against the drug concentration.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | C22H28N6O3S | CID 5625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. gskpro.com [gskpro.com]
- 7. goldengatebio.com [goldengatebio.com]
- 8. en.hillgene.com [en.hillgene.com]
- 9. hanc.info [hanc.info]
- 10. fybreeds.com [fybreeds.com]
- 11. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Colorimetric capture assay for human-immunodeficiency-virus-I reverse transcriptase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Colorimetric reverse transcriptase assay for HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. HIV-1 Reverse Transcriptase Assay Kit(KA6285) | Abnova [abnova.com]
Application Notes and Protocols: HIV-1 Susceptibility Testing for Delavirdine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the susceptibility of Human Immunodeficiency Virus Type 1 (HIV-1) to the non-nucleoside reverse transcriptase inhibitor (NNRTI), delavirdine (B1662856). The following methodologies are essential for clinical monitoring of drug resistance, screening of antiviral compounds, and research into the mechanisms of HIV-1 drug resistance.
Introduction
This compound is a potent NNRTI that specifically inhibits the reverse transcriptase (RT) of HIV-1, an essential enzyme for viral replication.[1][2] It binds to a hydrophobic pocket in the p66 subunit of the RT, distinct from the active site, inducing a conformational change that inhibits its DNA polymerase activity.[2] However, the efficacy of this compound can be compromised by the emergence of drug resistance mutations in the RT-coding region of the pol gene.
Monitoring HIV-1 susceptibility to this compound is crucial for effective patient management and for the development of new antiretroviral therapies. This document outlines two primary approaches for susceptibility testing: phenotypic and genotypic assays. Phenotypic assays directly measure the ability of the virus to replicate in the presence of the drug, while genotypic assays detect specific mutations in the viral genome known to confer resistance.
Quantitative Data Summary
The following tables summarize the in vitro susceptibility of HIV-1 to this compound. Table 1 provides the 50% inhibitory concentration (IC50) for wild-type HIV-1 and resistant strains. Table 2 details the fold change in this compound susceptibility conferred by specific amino acid mutations in the reverse transcriptase enzyme.
Table 1: this compound 50% Inhibitory Concentration (IC50) Against HIV-1
| HIV-1 Isolate Type | Median IC50 (µM) | IC50 Range (µM) |
| Wild-Type (Baseline) | 0.022 | 0.01 - 0.132 |
| This compound-Resistant (Week 8 post-therapy) | 5.365 | 0.01 - 27.53 |
Data sourced from a phase I/II clinical trial of this compound monotherapy.[2]
Table 2: Fold Change in this compound Susceptibility for Key Reverse Transcriptase Mutations
| Mutation | Fold Change in IC50 | Reference |
| K103N | >50 | [3] |
| Y181C | >50 | [2] |
| P236L | High-level resistance | [4] |
| K103N + Y181C | >50 | [2] |
| K103N + P236L | High-level resistance | [2] |
| V106A | Low-level resistance | [2] |
Experimental Protocols
Phenotypic Susceptibility Testing
Phenotypic assays provide a direct measure of the extent to which a patient's viral isolate is susceptible to an antiretroviral drug. Two common methods are the Peripheral Blood Mononuclear Cell (PBMC) co-culture assay and the recombinant virus assay using an indicator cell line.
1. PBMC Co-culture Assay
This method involves co-culturing peripheral blood mononuclear cells (PBMCs) from an HIV-1 infected individual with PHA-stimulated PBMCs from a seronegative donor to amplify the patient's viral isolate. The amplified virus is then used to infect fresh donor PBMCs in the presence of varying concentrations of this compound.
Materials:
-
Blood samples from HIV-1 infected patient and seronegative donor
-
Ficoll-Paque PLUS for PBMC isolation
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (R10)
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
This compound mesylate
-
96-well cell culture plates
-
HIV-1 p24 antigen ELISA kit
Protocol:
-
PBMC Isolation:
-
Isolate PBMCs from both patient and donor blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.
-
Wash the isolated PBMCs twice with phosphate-buffered saline (PBS).
-
Resuspend the cells in R10 medium.
-
-
Virus Stock Preparation (Co-culture):
-
Stimulate donor PBMCs with 5 µg/mL PHA in R10 medium for 48-72 hours.
-
After stimulation, wash the donor PBMCs and resuspend them in R10 medium supplemented with 20 U/mL IL-2.
-
Co-culture 10 x 10^6 patient PBMCs with 10 x 10^6 PHA-stimulated donor PBMCs in a T25 flask.[5]
-
Monitor viral replication by measuring the p24 antigen concentration in the culture supernatant every 3-4 days using an ELISA kit.
-
When the p24 concentration reaches a peak, harvest the culture supernatant, clarify by centrifugation (300 x g for 10 minutes), and store the virus stock at -80°C.
-
-
Drug Susceptibility Assay:
-
Prepare serial dilutions of this compound in R10 medium with IL-2.
-
Seed 100,000 PHA-stimulated donor PBMCs per well in a 96-well plate.
-
Add the this compound dilutions to the wells in triplicate.
-
Infect the cells with the prepared patient virus stock at a multiplicity of infection (MOI) of 0.01-0.1.
-
Include a no-drug control (virus only) and a no-virus control (cells only).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.
-
On day 7, measure the p24 antigen concentration in the supernatant of each well.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each this compound concentration relative to the no-drug control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Recombinant Virus Assay with Luciferase Reporter Gene
This assay utilizes an indicator cell line, such as TZM-bl, which expresses CD4, CCR5, and CXCR4, and contains an integrated luciferase gene under the control of the HIV-1 LTR. Patient-derived RT sequences are amplified and inserted into an HIV-1 laboratory strain backbone that is deficient in its own RT. The resulting recombinant virus is used to infect the indicator cells, and drug susceptibility is measured as a reduction in luciferase activity.[1]
Materials:
-
Patient plasma
-
Viral RNA extraction kit
-
RT-PCR reagents and primers for the HIV-1 pol gene
-
HIV-1 proviral DNA with a deleted RT region
-
TZM-bl indicator cell line
-
DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Transfection reagent
-
This compound mesylate
-
96-well cell culture plates (white, solid bottom)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Protocol:
-
Amplification of Patient RT Sequence:
-
Extract viral RNA from patient plasma.
-
Perform RT-PCR to amplify the RT-coding region of the pol gene.
-
-
Generation of Recombinant Virus:
-
Co-transfect 293T cells with the amplified patient RT PCR product and the RT-deleted HIV-1 proviral DNA vector.
-
Homologous recombination in the transfected cells will generate replication-competent recombinant virus containing the patient-derived RT sequence.
-
Harvest the culture supernatant containing the recombinant virus 48-72 hours post-transfection.
-
Clarify the supernatant by centrifugation and store the virus stock at -80°C.
-
-
Drug Susceptibility Assay:
-
Seed TZM-bl cells in a 96-well white plate at a density of 10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the recombinant virus with the this compound dilutions for 1 hour at 37°C.
-
Remove the medium from the TZM-bl cells and add the virus-drug mixture.
-
Incubate the plate for 48 hours at 37°C.
-
-
Data Analysis:
-
After 48 hours, add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition and the IC50 value as described for the PBMC assay.
-
Genotypic Susceptibility Testing
Genotypic assays detect mutations in the HIV-1 reverse transcriptase gene that are known to be associated with this compound resistance. The standard method involves amplification of the RT gene from patient plasma viral RNA followed by Sanger sequencing.
Materials:
-
Patient plasma
-
Viral RNA extraction kit
-
RT-PCR reagents
-
Primers for amplification and sequencing of the HIV-1 RT gene (see Table 3)
-
PCR purification kit
-
Sanger sequencing reagents and access to a capillary electrophoresis DNA sequencer
-
Sequence analysis software
Table 3: Example Primers for HIV-1 RT Amplification and Sequencing
| Primer Name | Sequence (5' -> 3') | Type |
| MJ3 | AGT AGG ACC TAC ACC TGT CA | Outer Forward |
| MJ4 | CTG TTA GTG CTT TGG TTC CTC T | Outer Reverse |
| A35 | TTG GTT GCA CTT TAA ATT TTC CCA TTA GTC CTA TT | Inner Forward |
| NE135 | CCT ACT AAC TTC TGT ATG TCA TTG ACA GTC CAG CT | Inner Reverse |
Primer sequences sourced from the HIV French Resistance database.[6]
Protocol:
-
RNA Extraction and RT-PCR:
-
Extract viral RNA from patient plasma.
-
Perform a one-step RT-PCR using outer primers (e.g., MJ3 and MJ4) to generate cDNA and perform the first round of amplification. A typical cycling profile is: 50°C for 30 min (RT step), 94°C for 2 min, followed by 40 cycles of 94°C for 30 sec, 55°C for 30 sec, and 72°C for 1.5 min, with a final extension at 72°C for 10 min.
-
-
Nested PCR:
-
Use the product from the first PCR as a template for a second round of nested PCR with inner primers (e.g., A35 and NE135). A typical cycling profile is: 94°C for 2 min, followed by 40 cycles of 94°C for 30 sec, 58°C for 30 sec, and 72°C for 1 min, with a final extension at 72°C for 7 min.
-
-
PCR Product Purification and Sequencing:
-
Analyze the nested PCR product by agarose (B213101) gel electrophoresis to confirm the presence of a band of the correct size.
-
Purify the PCR product using a commercial kit.
-
Perform Sanger sequencing reactions using the inner primers.
-
-
Data Analysis:
-
Assemble and edit the raw sequence data.
-
Compare the patient-derived RT sequence to a wild-type HIV-1 reference sequence (e.g., HXB2) to identify amino acid mutations.
-
Interpret the resistance profile using a publicly available HIV drug resistance database, such as the Stanford University HIV Drug Resistance Database.
-
Visualizations
Caption: Workflow for HIV-1 this compound susceptibility testing.
Caption: Mechanism of action of this compound on HIV-1 RT.
References
- 1. hiv.lanl.gov [hiv.lanl.gov]
- 2. This compound Susceptibilities and Associated Reverse Transcriptase Mutations in Human Immunodeficiency Virus Type 1 Isolates from Patients in a Phase I/II Trial of this compound Monotherapy (ACTG 260) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV Drug Resistance Database [hivdb.stanford.edu]
- 5. Recombinant expression and purification of HIV-1 RT [protocols.io]
- 6. Protocols [hivfrenchresistance.org]
Application Notes and Protocols for the Use of Delavirdine in Long-Term Viral Replication Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delavirdine (B1662856) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) with activity against Human Immunodeficiency Virus Type 1 (HIV-1).[1] It functions by binding directly to the viral reverse transcriptase (RT), an essential enzyme for the conversion of the viral RNA genome into DNA.[1][2] This binding occurs at a hydrophobic pocket near the enzyme's catalytic site, disrupting its polymerase activity and thereby inhibiting viral replication.[1][3] this compound does not inhibit HIV-2 RT or human DNA polymerases.[1] Due to its mechanism of action, this compound is a valuable tool for in vitro studies of HIV-1 replication, drug resistance, and the long-term efficacy of antiretroviral compounds. A significant challenge with NNRTIs, including this compound, is the rapid development of drug resistance, often through single point mutations in the reverse transcriptase gene.[3][4] Therefore, long-term viral replication assays are crucial for evaluating the sustained efficacy of this compound and for studying the emergence of resistant viral variants.
These application notes provide detailed protocols for utilizing this compound in long-term HIV-1 replication assays, including methods for quantifying viral replication, monitoring for the emergence of resistance, and assessing cytotoxicity.
Data Presentation
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
| Parameter | Value | Cell Line/System | Description |
| IC50 (Wild-Type HIV-1) | 0.005 - 0.030 µM | Lymphoblastic and monocytic cell lines, peripheral blood lymphocytes | The concentration of this compound that inhibits 50% of viral replication of laboratory and clinical isolates of HIV-1.[5] |
| IC50 (Resistant HIV-1 strains) | |||
| K103N mutant | > 25-fold increase vs. WT | Not specified | The K103N mutation confers significant resistance to this compound.[4] |
| Y181C mutant | > 50-fold increase vs. WT | Not specified | The Y181C mutation confers high-level resistance to this compound.[4] |
| P236L mutant | Variable | Not specified | The P236L mutation is associated with this compound resistance but can increase susceptibility to other NNRTIs.[3] |
| CC50 | > 100 µM | Various human cell lines | The concentration of this compound that causes a 50% reduction in the viability of host cells. A high CC50 indicates low cytotoxicity. |
| Selectivity Index (SI) | > 3333 (calculated as CC50 / IC50 for WT) | Not specified | A higher SI value indicates a more favorable therapeutic window, with high antiviral activity and low host cell toxicity. |
Table 2: Monitoring Viral Replication and Resistance Over a 12-Week In Vitro Assay
| Week | This compound Concentration (µM) | p24 Antigen (pg/mL) - Treated | p24 Antigen (pg/mL) - Untreated Control | Fold Change in p24 | RT Gene Sequencing Results (Treated Culture) |
| 0 | 0.1 | 1000 | 1000 | 1.0 | Wild-Type |
| 2 | 0.1 | 50 | 50,000 | 0.001 | Wild-Type |
| 4 | 0.1 | 75 | 250,000 | 0.0003 | Wild-Type |
| 6 | 0.1 | 200 | 1,000,000 | 0.0002 | K103N detected as a minor population |
| 8 | 0.1 | 1500 | >2,000,000 | 0.00075 | K103N is the dominant species |
| 10 | 0.1 | 10,000 | >2,000,000 | 0.005 | K103N dominant, Y181C detected |
| 12 | 0.1 | 50,000 | >2,000,000 | 0.025 | K103N/Y181C co-dominant |
Note: The data in this table are illustrative and represent a typical outcome of a long-term this compound selection experiment.
Experimental Protocols
Protocol 1: Long-Term HIV-1 Replication Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes a long-term culture of HIV-1 in the presence of this compound to assess its sustained antiviral activity and the emergence of resistance.
Materials:
-
HIV-1 isolate (e.g., NL4-3, BaL)
-
Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 20 U/mL recombinant human interleukin-2 (B1167480) (IL-2)
-
Phytohemagglutinin (PHA)
-
This compound mesylate
-
96-well and 24-well tissue culture plates
-
HIV-1 p24 Antigen ELISA kit
-
Cell viability assay kit (e.g., MTT or LDH assay)
-
DNA/RNA extraction kit
-
PCR reagents for amplification of the HIV-1 reverse transcriptase gene
-
Sanger sequencing reagents and access to a sequencer
Procedure:
-
PBMC Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Activate the PBMCs by culturing them in RPMI-1640 medium containing 5 µg/mL PHA for 48-72 hours. After activation, wash the cells and resuspend them in RPMI-1640 medium with IL-2 at a concentration of 1 x 106 cells/mL.
-
Virus Infection: Infect the activated PBMCs with the desired HIV-1 isolate at a multiplicity of infection (MOI) of 0.01 to 0.1 in a small volume of medium for 2-4 hours at 37°C. After the incubation period, wash the cells twice with PBS to remove the unbound virus and resuspend them in fresh culture medium.
-
Initiation of this compound Treatment: Seed the infected PBMCs into 24-well plates at a density of 1 x 106 cells/well. Prepare serial dilutions of this compound in culture medium. A common starting concentration to maintain selective pressure is 5-10 times the IC50 of the wild-type virus (e.g., 0.1 - 0.5 µM). Add the this compound dilutions to the appropriate wells. Include a virus control well (infected cells without this compound) and a cell control well (uninfected cells).
-
Long-Term Culture and Monitoring:
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
Every 3-4 days, collect a sample of the culture supernatant for p24 antigen analysis.
-
At the same time, perform a half-media change, replacing half of the culture volume with fresh medium containing the appropriate concentration of this compound.
-
Once a week, collect a small aliquot of cells for cytotoxicity assessment using an MTT or LDH assay.
-
Continue the culture for a desired period, typically 8-12 weeks or until viral breakthrough is observed in the treated wells.
-
-
Quantification of Viral Replication: Measure the concentration of p24 antigen in the collected supernatants using a commercial HIV-1 p24 ELISA kit according to the manufacturer's instructions.
-
Monitoring for Viral Breakthrough and Resistance:
-
Viral breakthrough is defined as a significant and sustained increase in p24 antigen levels in the this compound-treated cultures.
-
Upon observation of viral breakthrough, harvest the cells and supernatant from the corresponding wells.
-
Extract viral RNA from the supernatant or proviral DNA from the cells.
-
Perform RT-PCR to amplify the reverse transcriptase coding region of the HIV-1 pol gene.
-
Sequence the PCR product using Sanger sequencing to identify mutations associated with this compound resistance (e.g., K103N, Y181C, P236L).
-
Protocol 2: HIV-1 Drug Susceptibility Assay using TZM-bl Reporter Cells
This assay is used to determine the IC50 of this compound against different HIV-1 strains, including those that may have developed resistance.
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR)
-
DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
HIV-1 virus stocks (wild-type and potentially resistant isolates)
-
This compound mesylate
-
DEAE-Dextran
-
Luciferase assay reagent
-
96-well white, solid-bottom assay plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C.
-
Drug and Virus Preparation: Prepare serial dilutions of this compound in culture medium. In a separate plate, mix 50 µL of each this compound dilution with 50 µL of HIV-1 virus stock (pre-titrated to yield a strong luciferase signal). Include virus control wells (virus without drug) and cell control wells (no virus, no drug).
-
Infection: Add 100 µL of the drug/virus mixture to the TZM-bl cells. Add DEAE-Dextran to a final concentration of 15 µg/mL to enhance infection.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Luciferase Assay: After incubation, remove the culture medium and add luciferase assay reagent to each well according to the manufacturer's instructions. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the this compound concentration and using non-linear regression analysis.
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting HIV-1 replication.
Caption: Workflow for a long-term HIV-1 replication assay with this compound.
Caption: Logical pathway of HIV-1 resistance development under this compound pressure.
References
- 1. researchgate.net [researchgate.net]
- 2. Genotypic Testing for Human Immunodeficiency Virus Type 1 Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Delavirdine in HIV-1 Research: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Delavirdine (B1662856) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been utilized in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2][3][4][5] As a component of highly active antiretroviral therapy (HAART), it functions by directly binding to and inhibiting the viral enzyme reverse transcriptase (RT), a critical component for the conversion of viral RNA into DNA.[2][3][6] This document provides detailed application notes and protocols for the use of this compound in HIV-1 research, with a focus on its mechanism of action, resistance studies, and use in combination therapies.
Mechanism of Action
This compound is a non-competitive inhibitor of HIV-1 reverse transcriptase.[1] It binds to a hydrophobic pocket near the enzyme's active site, known as the NNRTI binding pocket.[7] This allosteric binding induces a conformational change in the enzyme, disrupting the catalytic site and thereby inhibiting both RNA- and DNA-dependent DNA polymerase activities.[2][3][6][8] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound's activity does not compete with nucleoside triphosphates.[3] It is specific to HIV-1 RT and does not inhibit HIV-2 RT or human DNA polymerases.[3][6]
Applications in HIV-1 Research
This compound serves as a valuable tool in several areas of HIV-1 research:
-
Antiviral Efficacy Studies: Assessing the in vitro and in vivo potency of this compound alone or in combination with other antiretroviral agents.
-
Drug Resistance Studies: Investigating the genetic mechanisms of resistance to NNRTIs. This compound is used to select for and characterize resistant viral strains, primarily those with mutations in the reverse transcriptase gene.
-
Combination Therapy and Drug Interactions: Evaluating synergistic, additive, or antagonistic effects when combined with other antiretrovirals. Its role as an inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme makes it a subject of drug-drug interaction studies, particularly with protease inhibitors.[9][10][11]
-
Salvage Therapy Regimens: Investigating its efficacy in treatment-experienced patients who have developed resistance to other antiretroviral drugs.[8][12][13]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's activity and the impact of resistance mutations.
Table 1: In Vitro Activity of this compound against HIV-1
| Parameter | Value | Cell Type/Assay Condition | Reference |
| Median IC50 (Baseline) | 0.022 µM (Range: 0.01 - 0.132 µM) | Patient-derived peripheral blood mononuclear cells (PBMCs) | [7] |
| Median IC50 (Week 8, Monotherapy) | 5.365 µM (Range: 0.01 - 27.53 µM) | Patient-derived PBMCs after this compound monotherapy | [7] |
Table 2: Common this compound Resistance Mutations and their Impact
| Mutation | Effect on this compound Susceptibility | Cross-Resistance | Reference |
| K103N | Resistance | Confers cross-resistance to other NNRTIs (e.g., nevirapine, efavirenz) | [7][14][15][16] |
| Y181C | Resistance | Confers cross-resistance to other NNRTIs (e.g., nevirapine) | [7][15][16] |
| P236L | Resistance | Can increase susceptibility (hypersensitivity) to other NNRTIs | [7] |
| V106M | High-level Resistance | Confers cross-resistance to all NNRTIs | [15] |
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value | Condition | Reference |
| Time to Peak Plasma Concentration | ~1 hour | Oral administration | [17] |
| Protein Binding | ~98% | Primarily to albumin | [2][17] |
| Half-life | ~5.8 hours | [2] | |
| Metabolism | Extensively by Cytochrome P450 3A (CYP3A) | [2][3] |
Experimental Protocols
Protocol 1: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
This protocol determines the 50% inhibitory concentration (IC50) of this compound against HIV-1 reverse transcriptase activity.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
This compound
-
Reaction Buffer (containing template/primer, dNTPs with DIG-dUTP and Biotin-dUTP)
-
Lysis Buffer
-
Streptavidin-coated 96-well microplates
-
Anti-DIG-POD (peroxidase-conjugated anti-digoxigenin antibody)
-
Washing Buffer
-
Peroxidase Substrate (e.g., ABTS)
-
Stop Solution
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Reaction Setup: In reaction tubes, mix the recombinant HIV-1 RT with the serially diluted this compound or a control vehicle.
-
Enzymatic Reaction: Add the reaction buffer to initiate the reverse transcription. Incubate at 37°C for 1 hour.
-
Capture: Transfer the reaction mixture to the streptavidin-coated microplate wells and incubate to allow the biotinylated DNA to bind.
-
Washing: Wash the wells multiple times with washing buffer to remove unbound reagents.
-
Antibody Incubation: Add the Anti-DIG-POD solution to each well and incubate.
-
Washing: Repeat the washing step to remove the unbound antibody.
-
Substrate Reaction: Add the peroxidase substrate and incubate until a color change is observed.
-
Stopping the Reaction: Add the stop solution.
-
Data Analysis: Read the absorbance using a microplate reader and calculate the IC50 value.
Protocol 2: HIV-1 Drug Susceptibility Phenotyping Assay
This protocol measures the concentration of this compound required to inhibit HIV-1 replication in cell culture by 50% (EC50).
Materials:
-
HIV-1 susceptible cell line (e.g., MT-4 cells or peripheral blood mononuclear cells)
-
HIV-1 viral stock
-
This compound
-
Cell culture medium and supplements
-
96-well cell culture plates
-
CO2 incubator
-
HIV-1 p24 antigen ELISA kit
Procedure:
-
Cell Seeding: Seed the HIV-1 susceptible cells into a 96-well plate.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Infection: Infect the cells with a known amount of HIV-1. Include uninfected and untreated infected controls.
-
Incubation: Incubate the plates in a CO2 incubator at 37°C for 4-5 days to allow for viral replication.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
p24 Antigen Quantification: Measure the amount of HIV-1 p24 antigen in the supernatant using an ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the EC50 value, which is the concentration of this compound that reduces p24 antigen production by 50% compared to the untreated infected control.
Protocol 3: Genotypic Resistance Testing
This protocol identifies mutations in the HIV-1 reverse transcriptase gene that confer resistance to this compound.
Materials:
-
Plasma from HIV-1 infected patients
-
Viral RNA extraction kit
-
Reverse transcriptase and PCR enzymes and reagents
-
Primers specific for the HIV-1 pol gene (RT region)
-
DNA sequencing equipment and reagents
Procedure:
-
Viral RNA Extraction: Extract viral RNA from patient plasma samples.
-
RT-PCR: Perform a reverse transcription-polymerase chain reaction (RT-PCR) to convert the viral RNA into cDNA and amplify the region of the pol gene encoding the reverse transcriptase.
-
DNA Sequencing: Sequence the amplified PCR product.
-
Sequence Analysis: Compare the obtained nucleotide sequence to a wild-type HIV-1 reference sequence to identify mutations.
-
Resistance Interpretation: Correlate the identified mutations with known this compound resistance-associated mutations (e.g., K103N, Y181C, P236L).
Visualizations
Caption: Mechanism of action of this compound on HIV-1 Reverse Transcriptase.
Caption: Development of HIV-1 resistance to this compound.
Caption: Workflow for Genotypic Resistance Testing of HIV-1.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. drugs.com [drugs.com]
- 5. What is this compound Mesylate used for? [synapse.patsnap.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. This compound Susceptibilities and Associated Reverse Transcriptase Mutations in Human Immunodeficiency Virus Type 1 Isolates from Patients in a Phase I/II Trial of this compound Monotherapy (ACTG 260) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: a review of its use in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: clinical pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. academic.oup.com [academic.oup.com]
- 12. ovid.com [ovid.com]
- 13. academic.oup.com [academic.oup.com]
- 14. journals.asm.org [journals.asm.org]
- 15. iasusa.org [iasusa.org]
- 16. Evolution of Human Immunodeficiency Virus Type 1 (HIV-1) Resistance Mutations in Nonnucleoside Reverse Transcriptase Inhibitors (NNRTIs) in HIV-1-Infected Patients Switched to Antiretroviral Therapy without NNRTIs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gskpro.com [gskpro.com]
Application Notes and Protocols for the Preparation of Delavirdine Mesylate Stock Solutions in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delavirdine (B1662856) mesylate is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been utilized in antiretroviral therapy. For laboratory research and drug development, the accurate and consistent preparation of this compound mesylate stock solutions is fundamental for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a commonly employed solvent for the dissolution of this compound mesylate due to its high solubilizing capacity for this compound. This document provides a comprehensive guide to the preparation, storage, and safe handling of this compound mesylate stock solutions.
Physicochemical Properties of this compound Mesylate
A thorough understanding of the physicochemical properties of this compound mesylate is essential for its proper handling and use in experimental settings.
| Property | Value | Reference |
| Chemical Name | piperazine, 1-[3-[(1-methyl-ethyl)amino]-2- pyridinyl]-4-[[5-[(methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]-, monomethanesulfonate | [1] |
| Molecular Formula | C22H28N6O3S•CH4O3S | [1] |
| Molecular Weight | 552.68 g/mol | [1] |
| Appearance | Odorless white-to-tan crystalline powder | [1] |
| CAS Number | 147221-93-0 |
Solubility Data
The solubility of this compound mesylate varies significantly depending on the solvent and the pH of the aqueous solution.
| Solvent | Solubility | Reference |
| DMSO | ≥ 40.3 mg/mL (72.92 mM) | |
| Soluble to 75 mM | [2] | |
| 100 mg/mL (180.93 mM) | [3] | |
| Ethanol | 4 mg/mL | [3] |
| Water (pH 1.0) | 2942 µg/mL | [1][4] |
| Water (pH 2.0) | 295 µg/mL | [1][4] |
| Water (pH 7.4) | 0.81 µg/mL | [1][4] |
Experimental Protocol: Preparation of a 10 mM this compound Mesylate Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound mesylate in DMSO. Adjust the quantities of solute and solvent accordingly for different desired concentrations and volumes.
Materials and Equipment
-
This compound mesylate powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): safety glasses, chemical-resistant gloves (e.g., nitrile), lab coat
Safety Precautions
-
Hazard Identification : this compound mesylate is harmful if swallowed, in contact with skin, or if inhaled.[5] It causes skin irritation and serious eye irritation and may cause respiratory irritation.[5]
-
Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder.
-
Personal Protective Equipment : Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6]
-
Handling : Avoid breathing dust.[5] Do not eat, drink, or smoke when using this product.[5] Wash hands thoroughly after handling.[5]
-
Spills : In case of a spill, follow institutional procedures for cleaning up hazardous chemical spills.
-
Disposal : Dispose of this compound mesylate waste and contaminated materials according to local, state, and federal regulations for hazardous waste.[7][8]
Step-by-Step Procedure
-
Calculation of Mass:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound mesylate (MW = 552.68 g/mol ) is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 552.68 g/mol x 1000 mg/g = 5.53 mg
-
-
-
Weighing the Compound:
-
Tare a clean, dry, and properly labeled microcentrifuge tube on an analytical balance.
-
Carefully weigh 5.53 mg of this compound mesylate powder directly into the tared tube.
-
-
Dissolution in DMSO:
-
Add 1 mL of high-purity DMSO to the microcentrifuge tube containing the this compound mesylate powder.
-
Securely cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used to facilitate dissolution.[9] Visually inspect the solution to ensure no particulates are present.
-
-
Aliquoting and Storage:
-
Once the this compound mesylate is fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This practice minimizes the number of freeze-thaw cycles, which can lead to compound degradation.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and your initials.
-
Storage and Stability
-
Powder : Store this compound mesylate powder at -20°C for long-term storage (up to 3 years).[3]
-
Stock Solution : Store the DMSO stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[10] Avoid repeated freeze-thaw cycles.[10]
Visual Representations
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
Safety and Handling Logic
Caption: Safety flowchart for handling this compound mesylate.
References
- 1. CAS No. 147221-93-0 SDS files and pictures - LookChem [lookchem.com]
- 2. Rescriptor (this compound Mesylate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 8. medprodisposal.com [medprodisposal.com]
- 9. emulatebio.com [emulatebio.com]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Delavirdine Resistance in HIV-1 Cell Culture Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on overcoming delavirdine (B1662856) resistance in HIV-1 cell culture models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It specifically targets the HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of the viral RNA genome into DNA. This compound binds to a hydrophobic pocket near the active site of the RT, known as the NNRTI binding pocket (NNIBP), inducing a conformational change that inhibits the enzyme's function and blocks viral replication.[1]
Q2: What are the primary mechanisms of this compound resistance in cell culture?
Resistance to this compound and other NNRTIs typically arises from specific amino acid mutations within the NNRTI binding pocket of the reverse transcriptase. These mutations can prevent the drug from binding effectively, thereby allowing the enzyme to function even in the presence of the inhibitor.
Q3: Which are the most common this compound resistance mutations observed in vitro?
The most frequently observed mutations that confer resistance to this compound in cell culture experiments are:
-
K103N: This is a common NNRTI resistance mutation that reduces susceptibility to this compound by approximately 50-fold.[2] It is often selected for in the presence of various NNRTIs.
-
Y181C: This mutation leads to high-level resistance to nevirapine (B1678648) and this compound (50- to 100-fold increase in IC50).[3]
-
P236L: This mutation is more specific to this compound and can emerge during in vitro passage. Interestingly, the P236L mutation can sometimes increase susceptibility to other NNRTIs.[1]
Other mutations such as V106A and G190A/S have also been associated with reduced this compound susceptibility.[1]
Q4: How can I overcome this compound resistance in my cell culture experiments?
Several strategies can be employed to overcome this compound resistance in vitro:
-
Combination Therapy: Combining this compound with other antiretroviral agents that have different mechanisms of action is a highly effective strategy. This can include nucleoside reverse transcriptase inhibitors (NRTIs) like zidovudine (B1683550) (ZDV) and didanosine (B1670492) (DDI), or protease inhibitors. The rationale is that the virus is less likely to simultaneously develop mutations that confer resistance to multiple drugs with different targets. In vitro studies have shown that three-drug combinations of this compound, ZDV, and DDI can act synergistically to inhibit viral replication.[4]
-
Use of Second and Third-Generation NNRTIs: Newer NNRTIs, such as etravirine (B1671769) and rilpivirine, have been designed to be effective against HIV-1 strains that are resistant to first-generation NNRTIs like this compound. These drugs are more flexible and can bind to the NNRTI pocket even in the presence of resistance mutations.
-
Novel Inhibitors: Research is ongoing to identify novel compounds that can inhibit this compound-resistant HIV-1. These may include drugs with entirely new mechanisms of action.
Troubleshooting Guides
Problem 1: My cell culture model consistently shows high levels of this compound resistance even with low viral inoculum.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Pre-existing resistant variants in the viral stock | Genotype your viral stock: Before initiating resistance selection experiments, perform Sanger sequencing on the reverse transcriptase region of your viral stock to ensure the absence of major NNRTI resistance mutations. |
| High selective pressure | Optimize drug concentration: Start selection experiments with a this compound concentration that is 2-3 times the IC50 of the wild-type virus. Gradually increase the drug concentration in subsequent passages as the virus adapts. |
| Cross-contamination | Maintain strict aseptic technique: Ensure that there is no cross-contamination between different viral cultures, especially those that have already developed resistance. Use separate media and reagents for each cell line and viral stock. |
| Cell line susceptibility | Characterize your cell line: Different cell lines can have varying levels of susceptibility to HIV-1 infection and drug treatment. Ensure your chosen cell line (e.g., MT-4, PM1) is appropriate for your experiment and that its characteristics are well-documented. |
Problem 2: I am unable to select for high-level this compound resistance in my cell culture.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Low viral replication rate | Monitor viral replication: Regularly measure viral replication using a p24 antigen ELISA. If replication is low, consider increasing the initial viral inoculum or ensuring the health of the host cells. |
| Insufficient passage number | Increase the duration of the experiment: The selection of high-level resistance can take time. Continue passaging the virus in the presence of escalating drug concentrations for an extended period. |
| Drug degradation | Replenish the drug regularly: this compound in cell culture medium can degrade over time. Change the medium and replenish the drug every 3-4 days to maintain consistent selective pressure. |
| Viral fitness cost of resistance mutations | Monitor cell viability: Some resistance mutations can impair viral fitness, leading to slower replication. Be patient and continue the selection process, allowing the virus to potentially acquire compensatory mutations that restore fitness. |
Problem 3: My p24 ELISA results are inconsistent and show high background.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Improper washing | Ensure thorough washing: Inadequate washing between antibody incubation steps can lead to high background. Use an automated plate washer if available, or be meticulous with manual washing, ensuring all wells are completely aspirated and refilled in each wash step. |
| Contaminated reagents | Use fresh reagents: Prepare fresh buffers and substrate solutions for each assay. Ensure that all reagents are stored at the recommended temperatures. |
| Non-specific antibody binding | Use a blocking buffer: Ensure that the ELISA plate is properly blocked to prevent non-specific binding of antibodies. |
| Incorrect sample dilution | Optimize sample dilution: Viral culture supernatants may contain high concentrations of p24 antigen. Perform a serial dilution of your samples to ensure they fall within the linear range of the standard curve. |
Data Presentation
Table 1: Impact of Common Reverse Transcriptase Mutations on this compound Susceptibility
| Mutation | Fold Change in IC50 vs. Wild-Type | Level of Resistance | Reference |
| K103N | ~50 | High | [2] |
| Y181C | 50 - 100 | High | [3] |
| P236L | 10 - 1000 | Moderate to High | [1] |
| K103N + Y181C | >100 | Very High | [3] |
Table 2: Example of Synergistic Inhibition of HIV-1 Replication by Combination Therapy in vitro
| Drug Combination (Ratio) | IC50 (µM) | Combination Index (CI)* | Synergy Level | Reference |
| This compound (DLV) alone | Varies by strain | - | - | [4] |
| Zidovudine (ZDV) alone | Varies by strain | - | - | [4] |
| Didanosine (DDI) alone | Varies by strain | - | - | [4] |
| DLV + DDI (1:10) | Lower than individual drugs | < 1 | Synergistic | [4] |
| DLV + DDI (1:30) | Lower than individual drugs | < 1 | Synergistic | [4] |
| ZDV + DLV + DDI (1:2:333) | Significantly lower | < 1 | Synergistic | [4] |
*Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Protocol 1: In Vitro Selection of this compound-Resistant HIV-1
This protocol describes a method for generating this compound-resistant HIV-1 in cell culture through serial passage with increasing drug concentrations.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4 cells)
-
Wild-type HIV-1 stock of known titer
-
This compound mesylate
-
Complete cell culture medium
-
96-well and 24-well cell culture plates
-
p24 antigen ELISA kit
Procedure:
-
Initial Infection: Seed MT-4 cells in a 24-well plate. Infect the cells with wild-type HIV-1 at a low multiplicity of infection (MOI) of 0.01.
-
Drug Addition: In parallel cultures, add this compound at a starting concentration of 2-3 times the IC50 of the wild-type virus. Include a no-drug control culture.
-
Culture Monitoring: Incubate the cultures at 37°C in a 5% CO2 incubator. Monitor the cultures for cytopathic effects (CPE) and collect supernatant every 3-4 days for p24 antigen measurement.
-
Passage of Virus: When the p24 antigen levels in the drug-treated culture reach a level comparable to the no-drug control (indicating viral breakthrough), harvest the cell-free supernatant.
-
Dose Escalation: Use the harvested virus to infect fresh MT-4 cells, and increase the concentration of this compound by 2- to 3-fold.
-
Repeat Passages: Repeat steps 3-5 for several passages, gradually increasing the this compound concentration.
-
Characterization of Resistant Virus: Once a virus population that can replicate in high concentrations of this compound is established, harvest the virus and perform genotypic (Sanger sequencing) and phenotypic (IC50 determination) analysis to characterize the resistance profile.
Protocol 2: Phenotypic Susceptibility Assay (p24 ELISA-based)
This protocol determines the concentration of this compound required to inhibit 50% of viral replication (IC50).
Materials:
-
HIV-1 permissive cell line (e.g., TZM-bl)
-
Viral stocks (wild-type and potentially resistant)
-
Serial dilutions of this compound
-
96-well cell culture plates
-
p24 antigen ELISA kit
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Drug Addition: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include wells with no drug as a control.
-
Infection: Add a standardized amount of virus to each well.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
p24 ELISA: Perform a p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Determine the p24 concentration for each drug concentration. Plot the percentage of p24 inhibition versus the drug concentration and calculate the IC50 value using non-linear regression analysis. The fold change in resistance is calculated by dividing the IC50 of the resistant virus by the IC50 of the wild-type virus.
Protocol 3: Genotypic Resistance Testing (Sanger Sequencing of Reverse Transcriptase)
This protocol outlines the steps for identifying mutations in the HIV-1 reverse transcriptase gene.
Materials:
-
Viral RNA extraction kit
-
Reverse transcriptase and PCR reagents
-
Primers specific for the HIV-1 pol gene (RT region)
-
Agarose (B213101) gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service or in-house sequencer
Procedure:
-
RNA Extraction: Extract viral RNA from the cell culture supernatant using a commercial kit.
-
RT-PCR: Perform a one-step reverse transcription PCR (RT-PCR) to convert the viral RNA into cDNA and amplify the reverse transcriptase region of the pol gene.
-
PCR Product Verification: Run the PCR product on an agarose gel to confirm the amplification of a DNA fragment of the correct size.
-
PCR Product Purification: Purify the PCR product to remove primers and unincorporated nucleotides.
-
Sanger Sequencing: Send the purified PCR product and sequencing primers for Sanger sequencing.
-
Sequence Analysis: Analyze the resulting sequence data using software to identify mutations by comparing it to a wild-type reference sequence (e.g., HXB2). The Stanford University HIV Drug Resistance Database can be used to interpret the clinical significance of identified mutations.[2]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. HIV Drug Resistance Database [hivdb.stanford.edu]
- 3. Item - Phenotypic resistance of Y181C or K103N combined with different mutation sites in HIV-1 CRF_BC pol region to NNRTIs using an in vitro phenotypic assay. - Public Library of Science - Figshare [plos.figshare.com]
- 4. hiv-forschung.de [hiv-forschung.de]
Technical Support Center: Understanding the P236L Mutation and NNRTI Susceptibility
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the effect of the P236L mutation in the HIV-1 reverse transcriptase (RT) on the susceptibility to non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Frequently Asked Questions (FAQs)
Q1: What is the P236L mutation?
The P236L is a non-polymorphic mutation in the HIV-1 reverse transcriptase gene, where proline at position 236 is substituted with leucine (B10760876). It is a rare mutation that is primarily selected for during therapy with the NNRTI delavirdine (B1662856) (DLV)[1][2].
Q2: How does the P236L mutation affect susceptibility to different NNRTIs?
The P236L mutation has a distinct and varied impact on the susceptibility to different NNRTIs. It is associated with high-level resistance to this compound. However, it generally does not confer significant resistance to other NNRTIs and, in some cases, may even lead to hypersensitivity[3][4][5]. Viruses containing the P236L mutation often remain sensitive to other NNRTIs[1].
Q3: Why is the P236L mutation infrequently observed in clinical settings?
Despite conferring high-level resistance to this compound, the P236L mutation is rarely seen in patients. This is because the mutation can lead to reduced viral replicative fitness[1][6]. In the absence of this compound, a virus with the P236L mutation may be outcompeted by wild-type or other resistant variants[1].
Q4: Can the P236L mutation occur in combination with other NNRTI resistance mutations?
Yes, the P236L mutation has been observed in combination with other NNRTI resistance mutations, such as K103N[3]. The presence of multiple mutations can lead to more complex resistance profiles.
Troubleshooting Guide
Issue: Unexpected NNRTI resistance in a patient sample with the P236L mutation.
Possible Cause: While P236L alone has a limited effect on most NNRTIs, its presence in combination with other known or unknown resistance mutations could lead to a broader resistance profile.
Troubleshooting Steps:
-
Comprehensive Genotyping: Perform full reverse transcriptase gene sequencing to identify any additional mutations that may be contributing to the observed resistance.
-
Phenotypic Susceptibility Testing: Conduct a phenotypic assay to directly measure the fold change in IC50 for a panel of NNRTIs. This will provide a quantitative measure of resistance.
-
Review Treatment History: A patient's full antiretroviral treatment history can provide clues about the selective pressures that may have led to the evolution of a complex resistance pattern.
Issue: Difficulty in culturing or assaying viral isolates with the P236L mutation.
Possible Cause: The P236L mutation can impair viral replication fitness, making it more challenging to grow sufficient quantities of the virus for standard assays[1][6].
Troubleshooting Steps:
-
Optimize Culture Conditions: Use highly permissive cell lines and optimize culture conditions to enhance viral growth.
-
Use Sensitive Assays: Employ highly sensitive assays, such as those utilizing luciferase reporter genes, which can detect lower levels of viral replication.
-
Recombinant Virus Assays: If isolating and culturing patient-derived virus is problematic, consider using a recombinant virus assay where the patient-derived reverse transcriptase sequence containing the P236L mutation is cloned into a laboratory-adapted viral backbone.
Data Presentation
Table 1: Effect of P236L Mutation on NNRTI Susceptibility (Fold Change in IC50)
| NNRTI | Fold Change in IC50 (vs. Wild-Type) | Interpretation | Reference(s) |
| This compound (DLV) | >125 | High-level Resistance | [1] |
| Nevirapine (B1678648) (NVP) | ~4 | Low-level Resistance | [4] |
| Efavirenz (EFV) | ~1.57 | No Significant Change | Calculated from[7] |
| Etravirine (B1671769) (ETR) | No significant effect reported | Susceptible | [8] |
| Rilpivirine (RPV) | No significant effect reported | Susceptible |
Note: The fold change for Efavirenz was calculated using the reported IC50 of 0.8 nM for the P236L mutant and a wild-type IC50 of 0.51 ng/mL (approximately 0.51 nM, assuming a similar molecular weight for calculation purposes) from a separate study using a similar assay[7]. Data for Etravirine and Rilpivirine with the P236L mutation alone is limited, with sources suggesting little to no impact on susceptibility.
Experimental Protocols
Phenotypic Drug Susceptibility Assay using a Luciferase Reporter Recombinant Virus
This protocol describes a common method for determining the susceptibility of HIV-1 to NNRTIs.
1. Generation of Recombinant Virus:
-
RNA Extraction: Extract viral RNA from patient plasma or from a cultured viral stock.
-
RT-PCR: Amplify the reverse transcriptase (RT) region of the pol gene using RT-PCR.
-
Cloning: Clone the amplified RT gene into a specialized HIV-1 vector that lacks its own RT and contains a luciferase reporter gene. This creates a "resistance test vector" (RTV).
-
Transfection: Transfect a suitable packaging cell line (e.g., 293T cells) with the RTV plasmid. This will produce replication-defective viral particles containing the patient-derived RT.
-
Virus Harvest: Harvest the supernatant containing the recombinant virus particles.
2. Drug Susceptibility Assay:
-
Cell Plating: Seed target cells (e.g., TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a Tat-inducible luciferase reporter) in a 96-well plate.
-
Drug Dilution Series: Prepare a serial dilution of the NNRTI to be tested.
-
Infection: Add the recombinant virus to the wells containing the target cells in the presence of the various drug concentrations. Include control wells with no drug and wells with a wild-type reference virus.
-
Incubation: Incubate the plates for 48-72 hours to allow for a single round of infection and expression of the luciferase reporter gene.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
3. Data Analysis:
-
Calculate Percent Inhibition: Determine the percentage of viral inhibition for each drug concentration compared to the no-drug control.
-
Determine IC50: Plot the percent inhibition against the drug concentration and use a non-linear regression analysis to calculate the 50% inhibitory concentration (IC50).
-
Calculate Fold Change: Divide the IC50 of the patient-derived virus by the IC50 of the wild-type reference virus to determine the fold change in susceptibility.
Mandatory Visualizations
Caption: Workflow for Phenotypic Drug Susceptibility Assay.
Mechanism of P236L Resistance
The P236L mutation is located within the hydrophobic NNRTI binding pocket of the HIV-1 reverse transcriptase. NNRTIs are non-competitive inhibitors that bind to this pocket and induce a conformational change in the enzyme, thereby inhibiting its function.
The substitution of the small, rigid proline residue with the larger, more flexible leucine at position 236 alters the shape and flexibility of the NNRTI binding pocket[1]. This structural change can directly interfere with the binding of certain NNRTIs.
-
This compound: The P236L mutation creates a steric hindrance that significantly reduces the binding affinity of this compound, leading to high-level resistance.
-
Other NNRTIs: For other NNRTIs like nevirapine and efavirenz, the conformational change induced by P236L is less detrimental to their binding, resulting in only a minor or negligible impact on their inhibitory activity. In some instances, the altered pocket conformation might even slightly enhance the binding of other NNRTIs, leading to hypersensitivity.
Caption: P236L alters the NNRTI binding pocket, affecting drug binding.
References
- 1. The P236L this compound-Resistant Human Immunodeficiency Virus Type 1 Mutant Is Replication Defective and Demonstrates Alterations in both RNA 5′-End- and DNA 3′-End-Directed RNase H Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Conformational Changes Underlie Evolution of Resistance to NNRTI in HIV Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput Titration of Luciferase-expressing Recombinant Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding etravirine susceptibility: new weighted genotype score and phenotypic cut-offs | HIV i-Base [i-base.info]
- 5. m.youtube.com [m.youtube.com]
- 6. Conformational plasticity of the NNRTI-binding pocket in HIV-1 reverse transcriptase - A fluorine NMR study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 8. Characterization and Structural Analysis of Novel Mutations in Human Immunodeficiency Virus Type 1 Reverse Transcriptase Involved in the Regulation of Resistance to Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Delavirdine Efficacy In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with the non-nucleoside reverse transcriptase inhibitor (NNRTI), delavirdine (B1662856).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets the HIV-1 reverse transcriptase (RT) enzyme.[1][2] It binds to a hydrophobic pocket near the enzyme's active site, known as the NNRTI-binding pocket.[3][4] This binding is allosteric, meaning it occurs at a site other than the active site, but induces a conformational change in the enzyme that disrupts its catalytic activity.[2] Consequently, this compound blocks both RNA-dependent and DNA-dependent DNA polymerase activities of HIV-1 RT, preventing the conversion of the viral RNA genome into double-stranded DNA, a crucial step in the HIV-1 replication cycle.[1][4] this compound does not inhibit HIV-2 RT or human DNA polymerases.[1]
Q2: My this compound treatment is showing reduced or no efficacy in my cell culture experiments. What are the likely causes?
A loss of this compound efficacy in vitro can stem from several factors, broadly categorized as viral resistance or experimental/technical issues.
-
Viral Resistance: The most common cause is the emergence of drug-resistant mutations in the HIV-1 reverse transcriptase gene. Key mutations that confer resistance to this compound include K103N, Y181C, and P236L.[3][5] The K103N and Y181C mutations are known to cause cross-resistance to other NNRTIs.[3]
-
Experimental/Technical Issues:
-
Compound Instability or Insolubility: this compound's absorption is pH-dependent, and it may precipitate in neutral pH cell culture media.[6]
-
Drug Interactions: this compound is an inhibitor of the cytochrome P450 enzyme CYP3A4.[1][6][7] If other compounds in your experiment are metabolized by this enzyme, it could lead to unexpected interactions. Conversely, inducers of CYP3A4 can increase the metabolism of this compound, reducing its effective concentration.[6]
-
Cell Culture Health: Suboptimal cell health, contamination (e.g., mycoplasma), or high cell passage numbers can affect viral replication kinetics and drug susceptibility.
-
Assay Conditions: Inconsistent virus input (multiplicity of infection - MOI), timing of drug addition, or issues with the assay readout can all lead to variable results.
-
Q3: How can I confirm if my virus stock has developed resistance to this compound?
To confirm this compound resistance, you should perform both genotypic and phenotypic analyses.
-
Genotypic Analysis: Sequence the reverse transcriptase gene of the virus from your culture. The presence of mutations such as K103N, Y181C, or P236L is a strong indicator of resistance.[3][5]
-
Phenotypic Analysis: Conduct a drug susceptibility assay to determine the 50% inhibitory concentration (IC50) of this compound against your viral isolate and compare it to a known wild-type, drug-sensitive reference strain. A significant increase in the IC50 value (fold-change) for your isolate indicates phenotypic resistance.[8]
Troubleshooting Guides
Issue 1: High Variability or Complete Loss of this compound Activity
| Possible Cause | Recommended Solution(s) |
| Emergence of Drug-Resistant Virus | 1. Genotypic Sequencing: Sequence the reverse transcriptase gene of your viral stock to identify resistance-conferring mutations (e.g., K103N, Y181C, P236L).[3][5] 2. Phenotypic Assay: Determine the IC50 of your viral stock against this compound and compare it to a wild-type control. A significant fold-increase confirms resistance.[8] 3. Use a Fresh, Validated Virus Stock: If resistance is confirmed, obtain a new, sequence-verified wild-type virus stock for your experiments. |
| This compound Precipitation in Media | 1. Solubility Check: Prepare your highest concentration of this compound in your cell culture medium, incubate for a few hours, then centrifuge at high speed. Measure the concentration in the supernatant to check for loss due to precipitation.[9] 2. pH Adjustment: Since this compound's absorption is reduced in higher pH environments, ensure your media's pH is within the optimal range.[6] Consider using HEPES-buffered media for better pH control.[10] 3. Solvent Choice: Ensure your initial stock solution is prepared in a suitable solvent like DMSO and that the final concentration of the solvent in the culture medium is non-toxic to the cells. |
| Compound Degradation | 1. Fresh Stock Solutions: Prepare fresh this compound stock solutions regularly and store them appropriately (aliquoted at -20°C or -80°C to avoid freeze-thaw cycles). 2. Light Sensitivity: Protect stock solutions and experimental plates from prolonged exposure to light. |
| Inaccurate Drug Concentration | 1. Verify Stock Concentration: Re-verify the concentration of your this compound stock solution using an appropriate analytical method. 2. Pipetting Accuracy: Ensure accurate pipetting, especially when performing serial dilutions. |
Issue 2: Inconsistent IC50 Values Between Experiments
| Possible Cause | Recommended Solution(s) |
| Variable Virus Input (MOI) | 1. Accurate Virus Titer: Re-titer your virus stock using a reliable method (e.g., TCID50 or p24 ELISA) before initiating a new set of experiments. 2. Consistent MOI: Use a consistent multiplicity of infection (MOI) for all assays. |
| Inconsistent Cell Seeding Density and Health | 1. Standardize Seeding Density: Use a consistent cell number per well for all experiments. 2. Monitor Cell Viability: Regularly check cell viability and morphology. 3. Limit Passage Number: Use cells within a defined low passage number range to avoid phenotypic drift. |
| Variability in Assay Timing | 1. Standardize Incubation Times: Adhere to consistent incubation times for virus infection, drug treatment, and assay development. 2. Time-of-Addition Experiment: To understand the optimal window of inhibition, consider performing a time-of-addition experiment where this compound is added at different time points pre- and post-infection. |
| Drug Interactions with Media Components | 1. Serum Protein Binding: this compound is highly protein-bound.[7] If using serum-containing media, be aware that the effective concentration of free drug may be lower. Consider using serum-free media or performing assays with a consistent serum concentration. |
Data Presentation
Table 1: this compound IC50 Values Against Wild-Type and Mutant HIV-1
| HIV-1 Strain/Mutation | Median IC50 (µM) | Fold Change in Resistance (vs. Wild-Type) |
| Wild-Type (Baseline) | 0.022 | - |
| K103N | > 1.1 | > 50 |
| Y181C | > 1.1 | > 50 |
| P236L | 0.2 - 0.5 | ~9 - 23 |
| K103N + Y181C | > 1.1 | > 50 |
Data compiled from studies on clinical isolates.[3]
Experimental Protocols
Protocol 1: Cell-Based HIV-1 Antiviral Assay (p24 Antigen ELISA)
This protocol is for determining the 50% inhibitory concentration (IC50) of this compound by measuring the reduction in HIV-1 p24 antigen in the culture supernatant.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4, PM1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
Wild-type HIV-1 stock of known titer
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed a 96-well plate with cells at a density that will be sub-confluent at the end of the assay.
-
Drug Dilution: Prepare serial dilutions of this compound in complete culture medium. Include a "no drug" (virus control) and "no virus" (cell control) wells.
-
Infection: Add the HIV-1 stock to the wells at a pre-determined MOI.
-
Drug Addition: Immediately after infection, add the serially diluted this compound to the appropriate wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-7 days, depending on the cell line and virus kinetics.
-
Supernatant Collection: After incubation, carefully collect the culture supernatant from each well.
-
p24 ELISA: Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's protocol.[11][12][13] This typically involves capturing the p24 antigen on an antibody-coated plate, followed by detection with a labeled secondary antibody and a colorimetric or chemiluminescent substrate.[11]
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the virus control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve using non-linear regression analysis.
-
Protocol 2: HIV-1 Reverse Transcriptase (RT) Activity Assay (Colorimetric)
This is a biochemical assay to measure the direct inhibitory effect of this compound on the activity of purified HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Colorimetric RT Assay Kit (containing reaction buffer, template/primer, dNTPs with labeled nucleotides, and detection reagents)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare the working solutions from the kit components as per the manufacturer's instructions. This usually involves diluting buffers, the template/primer (e.g., poly(A)·oligo(dT)), and dNTPs.[14][15]
-
Inhibitor Dilution: Prepare serial dilutions of this compound in the reaction buffer. Include a "no inhibitor" (enzyme control) and a "no enzyme" (background control) wells.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, template/primer, dNTP mix, and the serially diluted this compound.
-
Enzyme Addition: Add the purified HIV-1 RT to all wells except the background control to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.
-
Detection:
-
Stop the reaction and detect the newly synthesized DNA according to the kit's protocol. This often involves capturing the biotin-labeled DNA on a streptavidin-coated plate, followed by detection of a digoxigenin (B1670575) label with an antibody-enzyme conjugate (e.g., anti-digoxigenin-peroxidase).[14]
-
Add a colorimetric substrate and incubate until a color change is visible.[14]
-
Stop the color development with a stop solution.
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of RT inhibition for each this compound concentration relative to the enzyme control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Troubleshooting workflow for loss of this compound efficacy.
Caption: Mechanism of action of this compound on HIV-1 reverse transcriptase.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: a review of its use in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Susceptibilities and Associated Reverse Transcriptase Mutations in Human Immunodeficiency Virus Type 1 Isolates from Patients in a Phase I/II Trial of this compound Monotherapy (ACTG 260) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: clinical pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. ablinc.com [ablinc.com]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. Detection of HIV-1 p24 antigen in patients with varying degrees of viremia using an ELISA with a photochemical signal amplification system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Colorimetric reverse transcriptase assay for HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Improving Delavirdine Solubility in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with delavirdine (B1662856), a non-nucleoside reverse transcriptase inhibitor with notoriously poor aqueous solubility. The following information is designed to assist in the successful preparation of this compound solutions for in vitro and other experimental assays.
Understanding this compound's Solubility Profile
This compound's solubility is highly dependent on pH. It is a weak base and, as such, exhibits significantly greater solubility in acidic environments compared to neutral or alkaline conditions. This pH-dependent solubility is a critical factor to consider in experimental design.
Quantitative Data on this compound Solubility
The aqueous solubility of this compound free base at 23°C demonstrates a dramatic decrease as the pH increases.[1][2] This is a crucial consideration when preparing stock solutions and designing dissolution experiments.
| pH | Crystalline this compound Solubility (µg/mL) | Amorphous this compound Solubility (µg/mL) |
| 1.0 | 2942[1] | - |
| 1.6 | 10.2[3] | 154.5[3] |
| 2.0 | 295[1] | - |
| 6.5 | 0.018[3] | 0.76[3] |
| 7.4 | 0.81[1][2] | - |
Note: The amorphous form, often achieved through techniques like solid dispersions, can provide a significant, albeit temporary, increase in solubility compared to the more stable crystalline form.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the dissolution of this compound in aqueous buffers.
Q1: My this compound mesylate is not dissolving in a neutral pH buffer (e.g., PBS pH 7.4). What is happening?
A1: This is expected behavior. This compound free base has extremely low solubility at neutral pH (0.81 µg/mL at pH 7.4).[1][2] The mesylate salt form is used to improve its initial dissolution, but in a neutral buffer, it will likely convert to the poorly soluble free base and precipitate.
Troubleshooting Steps:
-
pH Adjustment: The most effective method to dissolve this compound is to prepare it in an acidic solution. Start by dissolving the this compound mesylate in a buffer with a pH of 2 or lower. You can then carefully adjust the pH upwards if your experiment allows, but be aware of the risk of precipitation as you approach neutral pH.
-
Use of Co-solvents: For experiments where a neutral pH is required, consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your results. This compound mesylate is soluble up to 75 mM in DMSO.[4]
Q2: I dissolved this compound in an acidic buffer, but it precipitated when I diluted it into my cell culture medium at physiological pH.
A2: This is a common issue related to this compound's pH-dependent solubility. When the acidic drug solution is introduced to the neutral pH of the cell culture medium, the this compound's solubility limit is exceeded, leading to precipitation.
Troubleshooting Steps:
-
Minimize pH Shock: Instead of a large, single dilution, try adding the acidic this compound stock solution to the cell culture medium in a slow, dropwise manner while stirring. This can help to disperse the drug more effectively and delay precipitation.
-
Co-solvent Stock: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent such as DMSO.[4] When diluting into your aqueous medium, ensure the final concentration of the organic solvent is low enough to not be cytotoxic or interfere with your assay.
-
Formulation Strategies: For more stable solutions, consider advanced formulation techniques like creating a solid dispersion or a cyclodextrin (B1172386) inclusion complex (see detailed protocols below). These methods can enhance the apparent solubility of this compound even at neutral pH.
Q3: I'm seeing a decrease in the dissolution of my this compound mesylate tablets over time, especially when stored in humid conditions. Why is this happening?
A3: Exposure to high humidity can cause a solid-state interaction between this compound mesylate and certain excipients, such as the disintegrant croscarmellose sodium. Moisture can facilitate the conversion of the this compound mesylate salt to its less soluble free base form within the tablet matrix, leading to decreased dissolution.
Troubleshooting Steps:
-
Proper Storage: Store this compound mesylate and its formulations in a dry environment, protected from humidity.
-
Excipient Compatibility: When formulating, be mindful of the potential interactions between this compound mesylate and excipients. Consider using excipients that are less likely to facilitate this conversion.
Experimental Protocols for Solubility Enhancement
For researchers needing to prepare more stable and concentrated aqueous solutions of this compound, the following experimental approaches are recommended.
pH Modification
This is the most direct method to improve this compound solubility.
Methodology:
-
Buffer Preparation: Prepare a series of aqueous buffers with pH values ranging from 1.0 to 7.4 (e.g., HCl solutions for low pH, phosphate (B84403) buffers for mid-range, and PBS for neutral).
-
Equilibrium Solubility Determination:
-
Add an excess amount of this compound mesylate powder to a known volume of each buffer in a sealed container.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, centrifuge the samples to pellet the undissolved drug.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Logical Workflow for pH Modification:
Co-solvent Systems
Using a water-miscible organic solvent can significantly increase the solubility of this compound.
Methodology:
-
Solvent Selection: Common co-solvents include Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG 300), and Tween-80.
-
Stock Solution Preparation:
-
Dissolve a known amount of this compound mesylate in the chosen co-solvent to create a high-concentration stock solution. For example, a stock solution can be prepared in a mixture of 10% DMSO, 40% PEG 300, 5% Tween-80, and 45% saline to achieve a solubility of at least 2.5 mg/mL.
-
-
Working Solution Preparation:
-
Slowly add the stock solution to the aqueous buffer while vortexing or stirring to achieve the desired final concentration.
-
Important: Keep the final concentration of the organic solvent(s) as low as possible to avoid affecting the biological system in your experiment.
-
Logical Relationship of Co-solvent Components:
Solid Dispersions
Creating a solid dispersion involves dispersing this compound in an amorphous form within a hydrophilic polymer matrix. This can significantly enhance its dissolution rate and apparent solubility.
Methodology (Solvent Evaporation Method):
-
Polymer Selection: Common polymers for solid dispersions include polyvinylpyrrolidone (B124986) (PVP) and hydroxypropyl methylcellulose (B11928114) (HPMC).
-
Preparation:
-
Dissolve this compound and the chosen polymer (e.g., in a 1:1, 1:3, or 1:5 drug-to-polymer weight ratio) in a common volatile solvent (e.g., methanol (B129727) or a methanol/dichloromethane mixture).
-
Remove the solvent under vacuum using a rotary evaporator to form a thin film.
-
Further dry the film under vacuum at an elevated temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.
-
Scrape the dried film and pulverize it to a fine powder.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the amorphous nature of the this compound within the dispersion (absence of a sharp melting peak for this compound).
-
Powder X-Ray Diffraction (PXRD): To verify the absence of crystalline this compound.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential interactions (e.g., hydrogen bonding) between the drug and the polymer.
-
-
Dissolution Testing:
-
Perform dissolution studies on the prepared solid dispersion powder in the desired aqueous buffer and compare the results to that of the pure crystalline drug.
-
Experimental Workflow for Solid Dispersion:
Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs within their hydrophobic core, forming inclusion complexes with enhanced aqueous solubility.
Methodology (Kneading Method):
-
Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its relatively high water solubility and safety profile.
-
Preparation:
-
Place a 1:1 molar ratio of this compound and HP-β-CD in a mortar.
-
Add a small amount of a hydro-alcoholic solvent (e.g., 50% ethanol) to form a paste.
-
Knead the paste for an extended period (e.g., 45-60 minutes).
-
Dry the resulting product in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
Pass the dried complex through a sieve to obtain a uniform powder.
-
-
Characterization:
-
Phase Solubility Studies: To determine the stoichiometry of the complex and the stability constant.
-
DSC, PXRD, and FTIR: To confirm the formation of the inclusion complex.
-
-
Solubility and Dissolution Testing:
-
Determine the aqueous solubility and dissolution rate of the complex and compare it to the pure drug.
-
Signaling Pathway of Cyclodextrin Complexation:
By understanding the inherent solubility limitations of this compound and applying these targeted strategies, researchers can overcome common experimental hurdles and achieve reliable and reproducible results.
References
delavirdine stability and degradation at different pH values
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of delavirdine (B1662856) at different pH values. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic, neutral, and alkaline solutions?
Q2: What are the likely degradation pathways for this compound under hydrolytic stress?
A2: The this compound molecule contains several functional groups susceptible to hydrolysis, including an amide linkage and a sulfonamide group. Under acidic or basic conditions, the primary degradation pathway is likely the cleavage of the amide bond, resulting in the formation of 5-(methylsulfonyl)amino-1H-indole-2-carboxylic acid and 1-[3-(isopropylamino)pyridin-2-yl]piperazine. Other potential degradation pathways could involve modifications to the pyridine (B92270) or indole (B1671886) rings, though these are generally less common under simple hydrolytic stress.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: A validated stability-indicating high-performance liquid chromatography (HPLC) method is the most common and reliable technique for monitoring this compound degradation.[1][2][3] This method should be capable of separating the intact this compound from its degradation products, allowing for the accurate quantification of each. UV detection is typically suitable for this purpose.
Q4: What are the critical parameters to control during a this compound stability study?
A4: The most critical parameters to control are:
-
pH: The pH of the solution should be accurately prepared and maintained using appropriate buffer systems.
-
Temperature: Degradation reactions are temperature-dependent, so a constant and controlled temperature is crucial.
-
Light: For photostability studies, the light source and intensity should be controlled according to ICH guidelines.
-
Oxygen: To assess oxidative degradation, the concentration of the oxidizing agent and the exclusion of atmospheric oxygen (for non-oxidative studies) are important.
Q5: I am observing unexpected peaks in my chromatogram during a stability study. What could be the cause?
A5: Unexpected peaks can arise from several sources:
-
Degradation products: These are the most likely cause in a stability study.
-
Impurities: The starting material of this compound may contain impurities that become more prominent under stress conditions.
-
Excipient interactions: If you are working with a formulation, this compound may be reacting with the excipients.
-
Contamination: Contamination from glassware, solvents, or handling can introduce extraneous peaks.
It is recommended to run a blank (placebo) sample containing only the excipients under the same stress conditions to rule out excipient degradation.
Troubleshooting Guides
Issue 1: High Variability in Degradation Results
-
Possible Cause: Inconsistent pH of the buffer solutions.
-
Troubleshooting Steps:
-
Verify the calibration of your pH meter before preparing buffers.
-
Use high-purity water and reagents for buffer preparation.
-
Ensure the buffer has sufficient capacity to maintain the pH throughout the experiment, especially if the degradation process releases acidic or basic byproducts.
-
Re-measure the pH of the reaction mixture at the end of the experiment to check for significant shifts.
-
-
Possible Cause: Temperature fluctuations in the stability chamber or water bath.
-
Troubleshooting Steps:
-
Use a calibrated and validated stability chamber or water bath.
-
Monitor the temperature continuously using an independent, calibrated thermometer.
-
Ensure samples are placed in a location within the chamber that provides uniform temperature distribution.
-
Issue 2: Poor Resolution Between this compound and Degradation Peaks in HPLC
-
Possible Cause: Suboptimal chromatographic conditions.
-
Troubleshooting Steps:
-
Mobile Phase Composition: Adjust the ratio of the organic solvent to the aqueous buffer. A gradient elution may be necessary to resolve all peaks effectively.
-
pH of the Mobile Phase: Varying the pH of the aqueous component of the mobile phase can alter the ionization state of this compound and its degradation products, thereby affecting their retention times.
-
Column Chemistry: If resolution is still poor, consider trying a different column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column).
-
Flow Rate and Temperature: Optimize the flow rate and column temperature to improve peak shape and resolution.
-
Issue 3: Mass Imbalance in the Forced Degradation Study
-
Possible Cause: Some degradation products are not being detected by the analytical method.
-
Troubleshooting Steps:
-
Detector Wavelength: Ensure the UV detection wavelength is appropriate for both the parent drug and all potential degradation products. A photodiode array (PDA) detector can be used to screen for the optimal wavelength and to check for peak purity.
-
Poor Chromato-graphic Behavior: Some degradation products might be highly polar and elute with the solvent front, or they might be strongly retained on the column. Adjusting the mobile phase or using a different column might be necessary.
-
Non-UV Active Degradants: It is possible that some degradation products do not have a chromophore and are therefore not detected by a UV detector. In this case, a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) would be required.
-
Data Presentation
| Stress Condition | pH | Temperature (°C) | Time (hours) | Hypothetical % Degradation |
| Acid Hydrolysis | 1.2 | 80 | 24 | 15.2% |
| Neutral Hydrolysis | 7.0 | 80 | 24 | 2.5% |
| Alkaline Hydrolysis | 13.0 | 80 | 24 | 45.8% |
Experimental Protocols
Forced Hydrolysis of this compound
Objective: To evaluate the stability of this compound in acidic, neutral, and basic solutions.
Materials:
-
This compound drug substance
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N
-
High-purity water
-
Volumetric flasks and pipettes
-
pH meter
-
Heating block or water bath
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Pipette a known volume of the this compound stock solution into a volumetric flask.
-
Add 0.1 N HCl to the flask and make up to the final volume to achieve a final drug concentration of approximately 100 µg/mL.
-
Incubate the solution at a controlled temperature (e.g., 80°C) for a specified period (e.g., 24 hours).
-
At predetermined time points, withdraw an aliquot of the sample, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 N NaOH instead of 0.1 N HCl for degradation and 0.1 N HCl for neutralization.
-
-
Neutral Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use high-purity water instead of 0.1 N HCl. No neutralization step is required.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of this compound remaining and the formation of any degradation products.
Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method for the separation and quantification of this compound and its degradation products.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a PDA or UV detector.
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm).
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.02 M potassium dihydrogen phosphate (B84403) buffer, pH adjusted to 3.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20-22 min: 80% to 20% B
-
22-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical primary degradation pathway of this compound via hydrolysis.
References
preventing delavirdine precipitation in cell culture media
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the precipitation of delavirdine (B1662856) in cell culture media. By following these protocols and troubleshooting steps, you can ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my cell culture medium?
This compound is a hydrophobic molecule with very poor solubility in water-based solutions like cell culture media, especially at the neutral pH of most media (around 7.4).[1][2] When a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into the aqueous medium, the this compound can "crash out" of the solution, forming a visible precipitate.[2] This is often due to the rapid change in solvent polarity and a localized concentration that exceeds the solubility limit.[2][3]
Q2: I use DMSO to dissolve my this compound. What is the maximum recommended final concentration in my culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A common recommendation is to not exceed a final concentration of 0.1% to 0.2%.[2] While some robust cell lines may tolerate up to 0.5%, it is critical to run a vehicle control (media + the same final concentration of DMSO without this compound) to ensure that any observed effects are from the compound and not the solvent.[2]
Q3: My compound still precipitates even when I use a low final DMSO concentration. What can I do?
This often occurs if the initial stock solution is too concentrated. When a very small volume of a highly concentrated stock is added to the medium, the local concentration at the point of entry is extremely high, causing immediate precipitation.[2] The best solution is to prepare a less concentrated stock solution. For example, instead of adding 1 µL of a 100 mM stock, try adding 10 µL of a 10 mM stock to achieve the same final concentration.[2][3] This larger volume is easier to disperse quickly.
Q4: How can I visually confirm that what I'm seeing is a chemical precipitate and not contamination?
Cloudiness or turbidity in the media can indicate either fine particulate precipitation or microbial contamination.[4] To distinguish between them, place a small sample of the media on a slide and examine it under a microscope. Chemical precipitates often appear as amorphous or crystalline structures, while microbial contamination will present as distinct, often motile, bacteria or budding yeast.
Q5: How should I prepare and store my this compound stock solution to maintain its stability?
This compound stock solutions, typically in DMSO, should be stored at -20°C or -80°C.[5] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to minimize repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially reducing its solubility.[5][6] If you observe any precipitation in your frozen stock upon thawing, gently warm it at 37°C and vortex to redissolve before use.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Immediate Cloudiness/Precipitation | 1. High Local Concentration: Adding a small volume of highly concentrated stock creates a "shock" that causes the compound to fall out of solution.[2] 2. Cold Medium: Adding the stock to cold media reduces solubility. | 1. Follow the detailed dilution protocol below. Add the stock solution drop-wise into pre-warmed (37°C) media while gently vortexing or swirling.[2][4] 2. Prepare a lower concentration working stock to increase the volume added to the media, which aids in rapid dispersion.[2][3] |
| Precipitate Forms Over Time in Incubator | 1. pH Shift: The CO2 environment in an incubator can slightly lower the media's pH, which can affect the solubility of pH-sensitive compounds like this compound.[1] 2. Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media over time.[4] | 1. Ensure your cell culture medium is properly buffered for the incubator's CO2 concentration. 2. Perform a stability test by incubating this compound in your specific cell culture medium for the intended duration of your experiment and checking for precipitation. |
| Inconsistent Experimental Results | 1. Inaccurate Drug Concentration: The actual concentration of soluble this compound is lower than calculated due to precipitation. 2. Stock Solution Degradation: Repeated freeze-thaw cycles may have degraded the compound.[5] | 1. Visually inspect the media for any signs of precipitation before and during the experiment. If observed, the results may be compromised. 2. Prepare fresh stock solutions from powder for each experiment or use a new aliquot for each experiment to ensure consistency.[4] |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference(s) |
|---|---|---|
| DMSO | ~20 mg/mL; up to 100 mg/mL | [6][7] |
| Ethanol | 10 mg/mL | [7] |
| DMF | 14 mg/mL | [7] |
| DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/mL |[7] |
Table 2: pH-Dependent Aqueous Solubility of this compound
| pH | Aqueous Solubility (at 23°C) | Reference(s) |
|---|---|---|
| 1.0 | 2942 µg/mL | [8] |
| 2.0 | 295 µg/mL | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weighing: Carefully weigh out the required amount of this compound mesylate powder (M.Wt: 552.67 g/mol ) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the tube thoroughly until the powder is completely dissolved. If necessary, gently warm the solution at 37°C for 5-10 minutes to aid dissolution.
-
Storage: Aliquot the stock solution into single-use, sterile tubes. Store them at -20°C or -80°C, protected from light.[5]
Protocol 2: Diluting this compound into Cell Culture Media
-
Pre-warm Media: Warm the required volume of your complete cell culture medium in a 37°C water bath or incubator.[4] This is a critical step as solubility decreases at lower temperatures.
-
Prepare for Dilution: Take your thawed this compound stock solution and ensure it is fully dissolved.
-
Add Drop-wise: Calculate the volume of stock needed for your final concentration. Using a pipette, add this volume drop-by-drop to the surface of the pre-warmed media while the tube is being gently vortexed or swirled.[2] This ensures rapid dispersion and prevents localized high concentrations.
-
Final Mix & Inspection: Gently vortex the final solution for 2-3 seconds. Visually inspect the medium against a light source to ensure it is clear and free of any precipitate or cloudiness.
-
Application: Immediately add the this compound-containing medium to your cells.
Visualizations
Caption: A workflow diagram for troubleshooting this compound precipitation issues.
Caption: this compound non-competitively inhibits HIV-1 reverse transcriptase.
References
- 1. This compound [drugfuture.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Rescriptor (this compound Mesylate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Technical Support Center: In Vitro Screening for Delavirdine Drug-Drug Interactions
This guide provides researchers, scientists, and drug development professionals with technical support for conducting in vitro drug-drug interaction (DDI) studies involving delavirdine (B1662856). It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound?
This compound is extensively metabolized, primarily by the cytochrome P450 (CYP) enzyme CYP3A4.[1][2] To a lesser extent, CYP2D6 is also involved.[1][3] The main metabolic routes are N-dealkylation and pyridine (B92270) hydroxylation, resulting in several inactive metabolites.[1][4][5] Due to this metabolism, less than 5% of a dose is excreted as an unchanged drug in the urine.[1]
Q2: Which cytochrome P450 enzymes does this compound inhibit?
In vitro studies have demonstrated that this compound inhibits multiple CYP enzymes. It is a known inhibitor of CYP3A4, CYP2C9, CYP2C19, and CYP2D6.[1][3][6] Notably, this compound is also recognized as a mechanism-based, or irreversible, inhibitor of CYP3A4.[3][7] Its inhibitory effects on these key drug-metabolizing enzymes are the primary reason for its significant potential for drug-drug interactions.[8][9]
Q3: Is this compound an inducer of CYP enzymes?
While this compound is a well-characterized inhibitor of several CYP enzymes, it is not typically characterized as a clinically significant inducer. Drug interaction studies primarily focus on its inhibitory properties.[10][11] Regulatory guidance recommends that if a compound does not show induction of CYP3A4 in vitro, further studies for other enzymes like CYP2C isoforms are often not required.[10]
Q4: Why is in vitro DDI screening for this compound critical?
In vitro DDI screening is a crucial step in drug development, as recommended by regulatory agencies like the FDA.[12][13] For this compound, this screening is essential because:
-
Predicts Clinical Risk: Positive results from in vitro assays help predict potential DDIs in vivo, which can lead to adverse effects or therapeutic failures when co-administered with other drugs.[7][14]
-
Informs Clinical Studies: The data generated (e.g., IC50, K_i_ values) informs the design of necessary clinical DDI studies.[15][16] A negative in vitro result can sometimes eliminate the need for a clinical study.[14]
-
Mechanism Elucidation: In vitro systems allow for the characterization of the type of inhibition (e.g., reversible, time-dependent), which is critical for understanding the interaction's nature and duration.[3][17]
Troubleshooting Guides
CYP Inhibition Assays
Q5: My IC50 values for this compound are inconsistent across experiments. What are the potential causes?
Inconsistent IC50 values can stem from several factors:
-
Solubility Issues: this compound may have limited aqueous solubility. Ensure it is fully dissolved in the assay media. Inadequate solubility is a common gap in DDI studies.[18] You may need to use a co-solvent, but keep the final concentration low (typically <1%) to avoid affecting enzyme activity.
-
Microsomal Binding: this compound is highly protein-bound (approx. 98%).[2] Significant binding to proteins in the human liver microsomes (HLMs) can reduce the unbound concentration available to inhibit the enzyme, leading to an overestimation of the IC50 value. It is important to measure or predict microsomal binding and correct for it.[18]
-
Pre-incubation Time: For time-dependent inhibition (TDI), the length of pre-incubation of this compound with microsomes and NADPH is critical. Ensure this time is consistent and sufficient for inactivation to occur.
-
Reagent Variability: Ensure the quality and concentration of HLMs, NADPH, and probe substrates are consistent between assays.
Q6: I am observing high variability between replicate wells in my assay plate. What should I check?
High well-to-well variability often points to technical errors in the assay setup:
-
Pipetting Inaccuracy: Small volumes are often used in these assays. Ensure pipettes are properly calibrated and that pipetting technique is consistent, especially when adding the test compound or starting the reaction.
-
Poor Mixing: Inadequate mixing of reagents in the wells can lead to inconsistent enzyme activity. Gently mix the plate after adding reagents.
-
Edge Effects: The outer wells of a microplate can be susceptible to evaporation, leading to changes in reagent concentrations. Consider avoiding the use of the outermost wells or filling them with buffer to maintain humidity.
-
Compound Precipitation: Visually inspect the plate for any signs of compound precipitation during the incubation.
Q7: How do I experimentally differentiate between reversible and time-dependent inhibition (TDI) for this compound?
The "IC50 shift" assay is a standard method to identify TDI.[17] The experiment involves determining the IC50 value of this compound under two conditions:
-
No Pre-incubation: this compound is added to the incubation with the probe substrate simultaneously.
-
With Pre-incubation: this compound is pre-incubated with liver microsomes and NADPH for a set period (e.g., 30 minutes) to allow for potential inactivation before the probe substrate is added to measure residual enzyme activity.[17]
A significant shift (decrease) in the IC50 value in the pre-incubated condition compared to the non-pre-incubated condition suggests time-dependent inhibition.[17]
Q8: My positive control inhibitor is not producing the expected ~80-100% inhibition. What went wrong?
This issue indicates a problem with the overall assay system:
-
Incorrect Concentration: Double-check the calculations and dilution of the positive control stock solution.
-
Degraded Reagents: The positive control, probe substrate, or NADPH may have degraded. Use fresh reagents or stocks that have been stored correctly.
-
Sub-optimal Assay Conditions: Verify that the pH, incubation time, and temperature are correct for the specific CYP isoform and substrate being tested.
-
Low Enzyme Activity: The batch of human liver microsomes may have low activity. Always test new batches of reagents before use in critical studies.
Q9: I suspect this compound is interfering with my fluorometric assay readout. How can I confirm this and what is the alternative?
Fluorescent interference is a known issue.[19] To check for it, run control wells containing this compound and the fluorescent product (without the enzyme reaction) to see if it quenches or adds to the signal. If interference is confirmed, the recommended alternative is to use an assay system that relies on LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to directly measure the formation of the metabolite from a non-fluorescent probe substrate.[15][19]
CYP Induction Assays
Q10: The fold-induction for my positive control (e.g., rifampicin) is lower than expected. What could be the cause?
Low induction response is a common challenge:
-
Hepatocyte Viability: The primary human hepatocytes may have poor viability or have lost their metabolic competence in culture. Ensure proper handling and culture conditions. A lack of cytotoxicity determination is a common deficiency in cell-based assays.[18]
-
Donor Variability: There is significant inter-individual variability in the induction response of hepatocytes from different donors. Regulatory guidelines recommend using hepatocytes from at least three different donors.[10]
-
Sub-optimal Inducer Concentration: Verify the concentration of the positive control inducer and ensure the treatment duration (typically 48-72 hours) is adequate.
-
Assay Readout Issues: If using qPCR, check the quality of the RNA and the efficiency of the primers. If measuring enzyme activity, ensure the substrate concentration and incubation time are in the linear range.
Q11: I am observing cytotoxicity at the concentrations of this compound I'm testing. How should I interpret my induction data?
Cytotoxicity can confound induction results by causing a non-specific decrease in enzyme expression and activity. It is essential to run a cytotoxicity assay concurrently.[18] Any induction data at concentrations that cause significant cell death should be considered unreliable. The interpretation of induction potential should be limited to non-toxic concentrations of the test compound.
Quantitative Data Summary
The following table summarizes the in vitro inhibition constants (K_i_) for this compound against several key CYP450 enzymes.
| CYP Isoform | Probe Substrate Used | Type of Inhibition | Apparent K_i_ (µM) | Citation |
| CYP2C9 | Diclofenac | Mixed-type | 2.6 ± 0.4 | [3] |
| CYP2C19 | (S)-mephenytoin | Noncompetitive | 24 ± 3 | [3] |
| CYP2D6 | Dextromethorphan/Bufuralol | Competitive | 12.8 ± 1.8 | [3] |
| CYP3A4 | N/A | Mechanism-Based | Not specified | [3] |
Visualizations: Pathways and Workflows
Caption: Primary metabolic pathways of this compound mediated by CYP3A4 and CYP2D6.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Decision workflow for identifying potential time-dependent inhibition.
Detailed Experimental Protocols
Protocol 1: Reversible CYP Inhibition Assay (IC50 Determination)
This protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of this compound using human liver microsomes (HLMs) and LC-MS/MS analysis.
1. Materials and Reagents:
-
Human Liver Microsomes (pooled, from at least 20 donors)
-
This compound
-
CYP-specific probe substrate (e.g., Diclofenac for CYP2C9)
-
NADPH regenerating system (e.g., NADP+, Glucose-6-Phosphate, G6P Dehydrogenase)
-
Potassium Phosphate (B84403) Buffer (0.1 M, pH 7.4)
-
Positive control inhibitor (e.g., Sulfaphenazole for CYP2C9)
-
Acetonitrile with an appropriate internal standard for reaction termination and sample processing
-
96-well microplates
2. Procedure:
-
Prepare this compound Dilutions: Prepare a series of this compound concentrations in the buffer (e.g., 8 concentrations for a full curve, starting from 100 µM). Include a vehicle control (buffer with solvent).
-
Assay Plate Setup: In a 96-well plate, add the potassium phosphate buffer.
-
Add Microsomes: Add HLM to each well to a final concentration of 0.1-0.25 mg/mL.
-
Add Inhibitor: Add the this compound dilutions or positive control to the appropriate wells.
-
Add Substrate: Add the CYP-specific probe substrate at a concentration approximately equal to its K_m_ value.
-
Pre-warm Plate: Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.
-
Incubate: Incubate the plate at 37°C for a predetermined time that is within the linear range of metabolite formation for the specific substrate (e.g., 10-30 minutes).
-
Terminate Reaction: Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the amount of metabolite formed.
-
Data Analysis: Calculate the percentage of enzyme activity remaining at each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[15]
Protocol 2: CYP Induction Assay in Primary Human Hepatocytes
This protocol describes a method to evaluate the potential of this compound to induce the expression and activity of CYP enzymes (e.g., CYP3A4, CYP1A2) in cultured human hepatocytes.
1. Materials and Reagents:
-
Cryopreserved primary human hepatocytes (from at least 3 individual donors)
-
Hepatocyte plating and incubation media
-
Collagen-coated 24- or 48-well plates
-
This compound
-
Positive control inducers (e.g., Rifampicin for CYP3A4, Omeprazole for CYP1A2)
-
Vehicle control (e.g., DMSO, final concentration ≤0.1%)
-
Reagents for RNA extraction and qRT-PCR
-
CYP-specific probe substrates for activity measurement
-
Reagents for a cytotoxicity assay (e.g., MTS or LDH assay)
2. Procedure:
-
Hepatocyte Plating: Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's instructions. Allow cells to attach and form a monolayer (typically 4-24 hours).
-
Treatment: After attachment, replace the medium with fresh medium containing the desired concentrations of this compound, positive controls, or vehicle control.
-
Incubation: Treat the cells for 48 to 72 hours, replacing the medium with fresh compound-containing medium every 24 hours.
-
Endpoint 1: mRNA Expression (qRT-PCR):
-
At the end of the treatment period, wash the cells with PBS.
-
Lyse the cells and extract total RNA using a suitable kit.
-
Perform reverse transcription to generate cDNA.
-
Analyze the relative expression of target CYP genes (e.g., CYP3A4, CYP1A2) and a housekeeping gene (e.g., GAPDH) using qRT-PCR.
-
Calculate the fold change in mRNA expression relative to the vehicle control.[20]
-
-
Endpoint 2: Enzyme Activity (LC-MS/MS):
-
At the end of the treatment period, wash the cells and incubate them with a cocktail of CYP-specific probe substrates in fresh medium for a defined period.
-
Collect the medium and analyze the formation of metabolites using LC-MS/MS.
-
Normalize the activity to the amount of protein per well.
-
Calculate the fold change in enzyme activity relative to the vehicle control.[20]
-
-
Cytotoxicity Assessment: Concurrently, perform a cytotoxicity assay on a parallel plate to ensure that the tested concentrations of this compound are not toxic to the hepatocytes.
-
Data Analysis: Evaluate induction by comparing the fold change in mRNA and activity to the vehicle control. An induction response is typically considered positive if it meets certain criteria (e.g., concentration-dependent increase, >2-fold induction, and reaches a certain percentage of the positive control response).
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Interaction of this compound with human liver microsomal cytochrome P450: inhibition of CYP2C9, CYP2C19, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of the HIV-1 reverse transcriptase inhibitor this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of the human immunodeficiency virus type 1 reverse transcriptase inhibitor this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CYP450 Inhibition and Induction Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 8. This compound | Oncohema Key [oncohemakey.com]
- 9. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. Cytochrome P450 Induction Assay — MB Biosciences [mbbiosciences.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies | RAPS [raps.org]
- 14. bspublications.net [bspublications.net]
- 15. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. xenotech.com [xenotech.com]
- 17. CYP450 Time-Dependent Inhibition (TDI) Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. certara.com [certara.com]
- 19. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 20. nuvisan.com [nuvisan.com]
troubleshooting unexpected results in delavirdine combination assays
Welcome to the technical support center for delavirdine (B1662856) combination assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and optimizing their experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during in vitro combination assays involving this compound.
Q1: We observed antagonistic effects when combining this compound with our experimental compound, even though we expected synergy. What are the potential causes?
A1: Unexpected antagonism in this compound combination assays can stem from several factors related to its metabolic profile and mechanism of action.
-
Metabolic Drug-Drug Interactions: this compound is a known inhibitor of the cytochrome P450 enzyme CYP3A4.[1][2][3][4] If your experimental compound is a substrate of CYP3A4, its metabolism could be altered by this compound. Conversely, if your compound induces CYP3A4, it could increase the metabolism of this compound, reducing its effective concentration.[2][3][4]
-
Competition at the Target Site: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds to a specific allosteric site on the HIV-1 reverse transcriptase (RT).[1][2][5][6] If your experimental compound also targets the reverse transcriptase enzyme, even at a different site, conformational changes induced by one drug might hinder the binding of the other.
-
Off-Target Effects: Either this compound or your experimental compound might have off-target effects that counteract the desired antiviral activity.
-
Experimental Artifacts: Ensure proper dissolution of both compounds, accurate concentration calculations, and appropriate assay conditions.
Troubleshooting Steps:
-
Review Compound Metabolism: Determine if your experimental compound is metabolized by or induces/inhibits CYP450 enzymes, particularly CYP3A4.
-
Vary Drug Ratios: Perform synergy experiments using a matrix of concentrations for both drugs to identify if synergy exists at different ratios.
-
Mechanism of Action Studies: If not already known, elucidate the mechanism of action of your experimental compound to identify potential target competition.
-
Control Experiments: Include appropriate controls to rule out assay-specific artifacts.
Q2: Our combination assay shows significantly higher cytotoxicity than either drug alone. How can we investigate this?
A2: Enhanced cytotoxicity in combination studies can be a sign of synergistic toxicity or off-target effects.
-
Synergistic Toxicity: The combination of this compound and your experimental compound may lead to an unforeseen toxic effect on the host cells.
-
Metabolic Shunting: this compound's inhibition of CYP3A4 can cause the metabolism of the co-administered drug to be shunted down alternative pathways, potentially leading to the formation of toxic metabolites.[2]
-
Mitochondrial Toxicity: Some antiretroviral drugs are known to cause mitochondrial toxicity. The combination may exacerbate this effect.
Troubleshooting Steps:
-
Cytotoxicity Assays: Perform detailed cytotoxicity assays (e.g., MTT, XTT, or CellTiter-Glo) for each compound individually and in combination across a range of concentrations in the absence of the virus.[7][8][9][10] This will help determine the cytotoxic concentration 50 (CC50) for each and the combination.
-
Metabolite Analysis: If possible, analyze the metabolites of your experimental compound in the presence and absence of this compound to identify any potentially toxic byproducts.
-
Mitochondrial Function Assays: Assess mitochondrial function in cells treated with the individual drugs and the combination.
Q3: this compound's antiviral activity seems to diminish rapidly in our long-term cell culture experiments. Why is this happening?
A3: A rapid loss of this compound efficacy in vitro can often be attributed to the development of drug resistance.
-
Viral Resistance: HIV-1 can rapidly develop resistance to NNRTIs, including this compound, through specific mutations in the reverse transcriptase gene.[11][12][13][14] Common mutations conferring resistance to this compound include K103N and Y181C.[11][13][14] The P236L mutation is also associated with this compound resistance.[11][12][13]
-
Drug Stability: While less common, ensure the stability of this compound in your specific cell culture medium and conditions over the duration of the experiment.
Troubleshooting Steps:
-
Genotypic and Phenotypic Resistance Testing: Sequence the reverse transcriptase gene of the virus from your long-term cultures to identify resistance-associated mutations.[11] Perform phenotypic susceptibility assays to confirm the decreased sensitivity to this compound.
-
Pulsed Treatment: Consider experimental designs with pulsed or intermittent drug exposure to potentially delay the emergence of resistance.
-
Combination with Drugs with Different Resistance Profiles: Combine this compound with drugs that have a high barrier to resistance or a different resistance profile to suppress the emergence of resistant variants.
Data Presentation
Table 1: In Vitro Activity and Cytotoxicity of this compound
| Assay Type | Cell Line | Virus Strain | Parameter | Value |
| Antiviral Activity | ||||
| HIV-1 Reverse Transcriptase Inhibition | Cell-free | Recombinant HIV-1 RT | IC₅₀ | ~0.066 µM[2] |
| Anti-HIV-1 Activity | Various | Laboratory and Clinical Isolates | EC₅₀ | 0.005 - 0.690 µM[2] |
| Cytotoxicity | ||||
| Cell Viability Assay | Various | N/A | CC₅₀ | >10 µM (Typical for selective NNRTIs) |
Note: IC₅₀ (50% inhibitory concentration) and EC₅₀ (50% effective concentration) values can vary depending on the specific assay conditions, cell line, and virus strain used.
Table 2: Interpreting Combination Index (CI) Values from Synergy Assays
| Combination Index (CI) Value | Interpretation |
| < 1 | Synergy |
| = 1 | Additive Effect |
| > 1 | Antagonism |
This interpretation is based on the Chou-Talalay method.[15][16][17][18][19]
Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the effect of compounds on cell proliferation and viability.[7]
-
Materials:
-
Cells in culture (e.g., MT-4, CEM, or other appropriate cell lines)
-
96-well microtiter plates
-
This compound and experimental compound
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Add serial dilutions of this compound, the experimental compound, and the combination to the wells. Include cell-only (no drug) and no-cell (media only) controls.
-
Incubate the plate for a period that corresponds to the duration of your antiviral assay (e.g., 3-5 days).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50).
-
2. HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Non-Radioactive)
This assay measures the ability of a compound to inhibit the activity of recombinant HIV-1 RT.[20][21][22]
-
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
96-well plates (streptavidin-coated for some kits)
-
Assay buffer
-
Template/primer (e.g., poly(A)/oligo(dT))
-
dNTP mix containing biotin- or DIG-labeled nucleotides
-
This compound
-
Detection reagents (e.g., HRP-conjugated anti-DIG antibody and substrate)
-
-
Procedure:
-
Pre-incubate the HIV-1 RT with various concentrations of this compound in the assay buffer.
-
Initiate the reaction by adding the template/primer and dNTP mix.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction and detect the newly synthesized DNA according to the kit manufacturer's instructions (e.g., by binding to a streptavidin plate and detecting with an antibody-enzyme conjugate).
-
Measure the signal (e.g., absorbance or fluorescence) and calculate the IC50.
-
3. Drug Synergy Analysis (Chou-Talalay Method)
This method provides a quantitative assessment of drug interactions.[15][16][17][18][19]
-
Procedure:
-
Perform dose-response experiments for each drug individually and for the combination at a constant ratio.
-
Determine the dose-effect relationship for each drug and the combination.
-
Use software like CompuSyn or CalcuSyn to calculate the Combination Index (CI) based on the median-effect equation.
-
A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | Oncohema Key [oncohemakey.com]
- 3. This compound: clinical pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Side Effects of Rescriptor (this compound): Interactions & Warnings [medicinenet.com]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound | C22H28N6O3S | CID 5625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro evaluation of antiviral activity of single and combined repurposable drugs against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Susceptibilities and Associated Reverse Transcriptase Mutations in Human Immunodeficiency Virus Type 1 Isolates from Patients in a Phase I/II Trial of this compound Monotherapy (ACTG 260) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound in combination with zidovudine in treatment of human immunodeficiency virus type 1-infected patients: evaluation of efficacy and emergence of viral resistance in a randomized, comparative phase III trial. The M/3331/0013B Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. punnettsquare.org [punnettsquare.org]
- 16. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. To Combine or Not Combine: Drug Interactions and Tools for Their Analysis. Reflections from the EORTC-PAMM Course on Preclinical and Early-phase Clinical Pharmacology | Anticancer Research [ar.iiarjournals.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. profoldin.com [profoldin.com]
- 21. benchchem.com [benchchem.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
delavirdine mesylate powder handling and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper handling and storage of delavirdine (B1662856) mesylate powder.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with handling this compound mesylate powder?
A1: this compound mesylate powder is considered hazardous. It can be harmful if swallowed, inhaled, or comes into contact with skin.[1] It is also known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1]
Q2: What personal protective equipment (PPE) should be worn when working with this powder?
A2: To ensure safety, it is crucial to use appropriate personal protective equipment. This includes, but is not limited to, safety glasses, gloves, and a lab coat. In situations with a risk of aerosolization, respiratory protection should be used.[1]
Q3: What is the recommended procedure if the powder is accidentally inhaled or comes into contact with skin?
A3: In case of inhalation, move the individual to fresh air and provide artificial respiration if necessary. It's important to keep the person warm and seek medical attention if symptoms persist.[1] For skin contact, immediately wash the affected area thoroughly with soap and water.[1]
Q4: How should I clean up a spill of this compound mesylate powder?
A4: For spills, it is important to ensure the area is well-ventilated. Prevent the powder from entering drains, sewers, or waterways.[1]
Q5: What are the initial first aid steps for eye exposure to the powder?
A5: If this compound mesylate powder comes into contact with the eyes, rinse the opened eye for several minutes under running water. If irritation or other symptoms persist, it is important to consult a doctor.[1]
Q6: What should be done if the powder is accidentally ingested?
A6: In the event of ingestion, it is critical to call a doctor immediately for medical advice.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Powder appears discolored or clumpy | Exposure to moisture or high humidity. | Do not use the powder. Review storage procedures to ensure the container is tightly sealed and stored in a low-humidity environment. |
| Inconsistent experimental results | Improper storage leading to degradation. | Verify that the powder has been stored according to the recommended temperature and humidity conditions. Check the expiration date and consider using a fresh batch. The stability of the powder is reported to be at least 4 years when stored correctly.[2] |
| Difficulty dissolving the powder | Use of an inappropriate solvent. | This compound mesylate has varying solubility. It is soluble to 75 mM in DMSO. Its aqueous solubility is highly pH-dependent, being much higher at acidic pH.[3][4][5][6][7][8] |
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature | 20-25 °C (controlled room temperature) | [9] |
| 15-30 °C | [3] | |
| Room Temperature (desiccate) | ||
| Storage Conditions | Keep in a tight container, protect from high humidity. | [3][9] |
| Stability | ≥ 4 years | [2] |
| Appearance | White to tan crystalline powder | [9] |
| Odor | Odorless | [3][4][5][6][7][8][9] |
Experimental Protocols
General Handling Procedure:
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a fume hood.[1]
-
Personal Protective Equipment (PPE): Put on appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Weighing: Carefully weigh the desired amount of this compound mesylate powder. Avoid creating dust.
-
Transfer: Transfer the powder to a suitable container for your experiment.
-
Cleaning: After handling, thoroughly clean all equipment and the work area. Dispose of any waste according to institutional and local regulations.
-
Personal Hygiene: Wash hands thoroughly after handling the powder.
Visual Guides
Caption: Workflow for safe handling and storage of this compound mesylate powder.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. gskpro.com [gskpro.com]
- 6. drugs.com [drugs.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. This compound Mesylate | C23H32N6O6S2 | CID 441386 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of Delavirdine and Nevirapine Against HIV-1
For Immediate Release
This guide provides a detailed comparison of the in vitro efficacy of two first-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs), delavirdine (B1662856) and nevirapine (B1678648), against the Human Immunodeficiency Virus Type 1 (HIV-1). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their antiviral activity, mechanisms of action, resistance profiles, and the experimental protocols used for their evaluation.
Executive Summary
Data Presentation: In Vitro Efficacy Against HIV-1
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and nevirapine from various in vitro studies. It is crucial to note that these values were obtained from different experiments, potentially utilizing different cell lines, virus strains, and assay conditions, which can influence the results.
| Drug | Assay Type | IC50 | Reference |
| This compound | Cell-based | 0.022 µM (22 nM) | [1] |
| Nevirapine | Cell culture | 40 nM | [2] |
| Nevirapine | Enzyme assay | 84 nM | [2] |
| Nevirapine | HIV-RT Inhibition | 0.540 µM (540 nM) | [3] |
Mechanism of Action
Both this compound and nevirapine are non-competitive inhibitors of HIV-1 reverse transcriptase. They bind to a hydrophobic pocket, known as the NNRTI-binding pocket, located approximately 10 Å away from the enzyme's active site[4]. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits the conversion of the viral RNA genome into double-stranded DNA, a crucial step for viral replication[4].
Figure 1. Mechanism of Action of this compound and Nevirapine.
Resistance Profile
A significant challenge with NNRTI-based therapies is the rapid emergence of drug-resistant viral strains. Both this compound and nevirapine are susceptible to resistance caused by single amino acid substitutions in the NNRTI-binding pocket of the reverse transcriptase enzyme.
Common resistance mutations that confer cross-resistance to both this compound and nevirapine include K103N and Y181C[1]. The Y181C mutation, in particular, can cause a 50- to 100-fold increase in resistance to nevirapine and this compound[5].
Interestingly, in vitro studies have shown that this compound can select for a unique mutation, P236L, which, while conferring resistance to this compound, can increase the susceptibility of the virus to other NNRTIs[1].
Experimental Protocols
The in vitro efficacy of this compound and nevirapine is typically determined using cell-based assays that measure the inhibition of HIV-1 replication in susceptible cell lines. A common method involves the quantification of the viral core protein p24 in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol: In Vitro HIV-1 Drug Susceptibility Assay using p24 ELISA
1. Cell Culture and Virus Infection:
-
Human T-lymphocyte cell lines (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.
-
Cells are infected with a known titer of an HIV-1 laboratory strain (e.g., HIV-1 IIIB) or a clinical isolate.
2. Drug Treatment:
-
Immediately following infection, the cells are exposed to serial dilutions of this compound or nevirapine. A no-drug control is also included.
3. Incubation:
-
The treated and control cell cultures are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of 3-7 days to allow for viral replication.
4. Sample Collection and Inactivation:
-
After the incubation period, the cell culture supernatant is harvested.
-
The virus in the supernatant is inactivated, for example, by treatment with a detergent like Triton X-100.
5. p24 Antigen Quantification (ELISA):
-
The concentration of p24 antigen in the inactivated supernatant is quantified using a commercial or in-house p24 ELISA kit.
-
ELISA Principle: A capture antibody specific for p24 is coated onto the wells of a microplate. The sample supernatant is added, and any p24 present binds to the capture antibody. A second, enzyme-linked detection antibody is then added, which binds to the captured p24. A substrate is added that reacts with the enzyme to produce a measurable color change. The intensity of the color is proportional to the amount of p24 in the sample.
-
Standard Curve: A standard curve is generated using known concentrations of recombinant p24 antigen.
-
Data Analysis: The p24 concentrations in the drug-treated samples are compared to the no-drug control. The IC50 value is calculated as the drug concentration that inhibits p24 production by 50%.
References
- 1. This compound Susceptibilities and Associated Reverse Transcriptase Mutations in Human Immunodeficiency Virus Type 1 Isolates from Patients in a Phase I/II Trial of this compound Monotherapy (ACTG 260) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 reverse transcriptase complex with DNA and nevirapine reveals nonnucleoside inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
Delavirdine's Cross-Resistance Profile: A Comparative Guide for Researchers
An in-depth analysis of delavirdine's interaction with other non-nucleoside reverse transcriptase inhibitors (NNRTIs) reveals a complex landscape of cross-resistance, primarily dictated by specific mutations in the HIV-1 reverse transcriptase enzyme. This guide provides a comprehensive overview of this compound's cross-resistance profile, supported by quantitative data, detailed experimental methodologies, and a visual representation of the resistance pathways.
This compound (B1662856), a first-generation NNRTI, has been a component of antiretroviral therapy, but its efficacy is limited by the rapid emergence of drug resistance. Understanding its cross-resistance profile with other NNRTIs, including nevirapine (B1678648), efavirenz, etravirine, and rilpivirine, is crucial for optimizing treatment strategies and for the development of novel inhibitors.
Quantitative Analysis of NNRTI Cross-Resistance
The development of resistance to this compound is predominantly associated with a few key mutations in the NNRTI binding pocket of HIV-1 reverse transcriptase. The following table summarizes the fold change in 50% inhibitory concentration (IC50) for various NNRTIs in the presence of this compound-associated resistance mutations. This data, compiled from multiple in vitro studies, highlights the extent of cross-resistance.
| HIV-1 RT Mutation | This compound (DLV) Fold Change in IC50 | Nevirapine (NVP) Fold Change in IC50 | Efavirenz (EFV) Fold Change in IC50 | Etravirine (ETR) Fold Change in IC50 | Rilpivirine (RPV) Fold Change in IC50 |
| K103N | >100 | >100 | ~20-50 | >3 | >3 |
| Y181C | >100 | >100 | ~3-5 | >3 | >3 |
| P236L | >50 | Hypersensitive (~0.5) | Hypersensitive (~0.5) | - | - |
| K103N + Y181C | >100 | >100 | >50 | >10 | >10 |
Note: Fold change values are approximate and can vary based on the specific experimental assay and viral strain used.
The K103N and Y181C mutations are the most common mutations selected by this compound therapy and confer broad cross-resistance to other first-generation NNRTIs like nevirapine and efavirenz.[1][2][3] The K103N mutation, in particular, is a major pathway for NNRTI class resistance.[4] Interestingly, the P236L mutation, which is less frequently observed, confers resistance to this compound but can lead to hypersensitivity to other NNRTIs, suggesting a unique resistance profile.[1][2][3] The presence of multiple mutations, such as the combination of K103N and Y181C, generally results in high-level resistance across the older NNRTIs.[1]
Experimental Protocols for Resistance Assessment
The quantitative data presented above is primarily generated through phenotypic resistance assays. These assays are critical for determining the in vitro susceptibility of HIV-1 to antiretroviral drugs.
Phenotypic Resistance Assay (e.g., PhenoSense Assay)
This widely used assay measures the ability of a drug to inhibit the replication of patient-derived HIV-1 strains in a cell culture system.
Methodology:
-
Sample Collection: Patient plasma containing HIV-1 is collected.
-
Viral RNA Extraction and RT-PCR: Viral RNA is extracted from the plasma. The reverse transcriptase (RT) region of the pol gene is amplified using reverse transcription-polymerase chain reaction (RT-PCR).
-
Recombinant Virus Generation: The amplified patient-derived RT gene is inserted into a standardized HIV-1 vector that lacks its own RT gene. This creates a panel of recombinant viruses carrying the patient's specific RT mutations.
-
Cell Culture and Drug Susceptibility Testing: The recombinant viruses are used to infect a susceptible cell line in the presence of serial dilutions of the NNRTI being tested (e.g., this compound, efavirenz).
-
Quantification of Viral Replication: After a set incubation period, viral replication is quantified by measuring the activity of a reporter gene (e.g., luciferase) that is also encoded by the viral vector.
-
IC50 Determination: The drug concentration that inhibits viral replication by 50% (IC50) is calculated for each drug against each viral strain.
-
Fold Change Calculation: The IC50 value for the patient-derived virus is compared to the IC50 value for a wild-type reference virus. The ratio of these values represents the fold change in drug susceptibility.[5]
NNRTI Cross-Resistance Pathways
The relationship between this compound, the mutations it selects, and the resulting cross-resistance to other NNRTIs can be visualized as a signaling pathway. This diagram illustrates the central role of specific mutations in mediating resistance across the NNRTI class.
Caption: this compound-induced resistance pathways and NNRTI cross-resistance.
This diagram illustrates that this compound treatment can select for specific mutations in the HIV-1 reverse transcriptase. The most common mutations, K103N and Y181C, lead to broad cross-resistance against other NNRTIs. In contrast, the less frequent P236L mutation results in hypersensitivity to certain NNRTIs.
References
- 1. This compound Susceptibilities and Associated Reverse Transcriptase Mutations in Human Immunodeficiency Virus Type 1 Isolates from Patients in a Phase I/II Trial of this compound Monotherapy (ACTG 260) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound susceptibilities and associated reverse transcriptase mutations in human immunodeficiency virus type 1 isolates from patients in a phase I/II trial of this compound monotherapy (ACTG 260) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efavirenz: resistance and cross-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-nucleoside reverse transcriptase inhibitor (NNRTI) cross-resistance: implications for preclinical evaluation of novel NNRTIs and clinical genotypic resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
Delavirdine Efficacy in Treatment-Experienced Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of delavirdine's efficacy in cellular models of HIV-1 that have been previously exposed to antiretroviral therapy, leading to the development of drug resistance. We compare this compound's performance against other first-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs), nevirapine (B1678648) and efavirenz, with supporting data from in vitro studies. This document is intended to inform research and development efforts in the field of antiretroviral drug discovery.
Introduction to This compound (B1662856) and NNRTI Resistance
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds to a hydrophobic pocket in the p66 subunit of HIV-1's reverse transcriptase (RT), an enzyme critical for viral replication.[1] This allosteric binding induces a conformational change in the enzyme, inhibiting its function.[1] The widespread use of NNRTIs has been hampered by the rapid emergence of drug-resistant viral strains. Key mutations in the RT enzyme can significantly reduce the binding affinity of these inhibitors, leading to treatment failure. The most common of these mutations include K103N and Y181C, which often confer cross-resistance across the first-generation NNRTIs.[2][3]
A unique resistance mutation associated with this compound is P236L.[3] Interestingly, while P236L confers high-level resistance to this compound, it has been shown to maintain susceptibility to other NNRTIs.[3] Conversely, the prevalent K103N mutation is known to cause cross-resistance among this compound, nevirapine, and efavirenz.[2]
Comparative Antiviral Activity in Resistant Strains
The following tables summarize the in vitro antiviral activity of this compound and other NNRTIs against wild-type HIV-1 and strains with common resistance mutations. The 50% inhibitory concentration (IC50) is a measure of the drug concentration required to inhibit viral replication by half.
Table 1: this compound Activity Against Wild-Type and Resistant HIV-1 Strains
| HIV-1 Strain/Mutation | Cell Line | This compound IC50 (µM) | Reference |
| Wild-Type (Baseline) | Patient Isolates | 0.022 (median) | [4] |
| Treatment-Emergent (Week 8) | Patient Isolates | 5.365 (median) | [4] |
| V106A/Y181C | HeLa | 10 | [5] |
| V108I/Y181C | HeLa | 10 | [5] |
Table 2: Comparative Activity of First-Generation NNRTIs Against NNRTI-Resistant HIV-1
| HIV-1 RT Mutation | This compound Fold Change in IC50 | Nevirapine Fold Change in IC50 | Efavirenz Fold Change in IC50 | Reference |
| K103N | Cross-resistant | >50 | ~20 | [2][6] |
| Y181C | Cross-resistant | High-level resistance | Cross-resistant | [7] |
| P236L | High-level resistance | Susceptible | Susceptible | [3] |
Note: Fold change is relative to the wild-type virus. Data is compiled from multiple sources and may not be directly comparable due to differing experimental conditions.
Cytotoxicity Profile
The therapeutic potential of an antiviral compound is also determined by its toxicity to host cells. The 50% cytotoxic concentration (CC50) is the drug concentration that reduces the viability of host cells by 50%. The selectivity index (SI), calculated as CC50/IC50, is a critical parameter for evaluating therapeutic potential.
Table 3: Cytotoxicity of this compound in a Lymphoid Cell Line
| Cell Line | This compound CC50 (µM) | Reference |
| CCRF-CEM | > 25 | [5] |
Experimental Protocols
The data presented in this guide are derived from standard in vitro anti-HIV drug susceptibility assays. A generalized protocol is described below.
Cell-Based Anti-HIV-1 Assay (MT-4 Cells)
This protocol outlines the determination of anti-HIV-1 activity using MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection. Antiviral activity is quantified by measuring the inhibition of viral replication, often through the quantification of the HIV-1 p24 capsid protein.
Materials:
-
MT-4 cells
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
NNRTIs (this compound, Nevirapine, Efavirenz) dissolved in DMSO
-
HIV-1 viral stock (wild-type or resistant strains)
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Preparation: Culture MT-4 cells in RPMI 1640 medium at 37°C in a 5% CO₂ incubator, ensuring cells are in the logarithmic growth phase.
-
Compound Dilution: Prepare serial dilutions of the NNRTI compounds in culture medium. The final DMSO concentration should be kept below 0.1% to prevent cytotoxicity.
-
Infection: Seed MT-4 cells into a 96-well plate at a density of 5 x 10⁴ cells/well. Infect the cells with the HIV-1 viral stock at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, add the diluted NNRTI compounds to the wells. Include a virus control (cells + virus, no drug) and a cell control (cells only).
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.
-
Quantification of Viral Replication: After incubation, collect the cell culture supernatant and quantify the amount of HIV-1 p24 antigen using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of viral replication using the formula: % Inhibition = [1 - (p24 level in treated sample / p24 level in virus control)] x 100. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
MT-4 cells
-
RPMI 1640 medium supplemented with 10% FBS
-
NNRTIs dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.[1]
-
Compound Addition: Add 100 µL of various concentrations of the NNRTI compounds to the wells. Include a cell control with medium only and a solvent control.[1]
-
Incubation: Incubate the plate for the same duration as the antiviral assay (4-5 days) at 37°C in a 5% CO₂ incubator.[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1]
-
Solubilization: Add 100-150 µL of solubilization solution to each well and mix gently to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the CC50 value.
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. Efavirenz: resistance and cross-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The P236L this compound-Resistant Human Immunodeficiency Virus Type 1 Mutant Is Replication Defective and Demonstrates Alterations in both RNA 5′-End- and DNA 3′-End-Directed RNase H Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Impact of Human Immunodeficiency Virus Type 1 Reverse Transcriptase Inhibitor Drug Resistance Mutation Interactions on Phenotypic Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of enhanced HIV-1 non-nucleoside reverse transcriptase inhibitors with improved resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance profile and cross-resistance of HIV-1 among patients failing a non-nucleoside reverse transcriptase inhibitor-containing regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Delavirdine-Based Versus Protease Inhibitor-Based Antiretroviral Regimens
For Researchers, Scientists, and Drug Development Professionals
The landscape of antiretroviral therapy (ART) has evolved significantly, with various drug classes offering distinct mechanisms of action, efficacy profiles, and safety considerations. This guide provides a comparative study of two prominent classes of antiretroviral agents: the non-nucleoside reverse transcriptase inhibitor (NNRTI) delavirdine (B1662856) and the class of protease inhibitors (PIs). This analysis is based on data from key clinical trials to inform research and drug development efforts in the field of HIV treatment.
Executive Summary
This compound, a non-nucleoside reverse transcriptase inhibitor, and protease inhibitors represent two distinct strategies for inhibiting HIV replication. While both have demonstrated efficacy in combination with nucleoside reverse transcriptase inhibitors (NRTIs), their comparative performance reveals differences in virological and immunological outcomes, as well as distinct adverse event profiles. This guide synthesizes quantitative data from comparative studies to provide a clear overview of these differences.
Data Presentation: Efficacy and Immunological Response
The following tables summarize the key efficacy and immunological data from clinical trials comparing NNRTI-based regimens, including this compound, with PI-based regimens.
Table 1: Virological and Immunological Outcomes of NNRTI-Based vs. PI-Based Regimens in ART-Naïve Patients
| Endpoint | NNRTI-Based Regimen (Zidovudine/Lamivudine/Delavirdine) | PI-Based Regimen (Indinavir-based) |
| Mean Decrease in Plasma Viral Load (log10 copies/mL) at 52 weeks | 2.1[1] | - |
| Proportion of Patients with Maximal Viral Suppression at 52 weeks | 59%[1] | - |
| Mean Increase in CD4+ T cell count (cells/µL) at 52 weeks | 88[1] | - |
| Proportion of Patients with HIV-1 RNA <500 copies/mL at 48 weeks (ITT) | 58.4% (Nevirapine-based) | 57.0%[2] |
| Proportion of Patients with HIV-1 RNA <500 copies/mL at 96 weeks (ITT) | 59.6% (Nevirapine-based) | 50.0%[2] |
Note: Direct head-to-head trials of this compound versus a PI-based regimen are limited. The data presented for the NNRTI-based regimen specifically references a this compound-containing arm from Protocol 0021 Part II. The PI-based regimen data is from a separate study comparing an indinavir-based regimen to an NNRTI (nevirapine)-based regimen and a triple nucleoside regimen.[2]
Data Presentation: Safety and Tolerability
The safety and tolerability profiles of this compound and protease inhibitors are distinct, influencing treatment decisions and patient adherence.
Table 2: Common Adverse Events Associated with this compound and Protease Inhibitors
| Adverse Event | This compound | Protease Inhibitors |
| Rash | Most frequent adverse event (18% to 50% of patients in clinical trials). Typically transient and mild to moderate.[3] | Common. |
| Gastrointestinal Disturbances | Less common than with PIs. | Common, including diarrhea, nausea, and vomiting.[4] |
| Metabolic Complications | Incidence of lipodystrophy, metabolic lipid disorders, hyperglycemia, and hypertriglyceridemia not significantly different from non-delavirdine containing regimens in a retrospective analysis.[3] | Associated with hyperlipidemia, lipodystrophy (abnormal fat distribution), and insulin (B600854) resistance.[4] |
| Hepatotoxicity | No significant difference in the incidence of liver toxicity, liver failure, or noninfectious hepatitis in a retrospective analysis.[3] | Can cause liver enzyme elevations.[5] |
| Drug-Drug Interactions | Significant interactions via the cytochrome P450 3A4 (CYP3A4) pathway. Can increase plasma concentrations of several protease inhibitors.[3] | Significant interactions via the cytochrome P450 pathway.[5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of clinical trial data. The following outlines the typical experimental protocols for studies comparing antiretroviral regimens.
Study Design: Most comparative studies are randomized, controlled trials, often double-blinded where feasible, to minimize bias.[1] An open-label design has also been used in some trials.[2]
Patient Population: Studies typically enroll antiretroviral-naïve adult patients with HIV-1 infection. Key inclusion criteria often include a CD4+ cell count within a specific range (e.g., >200 cells/µL) and a plasma HIV-1 RNA level above a certain threshold (e.g., >500 copies/mL).[2]
Treatment Regimens: Patients are randomized to receive combination therapy. For a this compound-based regimen, this would typically involve this compound combined with two NRTIs, such as zidovudine (B1683550) and lamivudine.[1] A comparator PI-based regimen would consist of a protease inhibitor (e.g., indinavir) combined with two NRTIs.[2]
Efficacy and Safety Assessments:
-
Virological Response: Plasma HIV-1 RNA levels are measured at baseline and at regular intervals throughout the study (e.g., weeks 4, 8, 16, 24, 48, and 96). The primary endpoint is often the proportion of patients with viral load below a certain limit of detection (e.g., <50 or <500 copies/mL).[2]
-
Immunological Response: CD4+ T cell counts are monitored at baseline and at regular intervals to assess the degree of immune reconstitution.
-
Safety and Tolerability: Adverse events are recorded and graded at each study visit. Laboratory tests are conducted to monitor for toxicities, including complete blood counts, blood chemistry, and liver function tests.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action of this compound and protease inhibitors, as well as a typical workflow for a comparative clinical trial.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Protease Inhibitors.
Caption: Experimental workflow of a comparative clinical trial.
References
- 1. Initial therapy with protease inhibitor-sparing regimens: evaluation of nevirapine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized trial to study first-line combination therapy with or without a protease inhibitor in HIV-1-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a review of its use in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adverse drug reactions to protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicity of HIV protease inhibitors: clinical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Statistical Analysis of Delavirdine's In Vitro Efficacy in the Landscape of NNRTIs
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
Delavirdine (B1662856), a non-nucleoside reverse transcriptase inhibitor (NNRTI), has played a role in the historical treatment of Human Immunodeficiency Virus Type 1 (HIV-1). Understanding its in vitro efficacy profile, particularly in comparison to other NNRTIs, is crucial for researchers in antiviral drug development and for clinicians interpreting resistance profiles. This guide provides a statistical analysis of this compound's performance against wild-type and resistant HIV-1 strains, juxtaposed with other key NNRTIs.
Comparative In Vitro Efficacy of this compound and Other NNRTIs
The in vitro activity of NNRTIs is typically measured by the concentration of the drug required to inhibit 50% of viral replication (IC50 or EC50). The following tables summarize the in vitro efficacy of this compound and other prominent NNRTIs against wild-type HIV-1 and common NNRTI-resistant mutants.
Table 1: In Vitro Efficacy (IC50/EC50 in nM) Against Wild-Type HIV-1
| Drug | IC50/EC50 (nM) Range against Wild-Type HIV-1 |
| This compound | 22 - 66[1] |
| Nevirapine (B1678648) | 10 - 100 |
| Efavirenz | 1 - 5 |
| Etravirine (B1671769) | 0.5 - 2 |
| Rilpivirine | 0.1 - 1[2] |
Table 2: Fold Change in IC50/EC50 Against Key NNRTI-Resistant HIV-1 Mutants
| Mutation | This compound | Nevirapine | Efavirenz | Etravirine | Rilpivirine |
| K103N | >100 | >100 | >20[3][4] | <3 | <3 |
| Y181C | >100 | >100 | 2-5[3][4] | >10 | >10 |
| L100I | >50 | >50 | >50 | 3-10 | 2-5 |
| E138K | - | - | - | 2-5 | >10[5] |
| P236L | >100 | Hypersusceptible | Hypersusceptible | - | - |
Note: Fold change is the ratio of the IC50/EC50 for the mutant virus to that of the wild-type virus. A higher fold change indicates greater resistance. Data is compiled from multiple sources and represents approximate ranges.
The data clearly indicates that while this compound is effective against wild-type HIV-1, its efficacy is severely compromised by common NNRTI resistance mutations such as K103N and Y181C.[1] Notably, the P236L mutation, which confers high-level resistance to this compound, can result in hypersensitivity to other NNRTIs like nevirapine and efavirenz.[1] Second-generation NNRTIs, etravirine and rilpivirine, generally retain greater activity against strains with common first-generation NNRTI resistance mutations.
Experimental Protocols
The in vitro efficacy data presented in this guide is primarily generated using phenotypic drug susceptibility assays. A widely used method is the PhenoSense™ assay.
Detailed Methodology for PhenoSense™ HIV Drug Susceptibility Assay:
-
Sample Collection and RNA Extraction: Plasma is collected from patients with a viral load of at least 500 copies/mL.[6][7][8][9][10] Viral RNA is then extracted from the plasma sample.
-
Reverse Transcription and PCR Amplification: The extracted viral RNA is reverse transcribed into complementary DNA (cDNA). The protease and reverse transcriptase regions of the HIV-1 pol gene are then amplified from the cDNA using polymerase chain reaction (PCR).[11]
-
Generation of Recombinant Virus: The amplified patient-derived protease and reverse transcriptase gene segments are inserted into a modified HIV-1 vector that lacks these regions but contains a luciferase reporter gene.
-
Transfection and Virus Production: The recombinant vector DNA is transfected into host cells. These cells then produce virus particles that contain the patient's protease and reverse transcriptase enzymes.
-
Infection and Drug Treatment: Target cells are infected with the recombinant virus particles in the presence of serial dilutions of the antiretroviral drugs being tested, including this compound and other NNRTIs.[6][12] A control infection is performed without any drug.
-
Measurement of Viral Replication: After a single round of replication, the amount of luciferase produced by the infected cells is measured.[6][11][12] The light output is directly proportional to the extent of viral replication.
-
Data Analysis and IC50/EC50 Determination: The drug concentration that inhibits viral replication by 50% (IC50 or EC50) is calculated by comparing the luciferase activity in the presence of the drug to the activity in the no-drug control. The fold change in resistance is determined by comparing the IC50/EC50 of the patient's virus to that of a wild-type reference virus.[11]
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
Mechanism of Action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
References
- 1. researchgate.net [researchgate.net]
- 2. natap.org [natap.org]
- 3. Minority Variants Associated with Transmitted and Acquired HIV-1 Non-Nucleoside RT Inhibitor (NNRTI) Resistance: Implications for the Use of Second Generation NNRTIs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance Patterns Selected by Nevirapine vs. Efavirenz in HIV-Infected Patients Failing First-Line Antiretroviral Treatment: A Bayesian Analysis | PLOS One [journals.plos.org]
- 5. [Resistance profile of rilpivirine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cenetron.com [cenetron.com]
- 7. researchgate.net [researchgate.net]
- 8. mayocliniclabs.com [mayocliniclabs.com]
- 9. HIV PhenoSense GT | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 10. Phenosense Combination HIV Drug Resistance | MLabs [mlabs.umich.edu]
- 11. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 12. Rilpivirine and Doravirine have complementary efficacies against NNRTI-Resistant HIV-1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
Delavirdine vs. Efavirenz: A Comparative Analysis of Induced HIV-1 Reverse Transcriptase Mutations
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the mutation profiles induced by the non-nucleoside reverse transcriptase inhibitors (NNRTIs) delavirdine (B1662856) and efavirenz (B1671121). This report synthesizes data from key clinical studies to provide a comprehensive overview of resistance development associated with these two antiretroviral agents.
This guide presents a comparative analysis of the genetic mutations in the HIV-1 reverse transcriptase (RT) enzyme that are induced by this compound and efavirenz. Understanding the distinct resistance pathways selected by these drugs is crucial for the development of more robust antiretroviral therapies and for optimizing treatment strategies for HIV-1 infected individuals.
Executive Summary
This compound and efavirenz, both first-generation NNRTIs, share a mechanism of action by binding to a hydrophobic pocket in the HIV-1 RT. However, the selective pressure exerted by each drug leads to the emergence of distinct patterns of resistance-associated mutations.
The most prominent mutation associated with efavirenz failure is K103N, occurring in a high percentage of patients.[1][2] While K103N also confers cross-resistance to this compound, this compound monotherapy is associated with a broader range of primary mutations, including Y181C and, less frequently, P236L.[3][4][5] The P236L mutation is notable as it can confer hypersensitivity to other NNRTIs.[3][4][5]
This guide provides a quantitative summary of the prevalence of these key mutations, details the experimental methodologies used to identify them, and visualizes the resistance pathways and experimental workflows.
Quantitative Data on Induced Mutations
The following tables summarize the frequency of key resistance mutations observed in clinical trials for patients failing therapy with this compound or efavirenz.
Table 1: Frequency of Key Resistance Mutations in Patients Failing this compound Therapy (ACTG 260 Trial) [6]
| Mutation | Frequency (%) | Notes |
| K103N (alone) | 48% | Confers cross-resistance to other NNRTIs. |
| Y181C (alone) | 10% | Confers high-level resistance to this compound and nevirapine (B1678648). |
| K103N + Y181C | 30% | Combination of two major resistance mutations. |
| P236L | <10% | Confers resistance to this compound but may increase susceptibility to other NNRTIs.[3][4][5] |
| V106A | 3% |
Data from a study of patients on this compound monotherapy.[6]
Table 2: Frequency of Key Resistance Mutations in Patients Failing Efavirenz Therapy
| Mutation | Frequency (%) | Study/Notes |
| K103N | ~90% | Observed in phase II clinical studies of efavirenz combination therapy.[1][2] |
| K103N | ~50% | General frequency in patients failing efavirenz.[7] |
| K103N | 83% | Comparison study with nevirapine (CRF01_AE subtype).[6][8] |
| V108I | Frequently Observed | Often in combination with other NNRTI mutations.[1] |
| P225H | Frequently Observed | Often in combination with other NNRTI mutations.[1] |
| L100I | Observed | Also contributes to resistance.[1] |
| G190A/S/E | Observed | [1] |
| Y181C | <5% | Occurs less frequently with efavirenz compared to nevirapine.[7] |
Frequencies can vary depending on the patient population, viral subtype, and treatment regimen.
Experimental Protocols
The identification and characterization of drug resistance mutations rely on two primary methodologies: genotypic and phenotypic assays.
Genotypic Resistance Testing: Sanger Sequencing
Genotypic assays are the standard method for identifying drug resistance mutations in clinical practice.[7] The most common technique is Sanger sequencing of the HIV-1 pol gene, which encodes the reverse transcriptase and protease enzymes.
Methodology Overview:
-
Viral RNA Extraction: HIV-1 RNA is isolated from patient plasma samples. A viral load of at least 500-1000 copies/mL is generally required for successful amplification.
-
Reverse Transcription and PCR Amplification (RT-PCR): The extracted viral RNA is reverse transcribed into complementary DNA (cDNA). The region of the pol gene encoding the reverse transcriptase is then amplified using polymerase chain reaction (PCR). Often, a nested PCR approach is used to increase the sensitivity and specificity of the amplification.
-
Sequencing: The amplified PCR product is sequenced using the Sanger dideoxy method. This process determines the precise nucleotide sequence of the RT gene.
-
Sequence Analysis: The patient-derived sequence is compared to a wild-type reference sequence to identify mutations. These mutations are then cross-referenced with databases of known drug resistance mutations (e.g., Stanford University HIV Drug Resistance Database) to predict the level of resistance to various antiretroviral drugs.
Phenotypic Susceptibility Testing: Recombinant Virus Assay
Phenotypic assays directly measure the ability of a virus to replicate in the presence of a drug. The recombinant virus assay is a common method that avoids the need to culture the patient's original virus, which can be a lengthy and selective process.[1]
Methodology Overview:
-
Amplification of Patient-Derived RT Gene: As with genotypic testing, the RT-coding region is amplified from patient plasma viral RNA.
-
Creation of Recombinant Virus: The amplified patient-derived RT gene is inserted into a standardized laboratory clone of HIV-1 that has had its own RT gene removed. This creates a panel of recombinant viruses, each containing the RT sequence from the patient's viral population.
-
Cell Culture and Drug Exposure: These recombinant viruses are then used to infect susceptible cells in culture. The infected cells are exposed to a range of concentrations of the antiretroviral drug being tested (e.g., this compound or efavirenz).
-
Measurement of Viral Replication: The extent of viral replication at each drug concentration is measured, often by quantifying the production of a viral protein (like p24 antigen) or the activity of a reporter gene (like luciferase) that has been engineered into the viral vector.
-
Determination of IC50: The drug concentration that inhibits viral replication by 50% (the IC50) is calculated. The IC50 of the patient's virus is then compared to the IC50 of a wild-type reference virus to determine the fold-change in resistance.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: NNRTI mechanism of action and the development of drug resistance.
Caption: Workflow for genotypic and phenotypic resistance testing.
References
- 1. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Susceptibilities and Associated Reverse Transcriptase Mutations in Human Immunodeficiency Virus Type 1 Isolates from Patients in a Phase I/II Trial of this compound Monotherapy (ACTG 260) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance Patterns Selected by Nevirapine vs. Efavirenz in HIV-Infected Patients Failing First-Line Antiretroviral Treatment: A Bayesian Analysis | PLOS One [journals.plos.org]
- 6. Sanger Sequencing as the Routine Genotyping Method for Testing HIV Drug Resistance Mutations - AdvancedSeq [advancedseq.com]
- 7. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 8. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
Safety Operating Guide
Proper Disposal of Delavirdine: A Guide for Laboratory Professionals
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of delavirdine (B1662856), a non-nucleoside reverse transcriptase inhibitor. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
This compound Disposal: A Step-by-Step Protocol
While this compound is not specifically listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), a definitive hazardous waste determination should be made by your institution's Environmental Health and Safety (EHS) department. Lacking a specific determination, it is prudent to manage this compound as a non-hazardous pharmaceutical waste.
Step 1: Segregation
Proper segregation is the foundation of safe laboratory waste management.
-
Non-Hazardous Pharmaceutical Waste: Unused, expired, or partially used this compound that has not been in contact with any other hazardous materials should be segregated into a designated, clearly labeled container for non-hazardous pharmaceutical waste.[2]
-
Trace-Contaminated Items: Labware (e.g., vials, flasks, pipettes) with trace amounts of this compound should also be disposed of in the non-hazardous pharmaceutical waste stream.
-
Grossly Contaminated Items: Materials heavily contaminated with this compound should be managed as non-hazardous pharmaceutical waste.
-
Mixed Waste: If this compound is mixed with a listed or characteristic hazardous waste, it must be disposed of as hazardous waste, following your institution's specific procedures for that waste stream.
Step 2: Containment
Proper containment prevents accidental exposure and environmental contamination.
-
Use a designated, leak-proof, and puncture-resistant container clearly labeled "Non-Hazardous Pharmaceutical Waste."[2]
-
Ensure the container is kept closed when not in use.
-
Store the container in a secure, designated area away from general laboratory traffic.
Step 3: Disposal
The final disposal of this compound waste must be conducted through your institution's established waste management program.
-
Contact EHS: Arrange for the pickup and disposal of the non-hazardous pharmaceutical waste container through your institution's EHS department or designated waste management vendor.
-
Incineration: The preferred method of disposal for non-hazardous pharmaceutical waste is incineration at a licensed facility.[2]
-
Landfilling (Not Recommended): Avoid landfilling as a disposal method for pharmaceutical waste to prevent environmental contamination.[2]
-
Sewer Disposal (Prohibited): Do not dispose of this compound down the drain. This practice can lead to the contamination of water systems.
Regulatory Overview for Pharmaceutical Waste
The disposal of pharmaceutical waste is governed by several federal and state agencies. Researchers must be aware of these regulations to ensure compliance.
| Regulatory Body | Regulation | Key Requirements for Laboratories |
| Environmental Protection Agency (EPA) | Resource Conservation and Recovery Act (RCRA) | Governs the identification, management, and disposal of hazardous waste.[1][3] |
| Drug Enforcement Administration (DEA) | Controlled Substances Act | Regulates the disposal of controlled substances. (Note: this compound is not a controlled substance). |
| Occupational Safety and Health Administration (OSHA) | Hazard Communication Standard | Requires employers to inform employees about the hazards of chemicals in the workplace. |
| State and Local Regulations | Varies by location | May have more stringent requirements than federal regulations. |
Experimental Protocols Cited
This guidance is based on established best practices for the disposal of pharmaceutical waste in a laboratory setting. No specific experimental protocols for this compound disposal were cited in the provided search results. The procedures outlined are derived from general guidelines for chemical and pharmaceutical waste management.
Visualizing the this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Delavirdine
For laboratory professionals engaged in drug development and research, ensuring personal safety during the handling of active pharmaceutical ingredients is paramount. This guide provides essential, immediate safety and logistical information for the handling of Delavirdine, a non-nucleoside reverse transcriptase inhibitor. The following procedural guidance is designed to be a critical resource for scientists, fostering a culture of safety and building trust in laboratory operations.
Hazard Identification and Personal Protective Equipment (PPE)
This compound mesylate presents several health hazards that necessitate the use of appropriate personal protective equipment.[1] The primary routes of exposure are inhalation, ingestion, and skin contact.[1]
Summary of Hazards:
| Hazard Statement | GHS Classification | Description |
| H302 | Acute toxicity - oral 4 | Harmful if swallowed.[1] |
| H312 | Acute toxicity - dermal 4 | Harmful in contact with skin.[1] |
| H332 | Acute toxicity - inhalation 4 | Harmful if inhaled.[1] |
| H315 | Skin irritation 2 | Causes skin irritation.[1] |
| H319 | Eye irritation 2A | Causes serious eye irritation.[1] |
| H335 | Specific target organ toxicity (single exposure) 3 | May cause respiratory irritation.[1] |
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:
-
Respiratory Protection: An appropriate respirator should be worn to prevent inhalation of the powder.[2]
-
Eye Protection: Safety glasses or goggles are essential to protect against eye irritation.[1]
-
Hand Protection: Chemical-resistant gloves must be worn. It is recommended to wear two pairs of gloves when compounding, administering, and disposing of hazardous drugs.[3]
-
Skin and Body Protection: A lab coat or protective gown should be worn to prevent skin contact.[3]
Safe Handling and Engineering Controls
Proper handling procedures and engineering controls are critical to minimize exposure to this compound.
Operational Plan:
-
Ventilation: All work with this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood or other containment system.[1]
-
Dispensing and Weighing: Handle the substance with care to avoid dust formation. Use appropriate tools for weighing and transferring the powder.
-
Solution Preparation: When preparing solutions, add the powder to the solvent slowly to prevent splashing. This compound tablets can be dispersed in water.[4][5]
-
Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory area.[3]
Spill and Disposal Procedures
In the event of a spill or for routine disposal, the following steps should be taken:
Spill Response:
-
Evacuate: Clear the immediate area of the spill.
-
Contain: Cover the spill with an absorbent material to prevent its spread.
-
Clean-up: Wearing appropriate PPE, carefully collect the spilled material and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent.
Disposal Plan:
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used PPE, and spill clean-up materials, should be collected in a designated, labeled hazardous waste container.
-
Disposal Method: Dispose of the hazardous waste in accordance with local, state, and federal regulations. Do not allow the material to be released into the environment.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the procedural workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
